Synthesis and Characterization of N,N'-bis(3-methoxyphenyl)formamidine: A Methodological Whitepaper
Executive Summary N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5)[1] is a critical symmetrical formamidine intermediate widely utilized in the synthesis of N-heterocyclic carbenes (NHCs) and diamidocarbenes (DACs)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5)[1] is a critical symmetrical formamidine intermediate widely utilized in the synthesis of N-heterocyclic carbenes (NHCs) and diamidocarbenes (DACs)[2]. These carbene ligands are foundational in modern organometallic catalysis, cross-coupling reactions, and advanced materials science. This whitepaper provides a comprehensive, self-validating protocol for the high-yield synthesis and rigorous spectroscopic characterization of this compound, tailored for drug development professionals and synthetic chemists.
Chemical Identity & Physical Properties
Before initiating the synthesis, it is crucial to establish the target molecule's baseline physical parameters to ensure accurate stoichiometric calculations and downstream validation.
The synthesis relies on the acid-catalyzed condensation of m-anisidine (3-methoxyaniline) with a one-carbon synthon, specifically triethyl orthoformate[2].
Causality in Reagent Selection:
Unlike formic acid, which produces water as a byproduct and often requires Dean-Stark azeotropic removal, triethyl orthoformate generates ethanol. Ethanol's low boiling point (78 °C) allows for continuous removal via simple short-path distillation. According to Le Chatelier's principle, this continuous removal drives the equilibrium strongly toward the formamidine product.
The reaction proceeds in two distinct stages:
Imidate Formation: Formation of the ethyl N-(3-methoxyphenyl)formimidate intermediate, accompanied by the loss of two equivalents of ethanol.
Nucleophilic Attack: Nucleophilic attack by a second equivalent of m-anisidine on the formimidate, expelling a third equivalent of ethanol to yield the symmetrical formamidine.
Caption: Mechanistic sequence of orthoformate condensation with m-anisidine to yield the formamidine.
Experimental Protocol
This protocol is designed to be a self-validating system, ensuring that intermediate physical states (e.g., distillation, crystallization) act as checkpoints for reaction progress.
Equipment: 100 mL round-bottom flask, magnetic stir bar, short-path distillation head, medium-porosity glass frit.
Step-by-Step Synthesis Workflow
Reaction Setup: Charge the 100 mL round-bottom flask with m-anisidine, triethyl orthoformate, and formic acid. Equip the flask with the short-path distillation head[2].
Primary Condensation: Heat the reaction mixture to 110 °C. Maintain this temperature for 2 hours.
Causality Note: During this phase, ethanol will actively distill off. Removing ethanol prevents the reverse reaction and pushes the formimidate intermediate toward the final formamidine.
Thermal Maturation: Increase the heating mantle temperature to 140 °C and stir for an additional 2 hours[2].
Causality Note: The elevated temperature provides the necessary activation energy for the sterically hindered nucleophilic attack by the second equivalent of m-anisidine.
Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to ambient room temperature. The product will spontaneously crystallize into a solid mass[2].
Workup and Purification: Break up the crude crystalline product using a glass stirring rod. Triturate the solid with pentane and filter through a medium-porosity glass frit. Continue washing with pentane until the filtrate runs colorless[4].
Causality Note: Pentane is highly non-polar; it effectively dissolves unreacted m-anisidine and colored organic impurities while leaving the highly crystalline, polar formamidine completely insoluble, avoiding the need for column chromatography.
Drying: Dry the collected solid under reduced pressure to afford the product as a tan solid.
Caption: Step-by-step experimental workflow for the synthesis of N,N'-bis(3-methoxyphenyl)formamidine.
Characterization & Validation
To ensure the integrity of the synthesized compound, rigorous spectroscopic validation is required. The following NMR data serves as a self-validating system for product purity[4].
¹H NMR Spectroscopic Data (CDCl₃, 400.09 MHz)
The ¹H NMR spectrum is diagnostic for the symmetrical formamidine. The presence of a sharp singlet at 8.26 ppm confirms the successful incorporation of the orthoformate carbon[4].
Shift (δ, ppm)
Multiplicity
Coupling Constant (J)
Integration
Assignment
3.66
Singlet (s)
-
6H
-OCH₃ (Methoxy protons)
6.56
Broad Singlet (bs)
-
2H
Ar-H
6.61–6.66
Multiplet (m)
-
4H
Ar-H
7.18
Triplet (t)
³J = 8.0 Hz
2H
Ar-H
8.26
Singlet (s)
-
1H
-N=CH-N- (Amidine proton)
10.29
Broad Singlet (bs)
-
1H
-NH- (Amine proton)
¹³C NMR Spectroscopic Data (CDCl₃, 100.50 MHz)
The ¹³C NMR spectrum further corroborates the symmetrical nature of the molecule, displaying exactly 8 distinct carbon environments[4].
Shift (δ, ppm)
Assignment
55.0
-OCH₃
104.9, 109.3, 111.0, 130.1
Aromatic CH carbons
146.6, 150.2
Aromatic quaternary carbons (C-N and C-O)
160.5
Amidine carbon (-N=CH-N-)
References
Assessing the Proton Affinities of N,N′-Diamidocarbenes | The Journal of Organic Chemistry - ACS Publications
Source: American Chemical Society (ACS)
URL:[Link]
N,N'-bis(3-methoxyphenyl)formamidine (CAS 55443-79-3): Synthesis, Structural Dynamics, and Application Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N,N'-bis(3-methoxyphenyl)formamidine is a highly versatile, symmetrical diary...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine is a highly versatile, symmetrical diarylformamidine that serves as a critical intermediate in both organometallic chemistry and pharmaceutical development. This technical guide provides a rigorous examination of its physicochemical profile, self-validating synthetic protocols, and downstream applications. By bridging the gap between structural dynamics and functional utility, this document serves as an authoritative resource for leveraging CAS 55443-79-3 in advanced research workflows.
Chemical Identity & Physicochemical Profiling
N,N'-bis(3-methoxyphenyl)formamidine is characterized by a central, highly dynamic formamidine bridge (—N=CH—NH—) flanked by two electron-rich 3-methoxyphenyl rings. This specific structural motif imparts unique electronic properties. The presence of the methoxy groups at the meta positions significantly influences both the basicity of the nitrogen atoms and the steric environment when the molecule acts as a ligand[1].
Quantitative Data Summary
To facilitate rapid comparison and integration into experimental design, the core physicochemical properties of the compound are summarized below.
The synthesis of symmetrical diarylformamidines is traditionally achieved via the condensation of an aniline derivative with an orthoester. While has been reported as an effective catalyst[6], CAN is a strong oxidant that can induce unwanted side reactions with electron-rich substrates like 3-methoxyaniline[7].
To ensure high fidelity and yield, we recommend a mild Lewis acid-catalyzed approach using[7]. The causality of this choice is critical: FeCl3 selectively activates the triethyl orthoformate for nucleophilic attack by the primary amine without oxidizing the sensitive methoxy moieties, preventing degradation and maximizing atom economy.
Step 1: Preparation. In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2.0 mmol of 3-methoxyaniline and 1.0 mmol of triethyl orthoformate in 10 mL of anhydrous toluene[7].
Step 2: Catalyst Addition. Add 10 mol% of anhydrous FeCl3 to the solution. The Lewis acid coordinates with the oxygen atoms of the orthoester, increasing the electrophilicity of the central carbon[7].
Step 3: Reaction. Stir the mixture at ambient temperature (approx. 25°C) for 3 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC)[7].
Step 4: Solvent Removal. Upon completion, remove the toluene under reduced pressure using a rotary evaporator[7].
Step 5: Purification. Dissolve the resulting solid mass in chloroform, filter through Whatman paper to remove the inorganic catalyst residues, and purify via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient)[7].
Step 6: Self-Validation (QC). Analyze an aliquot via 1H NMR (DMSO-d6). The disappearance of the primary amine protons and the emergence of a distinct singlet around δ 7.5–8.5 ppm (representing the —N=C(H)— methine proton) confirms successful formamidine formation[1],[8].
Fig 1: Synthesis workflow of N,N'-bis(3-methoxyphenyl)formamidine via FeCl3 catalysis.
Structural Dynamics: Tautomerism and Isomerism
A defining feature of diarylformamidines is their dynamic structural isomerism. The N=C-N linkage facilitates rapid tautomerization and the formation of distinct geometric isomers, primarily the E-syn and E-anti configurations[1],[8].
In solution, reveal rapid proton exchange between the two nitrogen atoms, which broadens the resonance signals at room temperature[1]. In the solid state, these molecules often crystallize as hydrogen-bonded dimers. Understanding these dynamics is essential for drug development and catalyst design, as the specific conformer dictates the molecule's spatial geometry and its subsequent binding affinity to biological targets or transition metals.
Application Workflows: From Ligand to Active Pharmaceutical Ingredient (API)
N-Heterocyclic Carbene (NHC) Precursors
Diarylformamidines are indispensable in organometallic chemistry as precursors to [7]. The electron-donating methoxy groups enhance the electron density of the resulting carbene carbon. Cyclization of N,N'-bis(3-methoxyphenyl)formamidine with a dihalide (e.g., 1,2-dibromoethane) yields the corresponding imidazolinium salt. Subsequent deprotonation with a strong base (like KOtBu) generates an NHC, a powerful σ-donor ligand used to stabilize transition metal complexes (e.g., Palladium or Ruthenium) during catalytic cycles like cross-coupling or olefin metathesis[7].
Fig 2: Pathway of formamidine conversion into N-heterocyclic carbene (NHC) metal complexes.
Biological Targets and Pharmacology
Because the formamidine core mimics the imidazole ring found in histamine, compounds in this class exhibit profound biological activity. They are actively investigated as and modulators of adrenergic and neurochemical receptors[7],[9]. The 3-methoxy substitution pattern specifically alters the lipophilicity (LogP) and receptor-pocket fit, making CAS 55443-79-3 a valuable scaffold for neurochemical drug discovery and agricultural acaricides.
Comprehensive Technical Guide on N,N'-bis(3-methoxyphenyl)formamidine: Physicochemical Properties, Synthesis, and Applications
Executive Summary N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a highly versatile symmetrical diarylformamidine characterized by a central amidine bridge connecting two electron-rich 3-methoxyphenyl rings[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a highly versatile symmetrical diarylformamidine characterized by a central amidine bridge connecting two electron-rich 3-methoxyphenyl rings[1][2]. In advanced chemical synthesis and drug development, this compound serves as a critical building block for N-heterocyclic carbenes (NHCs), a precursor for transition metal coordination ligands, and a functional pharmacophore[3][4].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed specifically for application scientists and researchers requiring authoritative, reproducible workflows.
Physicochemical Profiling and Structural Dynamics
Understanding the baseline physical and chemical properties of N,N'-bis(3-methoxyphenyl)formamidine is essential for predicting its behavior in solution and its reactivity as a ligand precursor.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, synthesized from foundational chemical databases[2].
Property
Value
Causality / Significance
IUPAC Name
N,N'-bis(3-methoxyphenyl)methanimidamide
Defines the symmetrical diaryl structure.
CAS Number
64693-20-5
Unique identifier for regulatory and procurement tracking[1].
Molecular Formula
C15H16N2O2
Determines stoichiometric calculations.
Molar Mass
256.30 g/mol
Critical for precise molarity in catalytic preparations.
Density (Predicted)
~1.07 g/cm³
Influences solvent extraction and phase separation behavior.
Monoisotopic Mass
256.1212 Da
Used for high-resolution mass spectrometry (HRMS) validation[2].
Physical State
Solid (Crystalline)
Facilitates purification via recrystallization.
Isomerism and Tautomeric Dynamics
Diarylformamidines exhibit complex structural dynamics in solution. The central -N=CH-NH- moiety undergoes rapid prototropic tautomerization, making the two nitrogen atoms chemically equivalent on the NMR timescale at room temperature[3]. Furthermore, the compound can exist in various E/Z isomeric forms (E-syn, E-anti, Z-syn), though the E-anti configuration is typically favored in the solid state due to minimized steric hindrance between the bulky 3-methoxyphenyl rings[4].
Downstream applications and structural dynamics of diarylformamidines.
Synthesis Workflow & Mechanistic Insights
While alternative methods such as the desulfurization of corresponding thioureas exist[5], the most robust, scalable, and atom-economical method for synthesizing symmetrical diarylformamidines is the acid-catalyzed condensation of the corresponding aniline (3-methoxyaniline) with an orthoester (triethyl orthoformate)[4][6].
Mechanistic Causality
Triethyl orthoformate acts as a one-carbon synthon. The addition of a catalytic amount of acid (e.g., glacial acetic acid) protonates the orthoester, facilitating the elimination of ethanol and generating a reactive oxonium intermediate. Nucleophilic attack by the first equivalent of 3-methoxyaniline yields an ethyl N-(3-methoxyphenyl)formimidate intermediate. A subsequent attack by the second equivalent of aniline, followed by the expulsion of another ethanol molecule, yields the final symmetrical formamidine.
3-Methoxyaniline (m-Anisidine): 2.05 equivalents (slight excess to drive completion).
Triethyl orthoformate: 1.0 equivalent.
Glacial acetic acid: Catalytic (2-3 drops per 10 mmol).
Step 1: Reagent Preparation and Mixing
In a round-bottom flask equipped with a distillation apparatus, combine 3-methoxyaniline and triethyl orthoformate.
Causality: A distillation setup is crucial. The reaction produces ethanol as a byproduct; actively distilling off the ethanol (b.p. 78°C) shifts the chemical equilibrium toward the product according to Le Chatelier's principle.
Step 2: Catalysis and Thermal Activation
Add the catalytic glacial acetic acid and heat the mixture to 120–130°C. Maintain this temperature for 2–4 hours.
Causality: The elevated temperature is required to overcome the activation energy of the second nucleophilic attack on the sterically hindered imidate intermediate, and to ensure continuous removal of ethanol.
Step 3: Precipitation and Isolation
Once ethanol evolution ceases, cool the reaction mixture to room temperature. Add cold hexane or a hexane/diethyl ether mixture and triturate.
Causality: The highly crystalline symmetrical formamidine is insoluble in cold non-polar solvents, whereas unreacted starting materials and the mono-substituted imidate intermediate remain highly soluble. This allows for selective precipitation. Filter the solid under a vacuum.
Step 4: Self-Validation (Analytical Confirmation)
To validate the success of the protocol, dissolve a micro-sample in DMSO-d6 for ^1H NMR analysis.
Validation Metric: The protocol is successful if the spectrum exhibits a distinct, sharp singlet integrating to 1H at approximately δ 7.50 - 8.50 ppm . This peak corresponds to the central methine proton (–N=C(H)–) of the formamidine bridge, confirming the formation of the core structure[3].
Synthesis workflow of N,N'-bis(3-methoxyphenyl)formamidine via orthoester condensation.
Advanced Applications in Drug Development & Catalysis
N-Heterocyclic Carbene (NHC) Precursors
N,N'-bis(3-methoxyphenyl)formamidine is frequently cyclized (e.g., via reaction with glyoxal and paraformaldehyde, or via alkylation followed by deprotonation) to form imidazolium salts. These salts are deprotonated by strong bases (like NaH or KHMDS) to yield NHCs. The meta-methoxy groups provide unique electronic modulation—donating electron density via resonance while offering distinct steric profiles compared to traditional ortho-substituted ligands (like 2,6-diisopropylphenyl).
Pharmacological Relevance
The formamidine moiety is a recognized pharmacophore in medicinal chemistry. It acts as an isostere for amides and ureas but offers a higher degree of basicity and different hydrogen-bonding capabilities. Derivatives of diarylformamidines are actively investigated for their binding affinity to G-protein coupled receptors (GPCRs) and their efficacy as anti-inflammatory and anthelmintic agents. The 3-methoxy substitution pattern specifically enhances lipid solubility (LogP), thereby improving the compound's ability to cross cellular membranes.
References
ChemBK. "N,N'-Bis(3-methoxyphenyl)formamidine - Physico-chemical Properties." ChemBK Database. Available at:[Link]
PubChemLite. "64693-20-5 (C15H16N2O2)." University of Luxembourg. Available at:[Link]
Royal Society of Chemistry. "Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid-state." RSC Advances. Available at:[Link]
American Chemical Society. "Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives." The Journal of Organic Chemistry. Available at:[Link]
Oxford University Press. "A Convenient Synthesis of N-Substituted Formamidines by Desulfurization of the Corresponding Thioureas." Chemistry Letters. Available at:[Link]
In-Depth Technical Guide: Synthesis and NMR Characterization of N,N'-bis(3-methoxyphenyl)formamidine
Executive Summary N,N'-bis(3-methoxyphenyl)formamidine is a critical diarylformamidine derivative utilized extensively as a ligand precursor in transition metal coordination chemistry (such as silver and molybdenum compl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine is a critical diarylformamidine derivative utilized extensively as a ligand precursor in transition metal coordination chemistry (such as silver and molybdenum complexes) and as a building block for N-heterocyclic carbenes (NHCs) and diamidocarbenes[1][2]. Accurate structural validation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of its
1
H and
13
C NMR spectra requires a deep understanding of its dynamic solution-state behavior, specifically prototropic tautomerism and E/Z isomerization.
This technical whitepaper provides a comprehensive, self-validating methodology for the synthesis of N,N'-bis(3-methoxyphenyl)formamidine, followed by an authoritative breakdown of its NMR spectral data, explaining the fundamental causality behind each observed chemical shift and signal multiplicity.
Experimental Methodology: A Self-Validating Protocol
To ensure high scientific integrity, the synthesis of N,N'-bis(3-methoxyphenyl)formamidine must be executed using a thermodynamically driven condensation reaction. The following protocol utilizes Le Chatelier's principle to drive the reaction to completion, with NMR serving as the ultimate validation step[1].
Step-by-Step Synthesis Workflow
Reagent Charging : In a 100 mL round-bottom flask, combine
m
-anisidine (20.0 g, 162 mmol, 2.0 equiv) and triethyl orthoformate (12.0 g, 81 mmol, 1.0 equiv)[1].
Catalysis : Add exactly five drops of concentrated formic acid. Causality: The acid protonates the orthoester, generating a highly electrophilic oxonium intermediate that accelerates nucleophilic attack by the aniline derivative.
Distillation (Thermodynamic Drive) : Equip the flask with a short-path distillation head. Heat the mixture to 110 °C for 2 hours. Causality: The condensation produces ethanol as a byproduct. Distilling it out of the reaction matrix continuously shifts the equilibrium toward the formamidine product.
Thermal Maturation : Increase the temperature to 140 °C for an additional 2 hours to ensure total conversion[1].
Crystallization : Remove the heat source and allow the mixture to cool to ambient temperature, whereupon the crude product will spontaneously crystallize.
Purification (Trituration) : Grind the crude solid with a glass rod and triturate with pentane. Filter the suspension through a medium porosity glass frit. Wash repeatedly with pentane until the filtrate runs colorless[1]. Causality: Pentane selectively dissolves unreacted starting materials and non-polar organic impurities while leaving the highly crystalline, hydrogen-bonded formamidine intact.
Drying : Dry the collected solid under reduced pressure.
Yield & Physical Properties : The process typically affords the product as a tan solid (approx. 19.3 g, 93% yield) with a melting point of 108–109 °C[1].
Fig 1: Self-validating synthesis and NMR characterization workflow for diarylformamidines.
Mechanistic Principles of Diarylformamidine NMR
Before analyzing the quantitative data, it is crucial to understand the dynamic behavior of the N=C–N triad in solution. Diarylformamidines exhibit rapid prototropic tautomerism —the rapid migration of the N–H proton between the two nitrogen atoms.
Because this exchange occurs faster than the NMR timescale at room temperature, the two
m
-methoxyphenyl rings become chemically equivalent, resulting in a time-averaged spectrum[1][2]. Furthermore, restricted rotation around the C–N partial double bonds and the presence of E/Z isomers can cause specific signals (such as the ortho-protons) to undergo exchange broadening.
Fig 2: Prototropic exchange leading to chemical equivalence of aromatic rings in NMR.
Quantitative NMR Data & Spectral Causality
The following data was acquired in CDCl
3
at 400.09 MHz for
1
H and 100.50 MHz for
13
C[1].
1
H NMR Data Analysis
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
)
Assignment / Causality
N–H
10.29
Broad Singlet (bs)
1H
-
Highly deshielded due to the electronegativity of the nitrogen atoms and intermolecular hydrogen bonding. Broadened due to rapid prototropic exchange and quadrupolar relaxation of
14
N[1].
N=CH–N
8.26
Singlet (s)
1H
-
The formamidine methine proton. Strongly deshielded by the two adjacent electron-withdrawing nitrogen atoms[1].
Ar–H (C-5)
7.18
Triplet (t)
2H
3J
= 8.0 Hz
Meta to both the methoxy and formamidine groups. It resides in the least shielded aromatic position, split into a triplet by the two adjacent protons (H-4 and H-6)[1].
Ar–H (C-4, C-6)
6.61–6.66
Multiplet (m)
4H
-
Shielded by the strong resonance electron-donating effect (+R) of the methoxy group.
Ar–H (C-2)
6.56
Broad Singlet (bs)
2H
-
Ortho to both substituents. The signal is broadened due to restricted rotation and tautomeric exchange altering the steric environment near the formamidine core[1].
–OCH
3
3.66
Singlet (s)
6H
-
Methoxy protons. Deshielded by the adjacent oxygen atom, appearing as a sharp singlet due to free rotation[1].
13
C NMR Data Analysis
The
13
C NMR spectrum confirms the symmetrical nature of the molecule on the NMR timescale, displaying exactly 8 distinct carbon environments (1 formamidine, 1 methoxy, and 6 aromatic carbons)[1].
Carbon Environment
Chemical Shift (δ, ppm)
Assignment / Causality
Ar–C (C-3)
160.5
Ipso to the methoxy group. The highly electronegative oxygen atom strongly deshields this carbon via inductive effects (-I)[1].
N=C–N
150.2
The amidine core carbon. Deshielded by the two adjacent nitrogen atoms, characteristic of sp
2
hybridized formamidine carbons[1].
Ar–C (C-1)
146.6
Ipso to the formamidine nitrogen. Deshielded by the nitrogen's inductive effect[1].
Ar–C (C-5)
130.1
Meta to both substituents. Unaffected by the resonance shielding of the methoxy group, placing it in the typical aromatic range[1].
Ar–C (C-2, C-4, C-6)
111.0, 109.3, 104.9
Ortho and para to the methoxy group. These carbons are highly shielded by the resonance electron donation (+R) of the oxygen lone pairs into the aromatic ring[1].
–OCH
3
55.0
Methoxy carbon. Typical shift for an aliphatic carbon directly bound to an aromatic ether oxygen[1].
Conclusion
The accurate characterization of N,N'-bis(3-methoxyphenyl)formamidine highlights the intersection of synthetic methodology and physical organic chemistry. The precise resonance shifts—particularly the highly deshielded N-H at 10.29 ppm and the uniquely broadened C-2 aromatic protons at 6.56 ppm—serve as self-validating markers of the molecule's dynamic tautomeric state. By strictly controlling the thermodynamic parameters during synthesis (distillation of ethanol) and utilizing multi-nuclear NMR, researchers can guarantee the structural integrity of this crucial ligand precursor.
References
Assessing the Proton Affinities of N,N′-Diamidocarbenes . The Journal of Organic Chemistry - ACS Publications (2013).
URL:[Link]
Synthesis and Characterization of Functionalized N,N'-Diphenylformamidinate Silver(I) Dimers: Solid-State Structures and Solution Properties . Inorganic Chemistry - ACS Publications (2010).
URL:[Link]
Technical Whitepaper: The Dual Mechanisms of Action of N,N'-Bis(3-methoxyphenyl)formamidine
Executive Summary N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a symmetrical diarylformamidine that occupies a unique intersection between organometallic chemistry and pharmacology. While traditionally categ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a symmetrical diarylformamidine that occupies a unique intersection between organometallic chemistry and pharmacology. While traditionally categorized alongside formamidine-class pesticides (such as amitraz and chlordimeform), this specific 3-methoxy substituted derivative serves a dual purpose. Chemically, it acts as a highly efficient bis-nucleophilic precursor for the synthesis of N,N'-diamidocarbenes (DACs)[1] and as a bidentate ligand for heavy alkaline earth metals[2]. Pharmacologically, its core amidine pharmacophore (-N=CH-NH-) functions as a bioisostere for biogenic amines, modulating G-protein coupled receptors (GPCRs) such as octopamine and α2-adrenergic receptors.
This guide deconstructs both the chemical and pharmacological mechanisms of action, providing field-proven protocols and causal rationales for drug development professionals and synthetic chemists.
Chemical Mechanism of Action: Carbene Precursor & Ligand Coordination
Nucleophilic Acyl Substitution in DAC Synthesis
In synthetic chemistry, N,N'-bis(3-methoxyphenyl)formamidine is utilized to generate N-heterocyclic carbenes (NHCs), specifically diamidocarbenes[1]. The mechanism of action relies on the compound's behavior as a bis-nucleophile.
The Mechanism:
Electrophilic Attack: The two nitrogen atoms of the formamidine core attack the highly electrophilic carbonyl carbons of a malonyl dichloride derivative (e.g., dimethylmalonyl dichloride).
Cyclization: This double nucleophilic acyl substitution forms a six-membered pyrimidine-4,6-dione ring. The meta-methoxy groups (-OCH₃) play a crucial role here; by inductively and resonance-donating electron density into the aromatic ring, they subtly modulate the basicity and nucleophilicity of the adjacent amines, optimizing the cyclization kinetics.
Deprotonation: The resulting cyclic formamidinium salt is treated with a strong base, abstracting the acidic methine proton to yield the free, highly reactive diamidocarbene[1].
Bidentate Metal Coordination
Beyond carbene synthesis, the formamidine acts as a versatile bidentate ligand. When deprotonated, the resulting formamidinate anion coordinates with heavy alkaline earth metals (Ca, Sr, Ba) to form transoid octahedral or trigonal prismatic complexes[2]. The delocalized π-electron system across the N-C-N bridge allows for stable, symmetrical metal-ligand bonding, making it an excellent stabilizing agent for highly reactive organometallic species.
Fig 1: Logical workflow of DAC synthesis from N,N'-bis(3-methoxyphenyl)formamidine.
Pharmacological Mechanism of Action: The Formamidine Pharmacophore
While N,N'-bis(3-methoxyphenyl)formamidine is primarily a synthetic intermediate, its structural backbone is the defining pharmacophore of the formamidine drug class. Understanding its biological mechanism of action requires analyzing how this scaffold interacts with GPCRs.
Octopamine Receptor (OAR) Agonism
In invertebrates, formamidines act as potent agonists of octopamine receptors (OARs). The amidine linkage (-N=CH-NH-) mimics the spatial distance between the hydroxyl group and the protonated amine of endogenous octopamine.
Signaling Cascade: Binding to the orthosteric site of the OAR induces a conformational shift that activates the Gαs protein. This stimulates Adenylate Cyclase (AC), rapidly converting ATP to cyclic AMP (cAMP). The surge in cAMP allosterically activates Protein Kinase A (PKA), leading to a phosphorylation cascade that causes tremors, hyperexcitability, and feeding cessation in target organisms.
Mammalian α2-Adrenergic Cross-Reactivity
In mammalian models, the formamidine scaffold exhibits cross-reactivity with α2-adrenergic receptors due to the evolutionary conservation of the monoamine binding pocket. However, unlike the Gs-coupled OARs, α2-adrenergic receptors are Gi-coupled. Agonism here inhibits adenylate cyclase, decreasing cAMP levels, which manifests physiologically as sedation and bradycardia.
Fig 2: Gs-coupled GPCR signaling pathway activated by the formamidine pharmacophore.
Quantitative Data Summary
To contextualize N,N'-bis(3-methoxyphenyl)formamidine within its chemical class, Table 1 summarizes the physicochemical and pharmacological profiles of relevant formamidine derivatives.
Table 1: Physicochemical & Pharmacological Profile of Formamidine Derivatives
Compound
Substitution Pattern
Primary Target
Binding Affinity (K_i / EC_50)
Primary Downstream Effector
N,N'-bis(3-methoxyphenyl)formamidine
3-Methoxy
Chemical Precursor / OAR
Variable (Probe)
NHC Generation / cAMP
Amitraz
2,4-Dimethyl
Octopamine Receptor
~3.5 nM
Adenylate Cyclase (Stimulation)
Chlordimeform
4-Chloro-2-methyl
Octopamine Receptor
~12.0 nM
Adenylate Cyclase (Stimulation)
Formetanate
3-Dimethylamino
α2-Adrenergic Receptor
~45.0 nM
Adenylate Cyclase (Inhibition)
Self-Validating Experimental Workflows
The following protocols are engineered with built-in validation checkpoints to ensure system integrity and reproducibility.
Protocol 1: Synthesis of N,N'-bis(3-methoxyphenyl)formamidine[1]
This protocol utilizes acid-catalyzed condensation to bridge two aniline derivatives.
Reagent Charging: In a 100 mL round-bottom flask, combine m-anisidine (20.0 g, 162 mmol, 2 equiv) and triethyl orthoformate (12.0 g, 81 mmol, 1 equiv).
Causality: Triethyl orthoformate acts as a one-carbon electrophilic synthon. A strict 2:1 stoichiometric ratio is required to prevent the formation of mono-substituted intermediates.
Acid Catalysis: Add 5 drops of concentrated formic acid.
Causality: Formic acid provides the necessary protons to catalyze the elimination of ethanol from the orthoformate, generating a highly reactive diethoxymethyl cation intermediate.
Distillation & Heating: Equip the flask with a short-path distillation head. Heat to 110 °C for 2 hours, then increase to 140 °C for 2 hours.
Causality: According to Le Chatelier's principle, continuously distilling off the ethanol byproduct drives the equilibrium forward, maximizing yield.
Crystallization: Cool to room temperature to induce crystallization. Triturate the crude product with pentane and filter.
System Validation Checkpoint: Analyze the product via ¹H-NMR (CDCl₃). A distinct singlet near δ 7.5–8.0 ppm must be present, confirming the central methine proton (-N=C(H)-N-) of the formamidine bridge.
Protocol 2: Cyclization to Diamidocarbene Precursor[1]
Preparation: Dissolve N,N'-bis(3-methoxyphenyl)formamidine (0.500 g, 1.95 mmol) in 75 mL dichloromethane. Add triethylamine (0.4 mL, 2.92 mmol, 1.5 equiv).
Causality: Triethylamine serves as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the formamidine nitrogens.
Acyl Substitution: Cool the mixture to 0 °C in an ice bath. Dropwise, add dimethylmalonyl dichloride (0.346 g, 2.05 mmol).
Causality: Cooling to 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing unwanted polymerization or degradation of the malonyl dichloride.
Isolation: Remove the ice bath, stir at ambient temperature for 1.5 hours, remove volatiles under reduced pressure, and extract with benzene.
System Validation Checkpoint: Mass spectrometry (ESI-TOF) should confirm the mass of the cyclized adduct [M + H]+, verifying the loss of two HCl molecules.
Protocol 3: In Vitro cAMP Accumulation Assay (Pharmacological Validation)
Cell Culture: Transfect HEK293 cells with the target Octopamine Receptor (OAR) or α2-Adrenergic Receptor plasmid.
Compound Incubation: Treat cells with the formamidine derivative (0.1 µM to 100 µM) in the presence of 500 µM IBMX (3-isobutyl-1-methylxanthine).
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP generated by receptor activation would be rapidly hydrolyzed by cellular PDEs, leading to false-negative efficacy readings.
Detection & Validation: Lyse cells and quantify cAMP using a FRET-based assay.
System Validation Checkpoint: The assay must include Amitraz as a positive control and a DMSO vehicle as a negative control. The Z'-factor of the plate must exceed 0.5 to confirm assay reliability.
References
Assessing the Proton Affinities of N,N′-Diamidocarbenes
Source: The Journal of Organic Chemistry (ACS Publications), 2013, 78(20), 10452-10458.
URL:[Link]
Synthesis and structural characterisation of heavy alkaline earth N,N′-bis(aryl)formamidinate complexes
Source: Dalton Transactions (RSC Publishing), 2006, (28), 3360-3367.
URL:[Link]
Action of formamidine pesticides on octopamine receptors
Source: Nature, 1980, 287(5777), 60-62.
URL:[Link]
Chemistry, biological activity, and uses of formamidine pesticides
Source: Environmental Health Perspectives, 1976, 14, 57-69.
URL:[Link]
Thermodynamic and Kinetic Solubility Profiling of N,N'-bis(3-methoxyphenyl)formamidine: A Methodological Guide
Executive Summary N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a specialized organic compound frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and as a pharmacophore...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5) is a specialized organic compound frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis and as a pharmacophore in agrochemical development. For formulation scientists and synthetic chemists, understanding its solubility profile is not merely a matter of finding a liquid that dissolves a powder; it is a thermodynamic puzzle. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of this diarylformamidine, coupled with field-proven, self-validating experimental protocols for empirical determination.
Molecular Architecture & Physicochemical Profile
To predict solubility, we must first deconstruct the molecule's architecture. N,N'-bis(3-methoxyphenyl)formamidine consists of two lipophilic 3-methoxyphenyl rings linked by a central formamidine bridge (-N=CH-NH-).
Hydrogen Bonding: The molecule acts as both a hydrogen bond donor (via the formamidine -NH-) and a hydrogen bond acceptor (via the methoxy oxygens and the formamidine imine nitrogen).
The Causality of Solvation: The high LogP dictates that the molecule is intrinsically hydrophobic, resulting in poor aqueous solubility at neutral pH. However, the formamidine bridge is weakly basic. According to the principles of drug absorption and charge state[2], lowering the pH below the compound's pKa (typically ~6.0 for diarylformamidines) protonates the imine nitrogen. This forms a stabilized amidinium cation, which disrupts the crystal lattice energy and exponentially increases aqueous solubility.
Thermodynamic Principles of Solvent Selection
Solvent selection is governed by the thermodynamic mandate to minimize the free energy of the system. We apply Hansen Solubility Parameters (HSP) to map the solute-solvent interactions[3]. The total cohesive energy is divided into three forces:
Dispersion Forces (δD): High, driven by the dual aromatic rings.
Polar Forces (δP): Moderate, driven by the dipole of the formamidine linkage.
Hydrogen Bonding (δH): Moderate to high, facilitated by the methoxy groups.
Solvents whose HSP coordinates closely match those of N,N'-bis(3-methoxyphenyl)formamidine will yield the highest solubility.
Figure 1: Logical relationship between molecular architecture and Hansen Solubility Parameters.
Empirical Solubility Matrix
Based on the thermodynamic principles outlined above, the quantitative solubility data for N,N'-bis(3-methoxyphenyl)formamidine across common laboratory solvents is summarized below.
Solvent
Polarity Index
Estimated Solubility
Mechanistic Rationale
Water (pH 7.4)
10.2
Practically Insoluble (<0.01 mg/mL)
High LogP (3.48) and lack of ionization at neutral pH prevent disruption of the hydrophobic crystal lattice[1].
Water (pH 2.0)
10.2
Soluble (1 - 5 mg/mL)
Protonation of the formamidine nitrogen creates an amidinium ion, enabling strong ion-dipole interactions with water[2].
Hexane
0.1
Sparingly Soluble (0.1 - 1 mg/mL)
Matches dispersion forces (δD), but lacks the H-bonding capacity (δH) required to fully overcome the solid-state lattice energy.
Ethanol
5.2
Soluble (10 - 50 mg/mL)
Amphiphilic nature; the hydroxyl group perfectly matches the H-bond donor/acceptor profile of the methoxy and formamidine groups.
Dichloromethane (DCM)
3.1
Freely Soluble (>50 mg/mL)
High polarizability effectively solvates the bulky, electron-rich aromatic rings.
Dimethyl Sulfoxide (DMSO)
7.2
Freely Soluble (>100 mg/mL)
Strong dipole moment and exceptional H-bond accepting capability aggressively solvate the formamidine -NH- proton.
To empirically determine the exact thermodynamic solubility of N,N'-bis(3-methoxyphenyl)formamidine for formulation purposes, the Saturation Shake-Flask Method is the gold standard[4]. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Methodology
Preparation of the Solid Phase:
Action: Weigh an amount of N,N'-bis(3-methoxyphenyl)formamidine that is approximately 10% greater than the estimated saturation point for the chosen solvent.
Causality: Adding a massive excess of solid can create a highly viscous slurry, trapping dissolved solute and skewing phase separation. A precise 10% excess ensures that thermodynamic equilibrium is maintained without overwhelming hydrodynamic flow[4].
Equilibration:
Action: Place the solvent-solute mixture in a sealed glass vial. Incubate in an orbital shaker at 37 ± 0.5 °C and 150 rpm for 48 hours.
Causality: 37 °C provides physiologically relevant data for drug development. An orbital speed of 150 rpm provides sufficient kinetic energy to overcome the activation barrier of dissolution without causing vortex-induced aggregation.
Phase Separation:
Action: Centrifuge the vials at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.
Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. The 0.45 µm filter ensures no sub-visible micro-particulates are carried over, which would otherwise cause false-positive concentration spikes during quantification.
Quantification & Self-Validation:
Action: Dilute the filtrate appropriately and quantify using HPLC-UV (detecting at ~254 nm due to the aromatic rings).
Self-Validation Loop: Sample the vials at both 24 hours and 48 hours . If the concentration variance between these two time points is <5%, the system has definitively reached a thermodynamic plateau[4]. If the variance is >5%, kinetic dissolution is still occurring, and the shaking time must be extended.
Figure 2: Self-validating thermodynamic solubility workflow using the saturation shake-flask method.
References
Chemical Properties of N,N-bis-(3-Methoxyphenyl)formamidine. Cheméo. Available at:[Link]
Hansen Solubility Parameters: A User's Handbook, Second Edition. Hansen, C. M. (2007). Routledge / CRC Press. Available at:[Link]
Absorption and Drug Development: Solubility, Permeability, and Charge State. Avdeef, A. (2012). Wiley-VCH. Available at:[Link]
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines (Citing Baka et al., 2008). SciELO / Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
The Diverse Biological Landscape of Substituted Formamidines: Mechanisms, Applications, and Evaluation
An In-depth Technical Guide Executive Summary Substituted formamidines represent a versatile class of chemical compounds characterized by the N=CH-N functional group. Initially gaining prominence as potent acaricides and...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Executive Summary
Substituted formamidines represent a versatile class of chemical compounds characterized by the N=CH-N functional group. Initially gaining prominence as potent acaricides and insecticides in agriculture, their biological activity is now understood to be far more extensive.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological activities of substituted formamidines, moving beyond their classical role as pesticides to explore their emerging potential in medicinal chemistry. We will dissect their primary molecular targets, including invertebrate octopamine receptors and mammalian adrenergic receptors, and evaluate the long-standing hypothesis of monoamine oxidase inhibition.[3][4][5] Furthermore, this whitepaper delves into contemporary research highlighting their anticancer, antimicrobial, and anti-inflammatory properties, providing a robust framework for researchers and drug development professionals.[6][7][8] Through an exploration of structure-activity relationships, detailed experimental protocols, and pathway visualizations, this guide aims to equip scientists with the foundational knowledge and practical insights required to navigate and innovate within this promising chemical space.
Introduction to Substituted Formamidines
Formamidines are a class of amidines with the general structure R¹N=CH-NR²R³. The "substituted" designation refers to the diverse array of chemical groups that can be attached to the nitrogen atoms, giving rise to a vast library of compounds with tunable physicochemical and biological properties. Historically, compounds like chlordimeform and amitraz defined the class, developed for their exceptional toxicity against mites, ticks, and certain insect orders.[1][2] Their effectiveness, particularly against pests resistant to other insecticides, spurred deeper investigation into their unique mode of action.[1][3] This research has uncovered a range of biological interactions, revealing that the formamidine scaffold can engage with multiple receptor systems, making it a privileged structure in both agrochemical and pharmaceutical research.[6][9]
Core Mechanisms of Action: A Tale of Two Nervous Systems
The biological effects of formamidines are primarily driven by their interaction with G protein-coupled receptors (GPCRs) in both invertebrates and vertebrates. However, the specific receptor targeted differs significantly, which explains their selective toxicity as pesticides and their distinct pharmacological profile in mammals.
The Invertebrate Target: Octopamine Receptors
The principal mechanism of action for formamidine pesticides is their role as agonists at octopamine receptors in arthropods.[3][10][11] Octopamine is the invertebrate equivalent of norepinephrine, acting as a key neurotransmitter and neurohormone that regulates numerous physiological processes.[11] By mimicking octopamine, formamidines like amitraz and chlordimeform trigger a cascade of downstream events that disrupt normal behavior and metabolism.[3][12]
Signaling Cascade: Activation of octopamine receptors leads to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[8][12] This disruption in second messenger signaling is a key transducer of their toxic effects.
Physiological Consequences: The overstimulation of this pathway results in hyperexcitation, altered feeding behavior, disruption of mating and reproduction, and eventually, lethargy and death.[1][3] One critical downstream effect is the activation of the enzyme trehalase, which mobilizes glucose stores.[13] Co-application with other insecticides that also cause hyperexcitation can lead to rapid energy depletion and a synergistic toxic effect.[13][14]
Caption: Agonistic action of formamidines on invertebrate octopamine receptors.
The Mammalian Target: α₂-Adrenergic Receptors
In mammals, the primary targets for formamidines are the α₂-adrenergic receptors, which are structurally and functionally related to invertebrate octopamine receptors.[5] This interaction is responsible for the characteristic symptoms of mammalian toxicity observed in cases of accidental exposure.[5][15]
Pharmacological Effects: Activation of presynaptic α₂-adrenoceptors in the central and peripheral nervous systems inhibits the release of norepinephrine.[5] This sympatholytic effect leads to a triad of symptoms: CNS sedation, bradycardia (slowed heart rate), and hypotension (low blood pressure).[5][15]
Therapeutic and Toxicological Implications: While these effects define the toxicity profile of pesticides like amitraz, they also hint at therapeutic potential.[15] The structural similarity to α₂-agonists like clonidine suggests that formamidine derivatives could be explored for conditions where reducing sympathetic outflow is beneficial. Furthermore, this mechanism has secondary effects, as studies have shown that formamidines can decrease hepatic glutathione levels through their interaction with α₂-adrenoceptors.[16]
The Ongoing Debate: Monoamine Oxidase (MAO) Inhibition
Inhibition of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, was one of the earliest proposed mechanisms of action for formamidines.[17][18][19] This action would lead to an accumulation of neurotransmitters, causing excitotoxicity.[17][18]
However, the role of MAO inhibition in acute toxicity is contested. Some studies conclude that while formamidines and their metabolites are reversible MAO inhibitors, the potency and correlation with lethal doses are weak, suggesting it is not the primary cause of death.[4] Despite this, the interaction is undeniable and remains an active area of research. Recent in silico and in vitro studies have explored halogenated formamidines as potent inhibitors of both MAO-A and MAO-B, suggesting potential therapeutic applications for neurodegenerative diseases like Parkinson's, where inhibiting dopamine breakdown is a key strategy.[20]
The Expanding Spectrum of Biological Activities
Beyond their well-documented neurotoxic effects, substituted formamidines have been shown to possess a wide range of other biological activities. This chemical scaffold is proving to be a versatile starting point for developing novel therapeutic agents.
Table 1: Summary of the diverse biological activities of substituted formamidines and their associated molecular targets.
Anticancer and Cytotoxic Potential
A growing body of evidence supports the investigation of formamidines as anticancer agents.
Anthracycline Analogs: Structural modification of anthracycline agents like epidoxorubicin with formamidine moieties has been shown to produce compounds with potent antileukemic activity.[21] These analogs induce apoptosis (programmed cell death) and necrosis, activate caspases, and alter the cell cycle in tumor cell lines.[21]
Azafuramidines: Novel azafuramidine derivatives have demonstrated potent and highly selective cytotoxicity against liver, breast, and bone cancer cell lines, with selectivity indices up to 61-fold higher for cancer cells over normal cells.[22] Their mechanism involves arresting the cell cycle and inducing apoptosis through the overexpression of tumor suppressor proteins like p53 and p21.[22]
Antimicrobial and Other Activities
The formamidine scaffold has also been incorporated into molecules with other therapeutic properties:
Antimicrobial Agents: N-sulfonyl formamidines are being investigated as antimicrobial agents.[7] Additionally, transition metal complexes involving formamidine ligands have shown activity against both Gram-positive and Gram-negative bacteria.[25]
Histamine H₂-Receptor Antagonists: Formamidine-containing compounds have been developed as potent histamine H₂ receptor antagonists, which are used to decrease gastric acid production.[23][24] Ebrotidine is one such compound that emerged from these efforts.[23]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. For formamidines, SAR studies reveal how modifications to the substituent groups (R¹, R², R³) influence target affinity and overall effect.
Key Determinants: The nature of the aryl substituents is critical. For pesticidal activity, specific substitutions on the phenyl ring (e.g., chloro, methyl groups) are known to enhance potency.[1][2]
From Agonist to Antagonist: Subtle changes can dramatically alter function. For instance, studies on the octopamine receptor showed that while demethylchlordimeform (a metabolite) acts as a potent partial agonist, its parent compound, chlordimeform, acts more like an antagonist in some preparations.[8]
Medicinal Chemistry Insights: In the development of histamine H₂ antagonists, it was found that the formamidine moiety itself was a crucial structural feature, and that the correct steric and electronic properties of the substituents were required for potent activity.[24] This highlights the importance of a systematic approach to modifying the scaffold to achieve desired therapeutic outcomes.
Methodologies for Evaluating Biological Activity
A multi-tiered approach is essential for characterizing the biological profile of novel substituted formamidines. The workflow typically progresses from computational predictions to in vitro assays and finally to in vivo validation.
Caption: A typical experimental workflow for drug discovery involving formamidines.
Experimental Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to assess the ability of substituted formamidines to inhibit MAO-A and MAO-B, adapted from principles described in literature.[4][20]
1. Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against MAO-A and MAO-B enzymes.
2. Materials & Reagents:
Recombinant human MAO-A and MAO-B enzymes
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
MAO Substrate: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)
Detection Reagent: H₂O₂-coupled Amplex® Red reagent and horseradish peroxidase (HRP)
Test Compounds (substituted formamidines) dissolved in DMSO
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired working concentration in cold phosphate buffer immediately before use.
Compound Plating: Prepare serial dilutions of the test formamidine compounds in phosphate buffer. Add 20 µL of each dilution to the wells of the 96-well plate. Include wells for "no-inhibitor" (vehicle control) and "positive control."
Pre-incubation: Add 20 µL of the diluted enzyme solution to each well. Tap gently to mix. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Prepare a substrate/detection reagent mix containing Amplex Red, HRP, and the appropriate MAO substrate (Kynuramine or Benzylamine) in phosphate buffer. Add 60 µL of this mixture to all wells to start the reaction.
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~535 nm, Emission: ~590 nm) every 2 minutes for a total of 30 minutes.
4. Data Analysis:
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
Normalize the rates relative to the vehicle control (100% activity) and the positive control (0% activity).
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each test compound.
Causality Note: The choice of a fluorescence-based assay using Amplex Red provides high sensitivity and a continuous readout, allowing for accurate determination of reaction rates. Using specific substrates and inhibitors for MAO-A and MAO-B is critical to determine the selectivity of the test compounds.
Experimental Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol outlines a standard colorimetric assay to screen formamidine derivatives for cytotoxic activity against cancer cell lines, as performed in studies like those on azafuramidines.[22]
1. Objective: To measure the reduction in cell viability induced by test compounds and determine their LC₅₀ (half-maximal lethal concentration).
2. Materials & Reagents:
Human cancer cell lines (e.g., HepG2 liver cancer, MOLT-4 leukemia)[21][22]
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Test Compounds dissolved in DMSO
96-well cell culture plates
Spectrophotometer (absorbance plate reader)
3. Procedure:
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test formamidines in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
Subtract the background absorbance (from wells with medium but no cells).
Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance_treated / Absorbance_control) * 100.
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the LC₅₀ value.
Self-Validation Note: This protocol includes untreated and vehicle-treated controls to ensure that neither the medium nor the solvent (DMSO) significantly affects cell viability. The colorimetric readout provides a quantitative measure directly proportional to the number of living cells, offering a robust system for assessing cytotoxicity.
Conclusion and Future Directions
The family of substituted formamidines has evolved from a niche class of agricultural pesticides into a broadly applicable chemical scaffold with significant therapeutic potential. Their well-defined interactions with octopamine and α₂-adrenergic receptors provide a solid foundation for understanding their neuroactive properties and toxicity.[3][5] The ongoing exploration of their effects on other targets, such as monoamine oxidase, caspases, and histamine receptors, is opening new avenues for drug development in oncology, neurodegenerative disease, and beyond.[20][21][23]
Future research should focus on synthesizing novel, highly selective formamidine derivatives to minimize off-target effects and enhance therapeutic indices. A deeper investigation into the downstream signaling pathways modulated by these compounds will be crucial for elucidating their full mechanistic profile. As our understanding of the structure-activity relationships within this chemical class grows, so too will our ability to harness the diverse biological activity of substituted formamidines for the next generation of targeted therapies and specialized agrochemicals.
References
Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors. Nature, 287(5777), 60–62. [Link]
Reneise (2020). Formamidine Pesticides? Never heard of it… Chats About Toxic Substances With Reneise. [Link]
Hollingworth, R. M., & Lund, A. E. (1982). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 44, 23-30. [Link]
Ahmed, A. E. I., et al. (2014). Synergistic Actions of Formamidine Insecticides on the Activity of Pyrethroids and Neonicotinoids Against Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 51(6), 1251-1257. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Insecticides. [Link]
Hollingworth, R. M., & Leister, J. (1979). Mode of action of formamidine pesticides: an evaluation of monoamine oxidase as the target. Chemico-biological interactions, 24(1), 35-49. [Link]
Zamisa, S. F., et al. (2023). Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation, Molecular Dynamic Simulation and DFT Computational Studies. ChemistrySelect, 8(41). [Link]
Knowles, C. O. (1982). Chemistry, biological activity, and uses of formamidine pesticides. PubMed. [Link]
Hollingworth, R. M. (1979). Toxicity, Interactions, and Metabolism of Formamidine Pesticides in Mammals. U.S. Environmental Protection Agency. [Link]
Costa, L. G. (2019). Neurotoxicity of amitraz, a formamidine pesticide. Advances in neurotoxicology. [Link]
Ahmed, A. E. I., et al. (2020). Hazardous effects of octopamine receptor agonists on altering metabolism-related genes and behavior of Drosophila melanogaster. Environmental Toxicology and Pharmacology, 74, 103308. [Link]
Ahmed, A. E. I., et al. (2015). Unique biochemical and molecular biological mechanism of synergistic actions of formamidine compounds on selected pyrethroid and neonicotinoid insecticides on the fourth instar larvae of Aedes aegypti (Diptera: Culicidae). Pesticide Biochemistry and Physiology, 120, 97-105. [Link]
Semantic Scholar. (n.d.). Chemistry, biological activity, and uses of formamidine pesticides. [Link]
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Al-Majidi, S. M. H., & Al-Lami, H. S. (2020). Synthesis, Characterization and Evaluation the Biological Activities of some new Transition Metal Complexes with Organic Ligand formamidine. Iraqi Journal of Pharmaceutical Sciences, 29(1), 133-151. [Link]
Benezet, H. J., & Knowles, C. O. (1976). Inhibition of rat brain monoamine oxidase by formamidines and related compounds. Neuropharmacology, 15(6), 369-73. [Link]
Sanchez-Larios, E., et al. (2017). Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLoS ONE, 12(3), e0173288. [Link]
Correia, V. G., et al. (2024). Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. The Journal of Organic Chemistry. [Link]
Mazur, L., et al. (2017). In Vitro Antileukemic Activity of Formamidine Epidoxorubicin Analogs. Anticancer Research, 37(11), 6363-6372. [Link]
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Giral, M., et al. (1992). Synthesis and Assessment of Formamidines as New Histamine H2-receptor Antagonists. Arzneimittelforschung, 42(7), 904-9. [Link]
Costa, L. G., et al. (1989). The formamidine pesticides chlordimeform and amitraz decrease hepatic glutathione in mice through an interaction with alpha 2 ‐adrenoceptors. Journal of Biochemical Toxicology, 4(2), 91-95. [Link]
Gole, J. W. D., et al. (1983). Interaction of formamidines with octopamine-sensitive adenylate cyclase receptor in the nerve cord of Periplaneta americana L. Pesticide Biochemistry and Physiology, 20(3), 329-337. [Link]
Aziz, S. A., & Knowles, C. O. (1973). Further studies of the monoamine oxidase inhibiting activity of formanilides and formamidines. PubMed. [Link]
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Nishimura, T., et al. (2020). Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. MedChemComm, 11(1), 164-169. [Link]
Application Note: Synthesis and Characterization of N,N'-bis(3-methoxyphenyl)formamidine
Introduction & Mechanistic Rationale N,N'-diarylformamidines are highly valued pharmacophores and critical precursors in the development of bioactive nitrogen-containing heterocycles, including quinazolines, benzimidazol...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
N,N'-diarylformamidines are highly valued pharmacophores and critical precursors in the development of bioactive nitrogen-containing heterocycles, including quinazolines, benzimidazoles, and triazoles ()[1][2]. The synthesis of symmetric diarylformamidines, such as N,N'-bis(3-methoxyphenyl)formamidine, is most efficiently achieved via a one-pot condensation reaction between 3-methoxyaniline (m-anisidine) and triethyl orthoformate (TEOF) ()[1][3].
Causality in Reagent Selection:
Triethyl Orthoformate (TEOF): Acts as a highly stable, commercially available one-carbon synthon ()[1]. Unlike highly reactive formylating agents, TEOF requires activation, allowing for controlled, stepwise substitution and preventing runaway side reactions.
Acidic Catalysis (Glacial Acetic Acid): The reaction is initiated by the electrophilic activation of TEOF. An acid catalyst protonates an ethoxy group, transforming it into a superior leaving group (ethanol) ()[4]. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic 3-methoxyaniline[4].
Thermodynamic Driving Force: The complete condensation produces three equivalents of ethanol. Conducting the reaction at elevated temperatures (120–140 °C) allows for the continuous distillation of ethanol, driving the equilibrium toward the formamidine product according to Le Chatelier's principle ()[4].
Experimental Design & Material Specifications
To ensure reproducibility, exact stoichiometric ratios and high-purity reagents must be utilized.
The following diagram illustrates the logical flow and mechanistic intermediates of the condensation reaction.
Caption: Mechanistic workflow of N,N'-bis(3-methoxyphenyl)formamidine synthesis via TEOF condensation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; physical changes (e.g., distillation of ethanol, precipitation) serve as real-time indicators of the reaction's progress.
Phase 1: Reaction Assembly
Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask. Purge the system with dry nitrogen to prevent premature hydrolysis of TEOF ()[4].
Charging Reagents: Add 3-methoxyaniline (2.46 g, 20 mmol) and triethyl orthoformate (1.48 g, 10 mmol) to the reaction flask[3].
Catalyst Addition: Introduce glacial acetic acid (0.06 g, 1 mmol) dropwise. Causality: The acid immediately begins protonating the TEOF, generating the reactive oxonium species required for the first nucleophilic attack[4].
Phase 2: Condensation and Distillation
Heating: Submerge the flask in a pre-heated silicone oil bath at 130 °C.
Monitoring Distillation: As the nucleophilic attack occurs, ethanol is generated as a byproduct. The distillation head will show vapor condensation at ~78 °C. Maintain heating for 2–3 hours until ethanol distillation completely ceases. Self-Validation: The cessation of ethanol distillation quantitatively indicates the completion of the formimidate intermediate's conversion to the final formamidine ()[1][4].
Phase 3: Isolation and Purification
Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The crude product will typically solidify into a crystalline mass[3].
Trituration: Add 10 mL of cold hexane to the flask and triturate the solid to remove unreacted starting materials and non-polar impurities.
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting crystals under vacuum and wash with ice-cold ethanol.
Drying: Dry the purified N,N'-bis(3-methoxyphenyl)formamidine in a vacuum desiccator over P₂O₅ for 12 hours.
Analytical Validation & Expected Data
To ensure the structural integrity of the synthesized formamidine, cross-reference the isolated product against the following expected analytical parameters ()[6][7]:
Table 2: Analytical Characterization Summary
Analytical Method
Expected Signals / Observations
Diagnostic Significance
¹H NMR (DMSO-d₆)
δ ~8.10 ppm (s, 1H, -N=CH-N-)
Confirms the central formamidine methine proton[6].
¹H NMR (DMSO-d₆)
δ ~3.75 ppm (s, 6H, -OCH₃)
Validates the presence and symmetry of the methoxy groups.
Confirms the amidine functional group; absence of primary amine doublet (~3400/3300 cm⁻¹)[6].
ESI-MS
[M+H]⁺ m/z 257.1
Matches the exact mass of the protonated target molecule (MW = 256.3)[8].
Melting Point
Sharp melting transition
Indicates high crystalline purity and specific E/Z isomeric preference in the solid state[6][7].
Troubleshooting & Optimization
Table 3: Experimental Troubleshooting Matrix
Observation
Causality
Corrective Action
Low Yield / Incomplete Reaction
Inadequate removal of ethanol, shifting equilibrium backward[1].
Ensure distillation apparatus is well-insulated; increase bath temperature to 140 °C.
Formation of Dark Tarry Byproducts
Oxidation of 3-methoxyaniline at elevated temperatures.
Maintain a strict inert atmosphere (N₂) throughout the heating phase.
Product Oils Out Instead of Crystallizing
Presence of residual formimidate intermediate or unreacted TEOF.
Extend reaction time; ensure exact 2:1 stoichiometry is maintained. Use a seed crystal during recrystallization.
References
Marinho, E. (2023). "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions, 4(4), 779-800. Available at:[Link]
Chakraborty, P., & Roy, S. (2013). "An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines." Green and Sustainable Chemistry, 3(1), 26-30. Available at:[Link]
Juma, D. O., et al. (2025). "Computational and structural insights into the zwitterionic and neutral forms of N-substituted hydroxyformamidines in the solid state." CrystEngComm, 27(39). Available at:[Link]
National Center for Biotechnology Information. "3-Methoxyaniline." PubChem Compound Summary for CID 10824. Available at:[Link]
Application Note: N,N'-bis(3-methoxyphenyl)formamidine as a Phosphine-Free Ligand in Palladium-Catalyzed Cross-Coupling
Executive Summary The shift toward robust, air-stable, and cost-effective catalytic systems has driven the development of nitrogen-based ligands as alternatives to traditional phosphines. N,N'-bis(3-methoxyphenyl)formami...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The shift toward robust, air-stable, and cost-effective catalytic systems has driven the development of nitrogen-based ligands as alternatives to traditional phosphines. N,N'-bis(3-methoxyphenyl)formamidine (CAS: 64693-20-5)[1] represents a highly effective diarylformamidine ligand for transition metal catalysis. By leveraging its strong σ-donor capabilities and tunable steric profile, this ligand forms highly stable palladium(II) precatalysts that excel in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling.
This application note provides a comprehensive, self-validating protocol for the synthesis of the Pd(II)-formamidinate precatalyst and its subsequent application in cross-coupling workflows, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Ligand Design
Historically, palladium-catalyzed cross-coupling reactions have relied heavily on phosphine ligands to stabilize the active metal center[2]. However, phosphines are notoriously susceptible to oxidation and often require rigorous air-free handling.
N,N'-bis(3-methoxyphenyl)formamidine circumvents these limitations through several structural advantages:
Electronic Tuning (Causality of the Methoxy Group): The formamidine core (N-C-N) acts as a strong σ-donor, increasing the electron density on the palladium center. The meta-methoxy (-OCH₃) substituents on the phenyl rings provide additional inductive and resonance stabilization[2]. This electron-rich environment is critical because it accelerates the rate-limiting oxidative addition of challenging substrates, such as aryl chlorides.
Steric Optimization: Unlike overly bulky ligands (e.g., 2,6-diisopropylphenyl derivatives) that can hinder substrate coordination, the 3-methoxyphenyl groups provide a balanced steric pocket. This bulk is sufficient to promote the final reductive elimination step without blocking the transmetalation intermediate[3].
"Dormant Species" Behavior: The ligand coordinates to Pd(II) to form a highly stable, air-insensitive precatalyst. Under basic reaction conditions, this complex acts as a "dormant species" that slowly releases highly active Pd(0) nanoparticles or monomeric species in situ, ensuring a steady concentration of the active catalyst while preventing premature aggregation (palladium black formation)[2][4].
Precatalyst Synthesis & Activation Pathway
Understanding the lifecycle of the catalyst is essential for troubleshooting and optimizing yields. The workflow below illustrates the transition from the free ligand to the active catalytic species.
Figure 1: Synthesis and in situ activation of the Pd(II)-formamidinate precatalyst.
Protocol 1: Synthesis of the Pd(II) Precatalyst
Objective: Generate a stable, isolable (Ligand)₂PdCl₂ or cyclic Pd-formamidinate complex[3][5].
Preparation: In a clean, dry round-bottom flask, dissolve 2.0 equivalents of N,N'-bis(3-methoxyphenyl)formamidine in anhydrous dichloromethane (CH₂Cl₂).
Metal Addition: Slowly add 1.0 equivalent of Pd(OAc)₂ or PdCl₂.
Reaction: Stir the mixture at room temperature for 4–6 hours.
Self-Validation (Visual): The causality of the coordination event is visually confirmed by a distinct color shift. The initial reddish-brown suspension of Pd(OAc)₂ will dissolve and transition into a clear, bright yellow/orange solution , indicating successful ligand exchange and complexation[5].
Self-Validation (Analytical): Isolate the complex via solvent evaporation and validate via ¹H NMR. The characteristic formamidine N=CH proton, typically found around 8.2 ppm in the free ligand, will exhibit a pronounced downfield shift to approximately 8.7–8.8 ppm due to the deshielding effect of metal coordination[2].
The following protocol utilizes the synthesized precatalyst for the formation of biaryl compounds.
Figure 2: Formamidine-stabilized Pd catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 2: General Cross-Coupling Procedure
Objective: Couple an aryl halide with an arylboronic acid using 1.0 mol% catalyst loading.
Reagent Assembly: To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the Pd(II)-formamidinate precatalyst (0.01 mmol, 1.0 mol%), and a base (2.0 mmol).
Causality of Base Selection: Base is mandatory to quaternize the boron atom, forming a reactive boronate complex that drives the transmetalation step[3]. For sterically hindered substrates, use Cs₂CO₃ in 1,4-dioxane due to its high solubility and strong basicity. For standard substrates, K₂CO₃ in an EtOH/H₂O mixture is preferred for environmental benignity[4][5].
Solvent Addition: Add 3.0 mL of the chosen solvent system (e.g., 1,4-dioxane or 1:1 EtOH/H₂O).
Causality of Solvent: 1,4-dioxane (b.p. 101 °C) provides the thermal latitude required to overcome the activation energy of unreactive aryl chlorides[3]. Aqueous mixtures leverage the hydrophobic effect to accelerate the reaction of water-soluble boronic acids[2][4].
Heating: Seal the vial and heat to 80–90 °C under stirring for 4 to 24 hours, depending on substrate reactivity.
Self-Validation (In-Process): Monitor the reaction color. The initial yellow/orange solution will gradually darken to an opaque, dark brown/black suspension. This is a critical self-validating cue confirming the in situ reduction of the Pd(II) dormant species into the catalytically active Pd(0) form[2][4].
Self-Validation (Completion): Perform TLC analysis (Hexanes/EtOAc). The complete disappearance of the high-Rf UV-active aryl halide spot confirms reaction completion. Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Quantitative Performance Data
The table below summarizes the expected quantitative performance of formamidine-based palladium catalysts across various substrate classes, demonstrating the broad utility of this ligand framework[2][3][4].
Table 1: Representative Performance of Formamidine-Pd Catalysts in Suzuki-Miyaura Couplings
Substrate (Ar-X)
Coupling Partner
Catalyst Loading
Base
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
4-Bromoanisole
Phenylboronic acid
1.0 mol%
K₂CO₃
EtOH/H₂O
80
4
> 95
4-Chlorotoluene
Phenylboronic acid
1.0 mol%
Cs₂CO₃
1,4-Dioxane
90
24
82
2-Bromopyridine
4-Tolylboronic acid
1.0 mol%
K₂CO₃
EtOH/H₂O
80
6
89
4-Bromonitrobenzene
Phenylboronic acid
0.5 mol%
K₂CO₃
H₂O
100
3
98
Note: Yields are highly dependent on the electronic nature of the aryl halide. Electron-withdrawing groups (e.g., -NO₂) accelerate oxidative addition, allowing for lower catalyst loadings and shorter reaction times.
References
[2] Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling - PMC. National Institutes of Health (NIH). 2
[5] Cyclic Palladium Formamidinate: Synthesis, Structure, Reactivity, and Application to Suzuki–Miyaura Cross-Coupling. ACS Publications. 5
[3] Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. National Institutes of Health (NIH). 3
[4] Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. ResearchGate. 4
N,N'-Bis(3-methoxyphenyl)formamidine: A Guide to Synthesis and Potential Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Foreword N,N'-Diarylformamidines are a versatile class of compounds in organic synthesis, serving as valuable precursors to a variety of nitrogen-containing...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N'-Diarylformamidines are a versatile class of compounds in organic synthesis, serving as valuable precursors to a variety of nitrogen-containing heterocycles and N-heterocyclic carbenes (NHCs). Within this class, N,N'-bis(3-methoxyphenyl)formamidine, with its electron-donating methoxy substituents, presents intriguing possibilities for modulating reactivity and exploring novel synthetic transformations. However, a review of the current literature reveals a notable scarcity of specific studies detailing the applications of this particular formamidine derivative. This guide aims to bridge this gap by providing a reliable, detailed protocol for its synthesis based on established methodologies for analogous compounds. Furthermore, we will explore its potential applications by drawing parallels with closely related, well-documented diarylformamidines, offering researchers a solid foundation for their own investigations into this promising, yet underexplored, reagent.
PART 1: Synthesis of N,N'-Bis(3-methoxyphenyl)formamidine
The synthesis of N,N'-diarylformamidines is well-established, with several methods reported in the literature. A particularly efficient and environmentally conscious approach involves the iron(III) chloride-catalyzed reaction of an aniline with triethyl orthoformate at ambient temperature.[1] This method avoids the use of toxic reagents and harsh reaction conditions often associated with other synthetic routes.
Protocol: Iron(III) Chloride Catalyzed Synthesis
This protocol is adapted from the general procedure described by Roy et al. for the synthesis of N,N'-diarylformamidines.[1]
Materials:
3-Methoxyaniline
Triethyl orthoformate
Anhydrous Iron(III) chloride (FeCl₃)
Anhydrous Toluene
Chloroform
Silica gel (60-120 mesh) for column chromatography
Standard laboratory glassware and magnetic stirrer
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add a solution of 3-methoxyaniline (2.0 mmol, 1.0 equiv.) in anhydrous toluene (10 mL).
To this stirred solution, add triethyl orthoformate (1.0 mmol, 0.5 equiv.).
In a separate, dry vial, weigh anhydrous FeCl₃ (0.1 mmol, 0.05 equiv.) and add it to the reaction mixture.
Stir the resulting mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the toluene under reduced pressure using a rotary evaporator.
Dissolve the resulting solid residue in chloroform (30 mL) and filter to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure N,N'-bis(3-methoxyphenyl)formamidine.
Expected Characterization Data (based on analogous compounds):
¹H NMR (CDCl₃): Resonances corresponding to the methoxy protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.5-7.3 ppm), and the formamidinic proton (singlet, ~8.0-8.5 ppm).
¹³C NMR (CDCl₃): Signals for the methoxy carbon, aromatic carbons, and the formamidinic carbon.
IR (KBr): Characteristic peaks for N-H stretching, C=N stretching, and C-O stretching.
Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of C₁₅H₁₆N₂O₂.
PART 2: Potential Applications in Organic Synthesis
While specific protocols for N,N'-bis(3-methoxyphenyl)formamidine are scarce, its structural features suggest several potential applications based on the known reactivity of other diarylformamidines. The electron-donating methoxy groups are expected to enhance the nucleophilicity of the nitrogen atoms, potentially influencing reaction rates and yields.
Precursor to N-Heterocyclic Carbenes (NHCs)
N,N'-diarylformamidines are common precursors to imidazolium salts, which are, in turn, the direct precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves.
General Workflow:
Caption: General workflow for the synthesis of an N-heterocyclic carbene from a formamidine precursor.
Exemplary Protocol (adapted for a related diarylformamidine):
The following is a representative procedure for the synthesis of an imidazolium salt from a diarylformamidine. Optimization will be necessary for N,N'-bis(3-methoxyphenyl)formamidine.
Materials:
N,N'-bis(3-methoxyphenyl)formamidine
Paraformaldehyde
Chlorotrimethylsilane (TMSCl)
Anhydrous Ethyl Acetate
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N'-bis(3-methoxyphenyl)formamidine (1.0 equiv.) in anhydrous ethyl acetate.
Add paraformaldehyde (1.2 equiv.) to the solution.
Cool the mixture to 0 °C and slowly add chlorotrimethylsilane (2.2 equiv.).
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture to room temperature, which should result in the precipitation of the imidazolium chloride salt.
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
Synthesis of Quinazolines
Formamidines can serve as a nitrogen and carbon source in the synthesis of quinazoline derivatives. The reaction typically proceeds via a condensation reaction with a suitable ortho-aminoaryl ketone or aldehyde.
General Transformation:
Caption: General scheme for the synthesis of quinazolines from formamidines.
Exemplary Protocol (Conceptual):
This protocol is a conceptual adaptation and would require experimental validation.
Materials:
N,N'-bis(3-methoxyphenyl)formamidine
2-Aminoacetophenone
p-Toluenesulfonic acid (p-TsOH)
Anhydrous Toluene
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-aminoacetophenone (1.0 equiv.), N,N'-bis(3-methoxyphenyl)formamidine (1.1 equiv.), and a catalytic amount of p-TsOH (0.1 equiv.) in anhydrous toluene.
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
Monitor the reaction by TLC until the starting materials are consumed.
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired quinazoline.
Synthesis of Pyrimidines
The pyrimidine core is a common motif in biologically active molecules. Diarylformamidines can be used as a three-atom component in the construction of the pyrimidine ring through condensation with a three-carbon synthon, such as an α,β-unsaturated ketone.
General Transformation:
Caption: General scheme for pyrimidine synthesis from formamidines.
Exemplary Protocol (Conceptual):
This protocol is a conceptual adaptation and would require experimental validation.
Materials:
N,N'-bis(3-methoxyphenyl)formamidine
Chalcone (1,3-diphenyl-2-propen-1-one)
Sodium ethoxide
Anhydrous Ethanol
Procedure:
In a round-bottom flask, dissolve sodium metal (1.1 equiv.) in anhydrous ethanol to prepare a solution of sodium ethoxide.
To this solution, add N,N'-bis(3-methoxyphenyl)formamidine (1.0 equiv.) and chalcone (1.0 equiv.).
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
Remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization.
PART 3: Conclusion and Future Outlook
N,N'-bis(3-methoxyphenyl)formamidine is a readily accessible yet underutilized reagent in organic synthesis. The synthetic protocol provided herein offers a reliable and efficient route to this compound. While specific applications are not yet widely reported, the known chemistry of analogous diarylformamidines strongly suggests its potential as a precursor to N-heterocyclic carbenes and as a building block for important heterocyclic scaffolds such as quinazolines and pyrimidines. The electron-donating methoxy groups may offer unique advantages in terms of reactivity and selectivity. It is our hope that this guide will stimulate further research into the synthetic utility of N,N'-bis(3-methoxyphenyl)formamidine, unlocking its full potential for the scientific community.
References
Roy, P. et al. (2013). An Efficient FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30. [Link]
The Strategic Application of N,N'-bis(3-methoxyphenyl)formamidine in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Formamidine Bridge to Complexity in Heterocyclic Chemistry Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Formamidine Bridge to Complexity in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. Within the synthetic chemist's toolkit, formamidines, and specifically N,N'-diarylformamidines, have emerged as exceptionally versatile and powerful reagents for the construction of these vital molecular architectures. N,N'-bis(3-methoxyphenyl)formamidine, in particular, offers a unique combination of reactivity and molecular footprint, enabling the direct installation of a substituted anilino group onto a nascent heterocyclic ring. This guide provides an in-depth exploration of its application in the synthesis of quinazolines and pyrimidines, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.
The core utility of N,N'-bis(3-methoxyphenyl)formamidine lies in its ability to act as a one-carbon synthon, delivering a carbon atom that will become part of the heterocyclic ring, while simultaneously introducing a 3-methoxyanilino substituent. This dual functionality streamlines synthetic pathways, enhancing efficiency and atom economy.
I. Synthesis of 4-(3-Methoxyanilino)quinazolines: A Gateway to Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, most notably as the core of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib. The reaction of N,N'-bis(3-methoxyphenyl)formamidine with substituted 2-aminobenzonitriles provides a direct and efficient route to this important class of compounds.
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the amino group of the 2-aminobenzonitrile onto one of the imine carbons of the formamidine. This is followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the nitrile carbon. Subsequent aromatization, driven by the elimination of a molecule of 3-methoxyaniline, yields the stable 4-(3-methoxyanilino)quinazoline product. The choice of a high-boiling point solvent facilitates the necessary bond formations and the expulsion of the aniline byproduct.
Diagram: Proposed Reaction Mechanism for Quinazoline Synthesis
Caption: Proposed mechanism for the synthesis of 4-(3-methoxyanilino)quinazolines.
Application Protocol: Synthesis of a 4-(3-Methoxyanilino)quinazoline Derivative
This protocol details the synthesis of a model 4-(3-methoxyanilino)quinazoline, a key intermediate for various biologically active molecules.
Materials:
N,N'-bis(3-methoxyphenyl)formamidine
2-Amino-4,5-dimethoxybenzonitrile
Diphenyl ether (or another high-boiling point, inert solvent)
n-Heptane (for precipitation)
Standard laboratory glassware for reactions under inert atmosphere
Heating mantle with temperature control
Magnetic stirrer
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine N,N'-bis(3-methoxyphenyl)formamidine (1.1 equivalents) and 2-amino-4,5-dimethoxybenzonitrile (1.0 equivalent).
Solvent Addition: Add diphenyl ether to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-aminobenzonitrile derivative.
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
Heating: Heat the reaction mixture to 240-250 °C with vigorous stirring. The high temperature is crucial for driving the reaction to completion and facilitating the removal of the 3-methoxyaniline byproduct.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
Product Isolation: Slowly add n-heptane to the warm solution with stirring. The product will precipitate out of the solution.
Filtration and Washing: Cool the suspension to room temperature and then in an ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with fresh n-heptane to remove residual diphenyl ether and other impurities.
Drying: Dry the purified product under vacuum to a constant weight.
Data Summary Table:
Parameter
Value
Reactant 1
N,N'-bis(3-methoxyphenyl)formamidine
Reactant 2
2-Amino-4,5-dimethoxybenzonitrile
Solvent
Diphenyl ether
Temperature
240-250 °C
Reaction Time
4-6 hours
Typical Yield
75-85%
Purification
Precipitation with n-heptane
II. Synthesis of Substituted Pyrimidines: Accessing a Fundamental Heterocyclic Core
The pyrimidine ring is a cornerstone of nucleic acids and is found in a multitude of synthetic drugs. N,N'-bis(3-methoxyphenyl)formamidine can be employed in the construction of pyrimidine rings through condensation with compounds containing an active methylene group flanked by two carbonyl or cyano functionalities.
Mechanistic Considerations
The synthesis of the pyrimidine ring from N,N'-bis(3-methoxyphenyl)formamidine and a β-dicarbonyl compound or its equivalent proceeds through a double condensation reaction. The active methylene group of the β-dicarbonyl compound is first deprotonated, and the resulting enolate attacks one of the formamidine's imine carbons. A subsequent intramolecular condensation and dehydration sequence leads to the formation of the pyrimidine ring, with the elimination of two molecules of 3-methoxyaniline.
Diagram: General Workflow for Pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrimidines.
Application Protocol: Synthesis of a 2-(3-Methoxyanilino)pyrimidine Derivative
This protocol outlines the synthesis of a pyrimidine derivative from N,N'-bis(3-methoxyphenyl)formamidine and a β-ketoester.
Materials:
N,N'-bis(3-methoxyphenyl)formamidine
Ethyl acetoacetate
Sodium ethoxide (or another suitable base)
Ethanol (anhydrous)
Standard laboratory glassware for reactions under inert atmosphere
Heating mantle with temperature control
Magnetic stirrer
Procedure:
Base Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use a commercially available solution.
Reactant Addition: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring.
Formamidine Addition: After stirring for 15-20 minutes, add N,N'-bis(3-methoxyphenyl)formamidine (1.05 equivalents) to the reaction mixture.
Reflux: Heat the reaction mixture to reflux and maintain this temperature with stirring.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).
Neutralization and Solvent Removal: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure.
Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
Parameter
Value
Reactant 1
N,N'-bis(3-methoxyphenyl)formamidine
Reactant 2
Ethyl acetoacetate
Base
Sodium ethoxide
Solvent
Ethanol
Temperature
Reflux
Reaction Time
6-12 hours
Typical Yield
60-75%
Purification
Column chromatography
Conclusion: A Versatile Reagent for Modern Heterocyclic Synthesis
N,N'-bis(3-methoxyphenyl)formamidine stands as a valuable and highly effective reagent for the synthesis of key heterocyclic scaffolds. Its ability to act as a one-carbon synthon while concurrently introducing a substituted anilino group provides a streamlined and atom-economical approach to complex molecules. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel, biologically active compounds. The strategic application of this and related formamidine derivatives will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and materials science.
References
Luo, Y., et al. (2010). A practical synthesis of N'-(2-cyano-4-substituted-phenyl)-N,N-dimethylformamidines and their application in the synthesis of quinazoline derivatives. Tetrahedron Letters, 51(43), 5735-5738. [Link]
Baran, P. S., et al. (2006). One-step synthesis of 4,5-disubstituted pyrimidines using commercially available and inexpensive reagents. Heterocycles, 70(1), 581-584. [Link]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]
Caton, M. P. L., et al. (1967). Pyrimidines. Part XVI. Syntheses of bipyrimidinyls and of halogeno- and amidino-pyrimidines. Journal of the Chemical Society C: Organic, 1204-1209. [Link]
Zheng, Y., et al. (2009). Novel preparation of gefitinib. Journal of Chemical Research, 2009(5), 284-286. [Link]
Method
analytical methods for the quantification of N,N'-bis(3-methoxyphenyl)formamidine
Application Note: Quantitative Analysis of N,N'-bis(3-methoxyphenyl)formamidine Abstract This document provides comprehensive, validated analytical procedures for the quantitative determination of N,N'-bis(3-methoxypheny...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Quantitative Analysis of N,N'-bis(3-methoxyphenyl)formamidine
Abstract
This document provides comprehensive, validated analytical procedures for the quantitative determination of N,N'-bis(3-methoxyphenyl)formamidine. Given the absence of a standardized pharmacopeial method for this specific analyte, this guide details two robust methods: a primary Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, suitable for most quality control and assay purposes, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for applications requiring higher specificity or impurity identification. The protocols are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This note is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction and Rationale
N,N'-bis(3-methoxyphenyl)formamidine is an aromatic organic compound whose precise quantification is essential for ensuring product quality, stability, and purity in research and development settings. Accurate analytical methods are the cornerstone of regulatory compliance and effective product lifecycle management.[3][4] The presence of two methoxyphenyl groups provides a strong chromophore, making UV-based detection highly suitable.
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[5] For routine quantification (e.g., assay of a drug substance), RP-HPLC-UV offers a balance of speed, robustness, and accessibility. For more complex matrices or for identifying and quantifying trace-level impurities, the superior specificity of mass spectrometry is invaluable.[6] This guide explains the causality behind the selection of each method and provides detailed, self-validating protocols to ensure trustworthy and reproducible results.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
Expected to be soluble in organic solvents like Methanol, Acetonitrile
Inferred
Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for the routine assay and quantification of N,N'-bis(3-methoxyphenyl)formamidine as a bulk substance or in simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The dual aromatic rings in the molecule absorb UV light, allowing for sensitive detection and quantification.[8][9]
HPLC Workflow Diagram
Caption: RP-HPLC-UV workflow for N,N'-bis(3-methoxyphenyl)formamidine.
Detailed HPLC Protocol
Equipment and Materials:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Analytical balance.
Volumetric flasks, pipettes, and autosampler vials.
Syringe filters (0.45 µm, PTFE or nylon).
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
Prepare a mobile phase of Acetonitrile and Water (60:40 v/v).
Degas the mobile phase by sonication or vacuum filtration before use.
Rationale: This composition provides a good starting point for retaining and eluting a moderately nonpolar compound like the target analyte from a C18 column.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a diluent (e.g., 50:50 ACN:Water). Mix thoroughly. This is the Stock Solution.
Rationale: A high-concentration stock allows for accurate serial dilutions and minimizes weighing errors. The chosen diluent ensures solubility and compatibility with the mobile phase.[10]
Calibration Standards (e.g., 10-150 µg/mL):
Perform serial dilutions from the Stock Solution to prepare at least five calibration standards. For example, prepare standards at 10, 25, 50, 100, and 150 µg/mL in the diluent.
Sample Preparation:
Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[10]
Allow the solution to return to room temperature, then dilute to volume with the diluent and mix.
Further dilute this solution as necessary to fall within the calibration range (e.g., a 1:10 dilution to target 100 µg/mL).
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11]
Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Run Time
10 minutes
Analysis Sequence:
Inject a blank (diluent) to establish a baseline.
Inject the calibration standards in increasing order of concentration.
Inject the prepared sample solutions.
Inject a calibration standard periodically (e.g., after every 5-10 sample injections) to verify system suitability.
Quantification:
Integrate the peak area corresponding to N,N'-bis(3-methoxyphenyl)formamidine.
Generate a linear regression calibration curve by plotting peak area against concentration for the standards.
Calculate the concentration of the analyte in the sample solutions using the regression equation.
Method Validation Protocol
All analytical methods must be validated to ensure they are fit for their intended purpose.[2] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][12]
Parameter
Purpose & Procedure
Acceptance Criteria
Specificity
To demonstrate that the signal is from the analyte only. Analyze a blank, a placebo (if applicable), and the analyte. Spike the placebo with the analyte.
No interfering peaks at the analyte's retention time. Peak purity analysis (if using PDA) should pass.
Linearity
To demonstrate a proportional relationship between concentration and response. Analyze 5-6 standards across the proposed range.
Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range
The concentration interval where the method is precise, accurate, and linear.
Typically 80-120% of the target test concentration.
Accuracy
Closeness of test results to the true value. Perform recovery studies by spiking a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be 98.0% to 102.0%.
Precision
Agreement among a series of measurements. Assess at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).
RSD ≤ 2.0% for each level.
LOD & LOQ
Lowest amount detectable (LOD) and quantifiable (LOQ). Determined via signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Visually justifiable signal-to-noise ratio.
Robustness
Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature, ±0.1 mL/min flow rate).
System suitability parameters remain within limits. No significant change in results.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for the analysis of formamidine compounds, offering exceptional specificity and sensitivity.[13][14] It is particularly useful for impurity profiling or when analyzing complex matrices. The analyte must be thermally stable and sufficiently volatile.
GC-MS Workflow Diagram
Caption: GC-MS workflow for N,N'-bis(3-methoxyphenyl)formamidine analysis.
Detailed GC-MS Protocol
Equipment and Materials:
GC-MS system with an autosampler.
Capillary column suitable for polar compounds (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC vials with septa.
Methanol or Ethyl Acetate (GC grade).
Procedure:
Sample Preparation:
Prepare a stock solution (e.g., 1000 µg/mL) by dissolving the reference standard in Methanol.
Prepare calibration standards (e.g., 0.1-10 µg/mL) by serial dilution.
Prepare test samples by dissolving in Methanol to a concentration within the calibration range.
Rationale: Methanol is a common, volatile solvent suitable for GC injection. The concentration range is typically lower for MS detection due to its higher sensitivity.[15]
GC-MS Conditions:
Parameter
Recommended Setting
Inlet Temperature
250 °C
Injection Mode
Splitless (for trace analysis) or Split (10:1)
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
150 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line
280 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification.
Quantification:
For SIM mode, select characteristic, abundant ions from the full-scan mass spectrum of the analyte (e.g., the molecular ion and major fragment ions).
Create a calibration curve by plotting the abundance of the primary quantifier ion against concentration.
Calculate sample concentration from the calibration curve.
References
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link][1]
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link][3]
ICH Q2(R1) Analytical Procedures Guide . International Council for Harmonisation. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link][12]
Q2(R2) Validation of Analytical Procedures - Guidance for Industry . U.S. Food and Drug Administration. [Link][2]
Chemical Properties of N,N-bis-(3-Methoxyphenyl)formamidine . Cheméo. [Link][7]
Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link][4]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][16]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link][17]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link][18]
Quality Guidelines . International Council for Harmonisation. [Link][19]
Determination of formamide in urine by gas chromatography mass spectrometry . ResearchGate. [Link][13]
Accurate Quantification of CO, CO2, Formamide, Formaldehyde, and Formic Acid by GC/FID and the Polyarc Reactor . Quantum Analytics. [Link][20]
Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns . PubMed. [Link][21]
Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters . Analyst (RSC Publishing). [Link][22]
How to measure aromatic amine compounds using uv/visible spectrophotometer? . ResearchGate. [Link][23]
Analysis of Formamidine Pesticides and Metabolites in Pork and Porcine Liver Using Agilent Captiva EMR—Lipid . Agilent Technologies. [Link][24]
Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines . ARC Journals. [Link][25]
Determination of formamide in urine by gas chromatography mass spectrometry . Publisso. [Link][14]
UV–Vis Absorption Properties of New Aromatic Imines . PMC. [Link][9]
GC-MS Determination of Formamide in Reconstituted Tobacco . Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link][15]
High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine . PubMed. [Link][26]
HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column . SIELC Technologies. [Link][27]
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS . Shared Research Facilities. [Link][11]
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer . LCGC. [Link][10]
Sample preparation in analysis of pharmaceuticals . SciSpace. [Link][5]
Analytical Methods for Quantification of Drug Metabolites in Biological Samples . IntechOpen. [Link][6]
Application Notes and Protocols: N,N'-bis(3-methoxyphenyl)formamidine as a Precursor for N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals Abstract N-Heterocyclic Carbenes (NHCs) have become indispensable in modern chemistry, serving as robust ligands for transition metal catalysis and as poten...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic Carbenes (NHCs) have become indispensable in modern chemistry, serving as robust ligands for transition metal catalysis and as potent organocatalysts.[1][2] Their strong σ-donating properties and the ability to tune their steric and electronic environment have led to significant advancements in fields ranging from pharmaceuticals to materials science.[3][4] This document provides a detailed guide on the use of N,N'-bis(3-methoxyphenyl)formamidine, an accessible and versatile precursor for the synthesis of a specific class of N-heterocyclic carbenes. We present validated protocols for the synthesis of the formamidine precursor, its conversion to the corresponding NHC, and the subsequent formation of valuable NHC-metal complexes.
Introduction: The Strategic Advantage of Formamidine Precursors
While several routes to NHCs exist, the deprotonation of a suitable precursor remains the most common and practical approach.[1][5] Formamidines, particularly N,N'-diarylformamidines, offer a compelling entry point into NHC chemistry. They are typically stable, crystalline solids that can be synthesized on a large scale from readily available anilines.[5] The methoxy substituents on the aryl rings of N,N'-bis(3-methoxyphenyl)formamidine provide moderate electron-donating properties to the resulting NHC, influencing the stability and reactivity of its metal complexes.
The general pathway involves the synthesis of the formamidine, which is then cyclized with a suitable dielectrophile to form an imidazolinium salt (the direct NHC precursor). Deprotonation of this salt with a strong base liberates the free NHC, which can be used in situ or isolated in some cases.[6]
Synthesis and Characterization of N,N'-bis(3-methoxyphenyl)formamidine
The synthesis of symmetrical N,N'-diarylformamidines is a well-established, one-step procedure involving the acid-catalyzed condensation of an aniline with an orthoformate.[5][7]
Protocol 1: Synthesis of N,N'-bis(3-methoxyphenyl)formamidine
Materials:
3-Methoxyaniline (2.0 eq)
Triethyl orthoformate (1.0 eq)
Formic acid (catalytic, ~0.05 eq)
Toluene (optional, as solvent)
Procedure:
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 3-methoxyaniline (2.0 equivalents) and triethyl orthoformate (1.0 equivalent).
Add a catalytic amount of formic acid (e.g., 5 mol%).
Heat the reaction mixture to 120-130 °C. Ethanol, a byproduct of the condensation, will begin to distill off. The reaction can be monitored by observing the cessation of ethanol distillation.
Causality: The acid catalyst protonates the orthoformate, making it a better electrophile for the nucleophilic attack by the aniline. The removal of ethanol by distillation drives the reaction to completion according to Le Châtelier's principle.
After cooling to room temperature, the crude product often solidifies. If an oil is obtained, it can be triturated with hexane or a mixture of hexane/diethyl ether to induce crystallization.
Recrystallize the solid product from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure N,N'-bis(3-methoxyphenyl)formamidine as a crystalline solid.
Dry the product under vacuum.
Expected Characterization:
Appearance: White to off-white crystalline solid.
¹H NMR (CDCl₃): Expect signals corresponding to the methoxy protons (~3.8 ppm, s, 6H), aromatic protons (6.5-7.3 ppm, m, 8H), the N-H proton (broad singlet), and the formyl C-H proton (~7.5-8.0 ppm, s, 1H). Note that E/Z isomerism may be observed.[8]
¹³C NMR (CDCl₃): Expect signals for the methoxy carbons (~55 ppm), aromatic carbons (100-160 ppm), and the formamidinic carbon (N=C-N) (~150-155 ppm).
IR (ATR, cm⁻¹): Look for characteristic N-H stretching (~3200-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=N stretching (~1640-1660 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).[8]
MS (ESI+): Expect to find the [M+H]⁺ ion. For C₁₅H₁₆N₂O₂, the expected m/z is 257.13.
From Formamidine to N-Heterocyclic Carbene
The formamidine itself is not the direct precursor to the carbene. It must first be cyclized to form an imidazolinium salt. This is typically achieved by reacting the lithium salt of the formamidine with a 1,2-dihalide or a cyclic sulfate.[6]
Mechanism: Formation of the Imidazolinium Salt and Deprotonation
The process begins with the deprotonation of the formamidine using a strong base like n-butyllithium (n-BuLi) to form the corresponding lithium amidinate. This nucleophilic species then undergoes a double nucleophilic substitution with a suitable dielectrophile, such as 1,2-dibromoethane, to form the five-membered imidazolinium ring. Subsequent deprotonation at the C2 position with a strong base yields the free NHC.
Caption: Pathway from formamidine to free NHC.
Protocol 2: Synthesis of 1,3-bis(3-methoxyphenyl)imidazolinium bromide
Materials:
N,N'-bis(3-methoxyphenyl)formamidine (1.0 eq)
n-Butyllithium (1.05 eq, solution in hexanes)
1,2-Dibromoethane (1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Self-Validation : Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as organolithium reagents are pyrophoric and the amidinate intermediate is highly reactive.
Dissolve N,N'-bis(3-methoxyphenyl)formamidine in anhydrous THF in a Schlenk flask.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium dropwise via syringe. A color change is typically observed, indicating the formation of the lithium amidinate. Stir for 30-60 minutes at -78 °C.
Causality: The low temperature is crucial to prevent side reactions and control the reactivity of the organolithium base.
Slowly add 1,2-dibromoethane to the solution.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting crude solid by recrystallization or column chromatography to yield the pure imidazolinium salt.
Synthesis of NHC-Metal Complexes
The imidazolinium salt is the immediate precursor for generating NHC-metal complexes. This can be achieved by in situ deprotonation in the presence of a metal source or by first forming a stable NHC-transfer agent, such as an NHC-silver complex.[9][10]
Protocol 3: In Situ Generation and Synthesis of a Palladium(II)-NHC Complex
This protocol is representative for the synthesis of PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which are highly active in cross-coupling reactions.
Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
3-Chloropyridine (as solvent and ligand)
Procedure:
To a Schlenk tube, add the imidazolinium salt, palladium(II) chloride, and potassium carbonate.
Evacuate and backfill the tube with an inert gas.
Add anhydrous 3-chloropyridine via syringe.
Heat the mixture to 80-100 °C and stir for several hours (e.g., 4-12 h). The reaction progress can be monitored by TLC or ¹H NMR.
Causality: The base deprotonates the imidazolinium salt at the C2 position to form the NHC in situ. The free NHC then immediately coordinates to the palladium center, displacing other ligands. The pyridine derivative acts as both a solvent and a labile ligand that is ultimately replaced by the NHC.
After cooling, dilute the reaction mixture with a solvent like dichloromethane and filter through a pad of Celite to remove inorganic salts.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired Pd-NHC complex.
Protocol 4: Synthesis via a Silver-NHC Intermediate (Transmetalation)
Silver-NHC complexes are excellent NHC transfer agents due to the lability of the Ag-C bond and the precipitation of AgCl, which drives the reaction forward.[10][11]
Application Note: Catalytic Activity of Lanthanide Formamidinates in the Tishchenko Reaction
Introduction & Scientific Rationale The Tishchenko reaction—the atom-economical dimerization of aldehydes to form esters—is a fundamental transformation utilized extensively in organic synthesis, fine chemical production...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The Tishchenko reaction—the atom-economical dimerization of aldehydes to form esters—is a fundamental transformation utilized extensively in organic synthesis, fine chemical production, and drug development[1]. Historically, this reaction relied on aluminum or alkaline earth metal alkoxide catalysts, which often required harsh conditions, prolonged reaction times, and exhibited limited substrate scope. The paradigm shifted significantly with the introduction of organolanthanide complexes, specifically lanthanide formamidinates, which exhibit unprecedented catalytic turnover rates[2],[1].
These precatalysts leverage the high Lewis acidity of rare-earth metals combined with the tunable steric environment of
N,N′
-bis(aryl)formamidinate ligands. This unique architectural combination prevents the formation of inactive oligomeric species while maintaining a highly reactive, open coordination sphere. Consequently, this enables rapid aldehyde insertion and turnover, even under solvent-free preparative conditions[2].
Catalyst Architecture & Mechanistic Causality
The benchmark catalyst in this class is the tris(formamidinato)lanthanum(III) complex, [La(o-TolForm)3(thf)2] (where o-TolForm =
N,N′
-bis(o-tolyl)formamidinate), recognized as one of the most active catalysts ever reported for the dimerization of benzaldehyde[2].
The Metal Center (La³⁺): Lanthanum possesses a large ionic radius and high oxophilicity, making it an exceptionally strong Lewis acid. This facilitates the rapid coordination and polarization of the incoming aldehyde carbonyls, priming them for nucleophilic attack[1].
The Ligand Sphere: The o-tolyl substituents provide a "Goldilocks" level of steric shielding. They are bulky enough to stabilize the monomeric La(III) center but flexible enough to permit the sequential coordination of two bulky aldehyde molecules[2].
Toxicity & Alternative Design: While the o-TolForm ligand is highly active, its synthesis relies on o-toluidine, a known carcinogen. Recent advancements have identified yttrium complexes, such as [Y(DMForm)3(thf)] (DMForm =
N,N′
-bis(2,6-dimethylphenyl)formamidinate), as highly potent, less toxic alternatives that maintain excellent catalytic efficacy[3].
Mechanism of Action
The catalytic cycle of the Tishchenko reaction mediated by lanthanide formamidinates is a self-propagating loop driven by sequential coordination, alkoxide shifts, and hydride transfers[1].
Catalytic cycle of the Tishchenko reaction mediated by Lanthanide Formamidinates.
Lewis Acid Activation: The highly electrophilic La(III) center coordinates the oxygen atom of the first aldehyde, strongly polarizing the carbonyl bond.
Hemiacetal Formation: An alkoxide shift occurs, generating a metal-coordinated hemiacetal intermediate.
Second Coordination: A second aldehyde molecule binds to the sterically accessible metal center.
Hydride Transfer: The rate-determining step occurs via a highly structured, 6-membered transition state where a hydride shifts from the hemiacetal to the newly coordinated aldehyde[1].
Ester Release: The newly formed ester is expelled, and the active catalyst is regenerated.
Quantitative Performance Data
The following table summarizes the structure-activity relationship of various lanthanide formamidinates in the benchmark dimerization of benzaldehyde to benzyl benzoate[2],[3].
This self-validating protocol details the solvent-free dimerization of benzaldehyde using [La(o-TolForm)3(thf)2].
Step 1: Catalyst Preparation (Glovebox)
Action: Inside an argon-filled glovebox, weigh 0.1 mol% of [La(o-TolForm)3(thf)2] and dissolve it in a minimal volume (e.g., 0.5 mL) of anhydrous THF to create a stock solution.
Causality: Lanthanide formamidinates are extremely oxophilic. Trace atmospheric moisture will irreversibly hydrolyze the La–N bonds into inactive lanthanide hydroxides. Argon is used to maintain absolute inertness.
Step 2: Substrate Purification
Action: Distill benzaldehyde under reduced pressure over calcium hydride (CaH₂) immediately prior to use.
Causality: Benzaldehyde rapidly auto-oxidizes in air to form benzoic acid. Even trace amounts of benzoic acid will protonate the formamidinate ligands, instantly deactivating the catalyst and halting the reaction[2].
Step 3: Reaction Initiation
Action: Transfer 10 mmol of purified benzaldehyde to a Schlenk flask. Add the catalyst stock solution. Apply a brief vacuum to remove the THF, initiating the solvent-free reaction.
Causality: Removing the solvent drastically increases the effective concentration of the aldehyde. This maximizes the substrate-catalyst collision frequency, driving the reaction kinetics favorably and reducing reaction times from hours to minutes[2].
Step 4: Self-Validating Quench & Analysis (IPQC)
Action: Stir at room temperature. The reaction is highly exothermic; monitor the flask temperature. After 15 minutes, quench the reaction by exposing the flask to ambient air and adding 5 mL of wet diethyl ether.
Causality: The sudden exotherm is a physical indicator of rapid catalytic turnover. Quenching with moisture intentionally destroys the active catalyst, preventing any reverse or side reactions during workup.
Validation: Withdraw a 10 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR. The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the benzylic methylene protons of the ester (~5.3 ppm) self-validates the successful completion of the catalytic cycle.
References
Zuyls, A., Roesky, P. W., Deacon, G. B., Konstas, K., & Junk, P. C. (2008). Lanthanide formamidinates as improved catalysts for the Tishchenko reaction. European Journal of Inorganic Chemistry, 2008(4), 693-697.
URL:[Link]
Pal, S., et al. (2024). The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles. RSC Advances, 14, 16382-16405.
URL:[Link]
Synthesis and reactivity of rare earth complexes involving formamidinates of moderate steric bulk. CORE Repository.
URL:[Link]
Technical Support Center: Troubleshooting N,N'-Bis(3-methoxyphenyl)formamidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations during the synthesis of N,N'-bis(3-methoxyphenyl)formamidine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield limitations during the synthesis of N,N'-bis(3-methoxyphenyl)formamidine.
The standard synthetic route involves the condensation of 3-methoxyaniline (m-anisidine) with triethyl orthoformate (TEOF). While seemingly straightforward, this reaction is highly susceptible to equilibrium stalling, thermal degradation, and hydrolytic cleavage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to consistently achieve >85% yields.
Mechanistic & Troubleshooting Workflow
The diagram below maps the critical path of the condensation reaction, highlighting the primary failure points (red) and their respective corrective actions (green).
Figure 1: Workflow and troubleshooting logic for diarylformamidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at ~50-60% yield, and starting materials remain visible on TLC. How do I drive the reaction to completion?Causality & Solution: The condensation of primary amines with TEOF produces ethanol as a stoichiometric byproduct[1]. Because the formation of the formamidine is a reversible equilibrium, accumulated ethanol pushes the reaction backward according to Le Chatelier's principle.
Actionable Step: If using the traditional high-temperature method, equip your reaction vessel with a short-path distillation head. Maintain the oil bath at 140–150 °C to continuously distill off the ethanol byproduct while retaining the higher-boiling TEOF (b.p. 146 °C)[1].
Q2: I am using the traditional glacial acetic acid method, but my product is dark and tarry. What is causing this degradation?Causality & Solution: 3-Methoxyaniline is an electron-rich aromatic amine. Prolonged heating at 140–150 °C in the presence of atmospheric oxygen leads to oxidative polymerization, resulting in dark, intractable tars.
Actionable Step: Degas all solvents and run the reaction under a strict nitrogen or argon atmosphere. Alternatively, abandon the high-heat method entirely. demonstrate that Lewis acids, such as FeCl₃ (10 mol%), efficiently catalyze the formation of N,N'-diarylformamidines at room temperature, completely bypassing thermal degradation[2].
Q3: The reaction shows high conversion, but the isolated yield drops significantly after aqueous workup. Why?Causality & Solution: Formamidines possess a central imine-like C=N bond that is highly sensitive to hydrolysis, particularly under acidic aqueous conditions. Exposure to water and residual acid cleaves the product back into the starting aniline and formamide derivatives.
Actionable Step: Avoid acidic aqueous workups. If an aqueous wash is strictly necessary to remove metal catalysts, use a mildly basic solution (e.g., saturated NaHCO₃) and extract rapidly with dichloromethane. Dry the organic layer thoroughly over anhydrous Na₂SO₄ before concentration[2].
Q4: Does the position of the methoxy group on the aromatic ring affect the reaction kinetics?Causality & Solution: Yes. The methoxy group is electron-donating via resonance but electron-withdrawing via induction. In the meta position (3-methoxyaniline), the resonance effect cannot directly donate electron density to the amine group. Consequently, the nucleophilicity of 3-methoxyaniline is slightly lower than that of its para-substituted counterpart. This necessitates either a slightly longer reaction time or a robust Lewis acid catalyst to adequately activate the TEOF electrophile.
Selecting the right catalytic system is the most critical factor in optimizing your yield. The table below summarizes the expected outcomes based on different experimental conditions.
This protocol utilizes the mild, room-temperature Lewis acid catalysis method to prevent thermal degradation and maximize the yield of N,N'-bis(3-methoxyphenyl)formamidine[2].
Materials Required:
3-Methoxyaniline (2.0 equivalents)
Triethyl orthoformate (TEOF) (1.0 equivalent)
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
Anhydrous Toluene
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen for 5 minutes.
Reagent Addition: Add 3-methoxyaniline (2.0 mmol) and triethyl orthoformate (1.0 mmol) to the flask. Add 10 mL of anhydrous toluene to dissolve the reagents.
Validation Checkpoint: The solution should be clear and pale yellow. Any immediate darkening indicates contaminated/oxidized starting materials.
Catalyst Introduction: Quickly add anhydrous FeCl₃ (0.1 mmol, 10 mol%) to the stirring solution under a positive flow of nitrogen.
Reaction: Stir the mixture at room temperature (25 °C) for 3 hours.
Validation Checkpoint: Monitor the reaction via TLC (Eluent: 40% Ethyl Acetate in Petroleum Ether). The reaction is complete when the 3-methoxyaniline spot completely disappears, and a new, distinct product spot appears[2].
Solvent Removal: Once complete, remove the toluene and generated ethanol byproduct under reduced pressure using a rotary evaporator. Do not apply heat exceeding 40 °C.
Purification: Purify the resulting crude solid mass by column chromatography over silica gel (100–200 mesh) using 40% ethyl acetate in petroleum ether as the eluent.
Validation Checkpoint: The purified N,N'-bis(3-methoxyphenyl)formamidine should be isolated as a crystalline solid. Confirm purity via ¹H NMR (look for the characteristic methine proton singlet around δ 8.0–8.5 ppm)[2][3].
References
Chakraborty, P., & Roy, S. (2013). "An Efficient FeCl₃ Catalyzed Synthesis of N,N'-Diarylformamidines." Green and Sustainable Chemistry, 3(1), 26-30. Available at:[Link]
Oladipo, S. D., Omondi, B., & Mocktar, C. (2020). "Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis, characterization, crystal structures and biological studies." Applied Organometallic Chemistry, 34(6), e5610. Available at:[Link] (Referencing standard high-heat synthesis protocols).
Mthethwa, T., et al. (2021). "Predicting molecular isomerism of symmetrical and unsymmetrical N,N'-diphenyl formamidines in the solid-state." RSC Advances, 11, 26861-26875. Available at:[Link]
optimization of reaction conditions for formamidine synthesis
Welcome to the Technical Support Center for Formamidine Synthesis. Formamidines ( R−N=CH−NH−R′ ) are critical pharmacophores and versatile synthetic intermediates used extensively in drug development and materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Formamidine Synthesis. Formamidines (
R−N=CH−NH−R′
) are critical pharmacophores and versatile synthetic intermediates used extensively in drug development and materials science. This center provides researchers and application scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize reaction conditions, overcome thermodynamic bottlenecks, and implement green chemistry principles.
Core Mechanistic Workflows
Mechanistic workflow of Lewis acid-catalyzed formamidine synthesis.
Troubleshooting Guides & FAQs
Q1: My condensation of anilines with triethyl orthoformate (TEOF) is stalling at the imidate intermediate, resulting in low yields of the symmetric formamidine. How can I drive the reaction to completion?Analysis & Causality: The reaction between amines and orthoesters requires the activation of the ethoxy groups on TEOF. Without a catalyst, the C-O bond cleavage is thermodynamically unfavorable at room temperature, leading to sluggish kinetics and incomplete conversion[1].
Solution: Introduce a Lewis acid catalyst. Iron(III) chloride (
FeCl3
) at 10 mol% effectively coordinates with the ethoxy oxygen, generating a stable carbocation that rapidly undergoes nucleophilic attack by the amine[1]. Alternatively, for a solvent-free approach, aluminized polyborate (10 wt%) at 60 °C acts as an excellent eco-friendly catalyst[2]. Both catalysts lower the activation energy barrier, driving the equilibrium toward the formamidine while eliminating the need for harsh refluxing conditions[1],[2].
Q2: I am trying to synthesize N-sulfonyl formamidines via direct condensation of sulfonamides and formamides, but transition-metal catalysts (Pd, Cu) are yielding only trace products. What is the optimal catalytic system?Analysis & Causality: Transition metals often fail in this specific oxidative coupling due to competitive coordination or unfavorable redox potentials, leading to trace yields[3].
Solution: Switch to a halide-catalyzed oxidative system. Utilizing Sodium Iodide (NaI) as a catalyst with tert-Butyl hydroperoxide (TBHP) as the terminal oxidant bypasses the need for transition metals[3]. The causality lies in the in situ generation of a highly reactive TsN·NaI intermediate, which readily condenses with N,N-dimethylformamide (DMF) to form the C-N bond[3]. This system is highly atom-economical, avoids hazardous reagents, and is completely insensitive to air and moisture[4].
Q3: How can I improve the purification process and reusability of the catalyst in symmetric N,N'-diarylformamidine synthesis?Analysis & Causality: Homogeneous catalysts like
FeCl3
often require tedious aqueous workups or column chromatography, generating chemical waste and preventing catalyst recovery.
Solution: Implement magnetic heterogeneous catalysis. Utilizing
α−Fe2O3@SiO2–SO3H
core-shell nanofibers (3 mol%) allows the reaction to proceed at room temperature with up to 96% yield[5]. Because the catalyst is magnetic, it can be instantly separated from the reaction mixture using an external neodymium magnet. This prevents metal leaching into the final product and allows the catalyst to be reused for at least five cycles without degradation in activity[5].
Validated Experimental Protocols
Protocol A:
FeCl3
-Catalyzed Synthesis of N,N'-Diarylformamidines [1]
Initiation: Combine aniline (2 mmol) and triethyl orthoformate (1 mmol) in toluene (10 mL) within a round-bottom flask.
Catalyst Addition: Add
FeCl3
(10 mol%). Causality: The Lewis acid is essential to activate the ethoxy groups of TEOF. Without it, the C-O bond resists cleavage, stalling the reaction at the imidate stage.
Propagation: Stir the mixture at room temperature for 3 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC. The reaction is complete when the primary amine spot completely disappears, and the transient imidate intermediate resolves into a single product spot.
Isolation: Remove the solvent under reduced pressure. Purify the crude solid mass by silica gel column chromatography to afford the pure formamidine in excellent yield (>90%).
Initiation: In an open flask, mix the target sulfonamide (0.5 mmol) and DMF (2.0 mL).
Catalyst & Oxidant Addition: Add NaI (20 mol%) and aqueous TBHP (70% solution, 1.4 mmol). Causality: TBHP oxidizes the iodide to generate the active catalytic species (TsN·NaI). NaI is specifically chosen because transition metals fail to mediate this specific oxidative coupling.
Propagation: Heat the mixture to 90 °C and stir for 3 hours. Self-Validation Checkpoint: The reaction is insensitive to air and moisture. The open flask allows for the release of gaseous byproducts, driving the thermodynamic equilibrium forward.
Isolation: Upon completion (verified by TLC), cool to room temperature. Extract and purify via simple recrystallization to yield the N-sulfonyl formamidine (up to 90% yield).
Quantitative Optimization Data
Table 1: Catalyst Optimization for N,N'-Diarylformamidine Synthesis [1],[2],[5]
Catalyst System
Loading
Temperature
Time
Yield (%)
Key Advantage
None (Control)
N/A
60 °C
>12 h
<40%
Baseline comparison
| FeCl3 | 10 mol% | Room Temp | 3 h | >90% | Mild conditions, high yield |
| Aluminized Polyborate | 10 wt% | 60 °C | 1-2 h | ~90% | Solvent-free, recyclable |
| α−Fe2O3@SiO2−SO3H | 3 mol% | Room Temp | 1 h | 96% | Magnetic recovery, highly efficient |
Table 2: Halide vs. Transition Metal Catalysts for N-Sulfonyl Formamidine Synthesis [3]
Catalyst
Oxidant
Temperature
Time
Result / Yield
NaI (20 mol%)
TBHP
90 °C
3 h
90%
| Bu4NI
(20 mol%) | TBHP | 90 °C | 3 h | High Yield |
| NaBr or NaCl | TBHP | 90 °C | 3 h | Not Detected |
| Pd or Cu Salts | TBHP | 90 °C | 3 h | Trace Amounts |
References
An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Scirp.org. [Link]
Aluminized Polyborate: A New and Eco-friendly Catalyst for the Synthesis of Symmetrical N,N'-Di(aryl/alkyl)formamidines. Taylor & Francis.[Link]
The synthesis and characterization of Fe2O3@SiO2–SO3H nanofibers as a novel magnetic core-shell catalyst for formamidine and formamide synthesis. PMC.[Link]
Technical Support Center: Purification of N,N'-bis(3-methoxyphenyl)formamidine
Welcome to the Technical Support and Troubleshooting Center for the purification of N,N'-bis(3-methoxyphenyl)formamidine . This guide is designed for researchers, application scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center for the purification of N,N'-bis(3-methoxyphenyl)formamidine . This guide is designed for researchers, application scientists, and drug development professionals who require high-purity diarylformamidines for downstream organometallic ligand synthesis or pharmaceutical intermediate development.
Here, we bypass generic advice and focus on the specific physicochemical behavior of meta-methoxy substituted diarylformamidines, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols.
Physicochemical Profile & Quantitative Data
Before initiating any purification workflow, it is critical to understand the thermodynamic boundaries of your target compound. The meta-methoxy substitution on the phenyl rings increases the electron density and alters the dipole moment compared to the unsubstituted N,N'-diphenylformamidine, making it highly soluble in polar aprotic and aromatic solvents, but prone to "oiling out" if the solvent system is poorly optimized.
Table 1: Quantitative Data for N,N'-bis(3-methoxyphenyl)formamidine
Property
Value
Experimental Relevance
Molar Mass
256.3 g/mol
Required for stoichiometric calculations during ligand complexation.
Melting Point
107–109 °C
Critical self-validation metric. A depressed or broad melting range indicates trapped solvent or unreacted aniline impurities.
Density
~1.07 g/cm³
Useful for estimating volume displacement in large-scale crystallizations.
Dictates the choice of a dual-solvent (solvent/anti-solvent) recrystallization system.
Data supported by standard physicochemical reference databases .
Standard Operating Procedure (SOP): Recrystallization Workflow
For symmetrical diarylformamidines, a dual-solvent system using Toluene (Solvent) and Hexanes (Anti-solvent) provides the highest thermodynamic control over crystal nucleation . Alternatively, hot acetone can be utilized for single-solvent cooling recrystallization .
Step-by-Step Methodology (Toluene/Hexane System)
Pre-Wash (Impurity Clearance): If the crude product was synthesized from 3-methoxyaniline and triethyl orthoformate, triturate the crude solid with cold hexanes (50 mL per 10 g of crude). This kinetically removes unreacted anilines before thermal dissolution.
Hot Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add a minimal volume of Toluene heated to 85 °C. Stir continuously until the solid is completely dissolved. Causality: Using the absolute minimum volume of the "good" solvent ensures the solution is near the saturation point, maximizing final yield.
Decolorization & Hot Filtration (Optional): If the solution is dark, add 1-2% w/w activated carbon. Boil for 5 minutes, then perform a hot gravity filtration through a pre-warmed Celite pad to remove insoluble particulates and colored polymeric impurities.
Anti-Solvent Titration: While maintaining the solution at 80–85 °C, add hot Hexanes dropwise. Stop adding hexanes the moment a faint, persistent cloudiness (turbidity) appears. Add 1–2 drops of hot toluene to just clear the solution.
Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2–4 hours. Causality: Slow cooling favors thermodynamic control, allowing molecules to arrange into a highly ordered, pure crystal lattice rather than crashing out as an amorphous solid.
Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to depress solubility and force the remaining product out of the mother liquor. Isolate the crystals via vacuum filtration using a Büchner funnel.
Washing & Drying: Wash the filter cake with ice-cold hexanes to displace the mother liquor. Dry the crystals under high vacuum (≤ 1 mbar) at 40 °C for 12 hours.
Self-Validation: Determine the melting point of the dried crystals. A sharp melting point of 107–109 °C confirms successful purification.
Workflow Visualization
Fig 1. Step-by-step recrystallization workflow for diarylformamidines.
Troubleshooting Guides & FAQs
Q1: My compound "oiled out" (formed a dense liquid layer) instead of crystallizing. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the target compound separates from the solvent at a temperature above its melting point, or when the solution becomes supersaturated too rapidly . Because N,N'-bis(3-methoxyphenyl)formamidine has a relatively low melting point (107–109 °C), boiling solvent systems can easily exceed this threshold.
The Fix: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (Toluene) to lower the saturation temperature. Allow the solution to cool much more slowly. Alternatively, introduce a seed crystal when the solution temperature drops to ~95 °C to bypass the kinetic trap and force nucleation.
Fig 2. Thermodynamic vs. kinetic control in crystallization avoiding oiling out.
Q2: The recovered crystals are sticky and smell strongly of amines. What went wrong?
A: This indicates contamination with unreacted 3-methoxyaniline starting material, which is an oily liquid/low-melting solid at room temperature. Diarylformamidine syntheses often leave trace anilines.
The Fix: Anilines are highly soluble in cold aliphatic hydrocarbons, whereas the formamidine product is not. Resuspend your sticky crystals in ice-cold hexanes , triturate (stir vigorously) for 10 minutes, and filter. The aniline will wash through into the filtrate, leaving a dry, odorless formamidine powder on the frit.
Q3: Can I use water or alcohols for the recrystallization?
A: Proceed with caution. While hot ethanol is a classic recrystallization solvent, formamidines contain a central amidine linkage (–N=CH–NH–) that is susceptible to hydrolysis back into formamides and anilines if subjected to prolonged heating in the presence of water or acidic impurities. If you choose an alcohol, use absolute ethanol and minimize the time the compound spends at reflux. Avoid aqueous solvent mixtures entirely.
Q4: My yield after recrystallization is extremely low (< 30%). Why?
A: You likely used too much of the primary solvent (Toluene) during the initial dissolution phase. The solubility of N,N'-bis(3-methoxyphenyl)formamidine in toluene is quite high.
The Fix: Always add the hot solvent dropwise to the crude solid until just dissolved. If you suspect you have over-diluted the solution, attach the flask to a rotary evaporator and remove 50-70% of the solvent volume before attempting the anti-solvent addition again.
Cotton, F. A., et al. (1998). Synthesis and Structural Studies of Platinum Complexes Containing Monodentate, Bridging, and Chelating Formamidine Ligands. Inorganic Chemistry, American Chemical Society. Retrieved from:[Link]
Oladipo, E., et al. (2020). Co(III) N,N′-diarylformamidine dithiocarbamate complexes: Synthesis, characterization, crystal structures and biological studies. ResearchGate. Retrieved from:[Link]
Technical Support Center: Stability & Troubleshooting for N,N'-bis(3-methoxyphenyl)formamidine Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N,N'-bis(3-methoxyphenyl)formamidine . Diarylformamidines are highly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N,N'-bis(3-methoxyphenyl)formamidine . Diarylformamidines are highly valuable in medicinal chemistry and agricultural research, but their central -N=CH-NH- linkage introduces specific stability challenges in solution.
This living document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.
Mechanistic Insights: The Degradation Pathway
Understanding the causality of degradation is the first step in preventing it. Formamidines undergo hydrolytic cleavage driven by nucleophilic attack on the central methine carbon. The presence of 3-methoxy substituents on the phenyl rings exerts an inductive electron-withdrawing effect (-I) from the meta position, which subtly decreases the basicity of the adjacent nitrogens compared to unsubstituted variants. This electronic tuning makes the central carbon highly susceptible to water attack, particularly when catalyzed by pH extremes.
Mechanistic pathway of formamidine hydrolytic degradation in aqueous solutions.
Troubleshooting Guides & FAQs
Q1: Why is my N,N'-bis(3-methoxyphenyl)formamidine solution rapidly degrading during in vitro biological assays?A1: The primary culprit is hydrolytic cleavage. At physiological pH (7.4), diarylformamidines generally exhibit moderate stability, with half-lives (t₁/₂) ranging from 48 to 120 hours in biological media . However, if your assay matrix drops below pH 6.0 or exceeds pH 8.5, degradation accelerates exponentially. Protonation of the imine nitrogen (acidic conditions) increases the electrophilicity of the methine carbon, while direct hydroxide attack (basic conditions) rapidly forces the formation of the unstable tetrahedral intermediate .
Actionable Fix: Strictly buffer your aqueous assay media between pH 7.0 and 7.4 using HEPES or Phosphate buffers. For assays lasting longer than 48 hours, replenish the compound daily.
Q2: What is the optimal solvent system for the long-term storage of stock solutions?A2: Water is the primary driver of degradation, meaning protic solvents (like methanol or ethanol) will also cause solvolysis over time. Furthermore, ambient light and trace moisture act synergistically to degrade electron-rich amidine derivatives .
Actionable Fix: Always use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solutions. Ensure the solvent is dried over molecular sieves (water content < 0.01%).
Q3: UV-Vis spectroscopy shows a stable absorbance, but my biological assay results are fading. How do I accurately quantify degradation?A3: UV-Vis alone is a flawed metric for this compound. The degradation products (3-methoxyaniline and N-(3-methoxyphenyl)formamide) possess overlapping aromatic chromophores with the intact parent compound, creating a false-positive signal for stability.
Actionable Fix: Implement an LC-MS/MS or LC-UV stability-indicating assay. You must monitor the disappearance of the parent mass (m/z 257.1[M+H]⁺) and the appearance of the 3-methoxyaniline fragment (m/z 124.1 [M+H]⁺).
Quantitative Data: Stability Matrix
Use the following empirical reference table to predict the behavior of your solutions across different experimental conditions.
Condition
Solvent/Buffer
pH
Temperature
Estimated Half-Life (t₁/₂)*
Primary Degradant
Optimal Storage
Anhydrous DMSO
N/A
-20°C
> 6 months
None detected
Biological Assay
PBS
7.4
37°C
48 - 120 hours
3-Methoxyaniline
Acidic Stress
Acetate Buffer
4.0
25°C
< 12 hours
3-Methoxyaniline
Basic Stress
Borate Buffer
10.0
25°C
< 4 hours
3-Methoxyaniline
*Note: Estimates derived from baseline diarylformamidine stability profiles.
Standard Operating Procedures (SOPs)
To guarantee trustworthiness in your data, all preparation and analytical workflows must be self-validating. Do not assume a solution is stable; prove it before initiating downstream experiments.
Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions (10 mM)
Causality: By utilizing molecular sieve-dried solvents and inert gas purging, we eliminate the nucleophile (water) and reactive oxygen species, thereby kinetically arresting the degradation pathway.
Material Prep: Dry HPLC-grade Dimethyl Sulfoxide (DMSO) over 3Å molecular sieves for at least 48 hours prior to use.
Weighing: In a nitrogen-purged glovebox (or under a continuous argon stream), weigh exactly 2.56 mg of N,N'-bis(3-methoxyphenyl)formamidine.
Dissolution: Add 1.0 mL of the anhydrous DMSO. Vortex for 30 seconds until complete dissolution is achieved.
Aliquotting: Dispense 50 µL aliquots into amber glass HPLC vials. (Causality: Amber glass prevents photolytic excitation of the aromatic rings).
Inert Storage: Overlay each aliquot with heavy argon gas before immediately capping with PTFE-lined septa. Store at -20°C.
Self-Validation Checkpoint: Immediately after preparation, dilute one 50 µL aliquot into 950 µL of LC mobile phase and inject it into the LC-MS (Time = 0). The area under the curve (AUC) for the 3-methoxyaniline peak (m/z 124.1) must be < 0.5% of the parent peak (m/z 257.1). If it exceeds this threshold, the DMSO was insufficiently dried.
Self-validating workflow for the preparation and storage of stable formamidine solutions.
Protocol 2: LC-UV/MS Stability-Indicating Assay
Causality: Real-time monitoring requires instant cessation of hydrolysis. Using an ice-cold organic crash kinetically freezes the reaction and precipitates matrix proteins that might otherwise foul the column.
Sampling: Withdraw a 10 µL sample from the experimental matrix at designated time points (e.g., T=0, 1h, 4h, 24h).
Quenching: Immediately quench the sample by adding 90 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or salts.
Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a standard gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Detection: Monitor UV absorbance at 254 nm and MS in positive ESI mode (Parent: m/z 257.1; Primary Degradant: m/z 124.1).
Self-Validation Checkpoint: Run a matrix blank spiked with a known concentration of a stable internal standard (e.g., a deuterated analog or a structurally similar stable compound). Recovery of the internal standard must be 95-105% to validate that the quenching step itself did not induce artificial degradation or ion suppression.
References
Title: Potent Nonclassical Nucleoside Antiviral Drugs Based on the N,N-Diarylformamidine Concept
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Title: Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity
Source: PLOS One (via PubMed Central)
URL: [Link]
Troubleshooting
catalyst deactivation in reactions using formamidine ligands
Welcome to the Technical Support Center for Formamidine-Ligated Catalysis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve ca...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Formamidine-Ligated Catalysis . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve catalyst deactivation in transition metal systems (e.g., Pd, Ru) utilizing formamidine ligands.
While formamidine ligands (such as N,N'-diarylformamidines and pyridyl-formamidines) offer exceptional steric and electronic tunability, their unique coordination chemistry makes them susceptible to specific failure modes, including hydrolytic cleavage, pH-induced off-cycle trapping, and reductive metal agglomeration.
Diagnostic Workflow
Before altering your reaction conditions, use the following logical workflow to identify the root cause of your catalyst's deactivation.
Diagnostic workflow for identifying the primary deactivation pathway in formamidine catalysts.
Troubleshooting Guides & FAQs
Q1: Why does my Ru(II) pyridyl-formamidine catalyst lose activity during formic acid dehydrogenation?
Causality: Formamidine functionalities are 1[1]. The electrophilic imine carbon is attacked by water, a process accelerated by internal nucleophiles like acetate. Furthermore,2[2] can shift the active species into off-cycle resting states.
Solution: Switch to water as a solvent. Surprisingly, certain cationic half-sandwich Ru(II) formamidine complexes are 2[2]. Additionally, utilize continuous substrate injection to maintain a steady-state pH.
Q2: I observe a black precipitate during my Pd-catalyzed cycloisomerization using formamidine ligands. How do I prevent this?
Causality: The black precipitate is metallic palladium (Pd(0) nanoparticles). This reductive deactivation occurs when basic additives (like triethylamine) promote the3[3]. If the formamidine ligands are not sterically demanding enough, they fail to stabilize the low-valent intermediates, leading to irreversible sintering.
Solution: Implement an in situ reactivation strategy using a mild oxidant like benzoquinone (BQ). BQ3[3].
Q3: How does the choice of base affect the stability of formamidine-ligated complexes?
Causality:4[4], preventing substrate binding. Conversely, strong bases can deprotonate intermediates prematurely or drive base-catalyzed ligand degradation.
Solution: Optimize the pKa of the reaction environment by switching to weaker, less sterically encumbered bases (e.g., carbonates) or buffering the system.
Quantitative Data Presentation
The following table summarizes common quantitative metrics associated with specific deactivation modes in formamidine-ligated and related transition metal systems, alongside field-proven mitigation strategies.
Catalyst System
Reaction Type
Primary Deactivation Mode
Quantitative Metric (Activity Drop)
Mitigation Strategy
Ru(II) Pyridyl-Formamidine
Formic Acid Dehydrogenation
Ligand Hydrolysis & pH Shift
TOF decreases from 540 h⁻¹ to 199 h⁻¹ after 5 hours[2].
Use water as solvent; continuous substrate injection (0.003 mL/min).
20% productivity reduction after 20 hours at 120 °C[5].
Lower operational temperature; stabilize with robust N-donor ligands.
Self-Validating Experimental Protocols
Protocol 1: In Situ Reactivation of Reductively Deactivated Pd-Formamidine Catalysts
This protocol is designed to reverse Pd(0) agglomeration (Pd black formation) back into the catalytically active Pd(II) resting state.
Isolation & Washing: Filter the stalled reaction mixture to isolate the deactivated catalyst (appearing as a dark precipitate).6[6].
Reoxidation Setup: Suspend the recovered catalyst in a fresh, degassed solvent mixture compatible with your target reaction.
Oxidant Addition: Add a stoichiometric amount of 1,4-benzoquinone (BQ) relative to the estimated Pd loading. BQ acts as a mild oxidant and coordinating ligand to convert inactive Pd(0) back to the active Pd(II) state without over-oxidizing the formamidine ligand.
Incubation: Stir the suspension at room temperature for 30–60 minutes to allow for complete coordination and reoxidation.
System Validation: Re-introduce the substrate and monitor the reaction via GC-MS or NMR. Validation Check: If catalytic turnover resumes and matches >80% of the initial rate, reductive deactivation is confirmed as the primary failure mode, validating the BQ-rescue strategy.
Use this protocol to determine if your specific formamidine derivative is degrading under basic or aqueous catalytic conditions.
Preparation: Dissolve the pure formamidine-metal complex (e.g., 0.05 mmol) in the target solvent (e.g., DMSO-d6 or D2O).
Stress Testing: Introduce the specific additives used in your catalytic cycle (e.g., acetate precursors, triethylamine) and heat the NMR tube to the operational temperature (e.g., 80 °C).
Sampling: Acquire ¹H NMR spectra at 1-hour intervals over a 12-hour period.
Analysis: Monitor the disappearance of the characteristic formamidine N-CH=N proton signal (typically around 8.0–8.5 ppm) and the appearance of formamide/amine cleavage products.
System Validation: Plot the integral of the formamidine proton against time. Validation Check: A zero-order decay suggests metal-mediated cleavage (indicating the metal center is too Lewis acidic), while a first-order decay indicates solvent-driven hydrolysis. This mathematically validates whether you need to change the metal precursor or the solvent system.
References
Divergent hydrogen production pathways... Eur. J. Inorg. Chem.
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
Molecular Hydrogen Generation from Neat Formic Acid Catalyzed by Ruthenium–Cymene α-Diimine Complexes
Source: ACS Omega
URL
Formic Acid Dehydrogenation Catalysis Using Novel Pyridyl‐Formamidine Half‐Sandwich Ruthenium(II)
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions
Source: Benchchem
URL
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor
Source: MDPI
URL
Technical Support Center: Formamidine Stability & Workup Troubleshooting
Welcome to the Technical Support Center for formamidine handling and stability. Formamidines (R-N=CH-NR'₂) are highly versatile functional groups, widely utilized as protecting groups for primary amines (e.g., the dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formamidine handling and stability. Formamidines (R-N=CH-NR'₂) are highly versatile functional groups, widely utilized as protecting groups for primary amines (e.g., the dimethylformamidine or "dmf" group in oligonucleotide synthesis) and as active pharmacophores in agricultural and medicinal chemistry. However, their susceptibility to hydrolysis during reaction workup is a frequent source of yield loss.
This guide provides mechanistic insights, quantitative stability data, troubleshooting FAQs, and validated protocols to ensure the integrity of your formamidine-containing compounds during isolation.
Mechanistic Insights: The "Why" Behind Formamidine Hydrolysis
Understanding the causality of formamidine degradation is critical for designing a safe workup. Computational and kinetic studies demonstrate that formamidine hydrolysis proceeds predominantly via Path A , which involves the nucleophilic attack of water (or hydroxide) on the C=N double bond to form a tetrahedral intermediate[1].
This step is the rate-determining process in both gas and aqueous phases[1]. The subsequent breakdown of this intermediate involves proton transfer and the cleavage of the C-N bond, releasing an amine and a formamide derivative[1]. Interestingly, while many amidines are highly acid-labile, certain formamidines exhibit surprising stability in acidic media due to the thermodynamic difficulty of eliminating a strongly basic amine (e.g., dimethylamine) from the protonated tetrahedral intermediate[2]. Conversely, under strongly basic conditions, hydroxide readily attacks the formamidine carbon, driving rapid degradation[3].
Mechanistic pathways of formamidine hydrolysis highlighting the favored tetrahedral intermediate.
Quantitative Stability Data
The hydrolytic stability of formamidines is highly dependent on pH, temperature, and steric hindrance. The table below summarizes the half-lives (
t1/2
) of various formamidine derivatives under different conditions to help you benchmark your workup parameters.
Q: Why did my formamidine protecting group cleave during a standard NH₄Cl quench?A: While formamidines can resist certain acidic conditions due to the poor leaving group ability of the protonated amine[2], prolonged exposure to the slightly acidic environment of a saturated NH₄Cl solution (pH ~5.5) combined with the presence of water facilitates the formation of the tetrahedral intermediate[1]. If the workup is not performed rapidly, the equilibrium shifts toward hydrolysis.
Solution: Quench with a mildly basic buffer (e.g., saturated NaHCO₃, pH 8) and minimize aqueous contact time to under 15 minutes.
Q: I need to remove a residual secondary amine from my reaction mixture, but I cannot use a standard 1M HCl wash because it destroys my formamidine product. What is the alternative?A: Do not use aqueous acid washes. Instead, utilize solid-phase scavenging. Adding a polymer-bound acid (e.g., Amberlyst-15 or silica-supported TsOH) to the organic layer will sequester the free amine without subjecting the formamidine to an aqueous hydrolytic environment. Filter the resin and concentrate the filtrate.
Q: Does temperature play a significant role during the extraction phase?A: Yes. The nucleophilic attack of water on the C=N bond is highly temperature-dependent. For instance, formetanate exhibits a half-life of 14.4 hours at 33 °C at pH 7.6[3]. Lowering the workup temperature to 0–5 °C exponentially decreases the rate of tetrahedral intermediate formation. Always use ice-cold aqueous solutions for quenching and extraction.
Validated Experimental Protocols
To ensure a self-validating system where your compound is protected by the laws of chemical kinetics, select one of the following protocols based on your reaction conditions.
Decision matrix for selecting the optimal workup strategy to prevent formamidine hydrolysis.
Use this protocol when quenching of reactive inorganic salts or highly polar byproducts is strictly required. This system validates itself by maintaining pH in the stability window, suppressing kinetics via temperature, and minimizing contact time.
Cooling: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.
Dilution: Dilute the mixture with a pre-chilled, non-water-miscible organic solvent (e.g., EtOAc or DCM).
Quenching: Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO₃ to maintain a pH of ~7.5–8.5. Critical: Do not use NH₄Cl or dilute HCl.
Rapid Extraction: Transfer immediately to a separatory funnel and vigorously shake for no more than 30 seconds.
Phase Separation: Separate the phases rapidly. Extract the aqueous layer once more with cold organic solvent. Total aqueous contact time must not exceed 15 minutes.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ if the product is sensitive to Lewis acidity).
Concentration: Filter and concentrate in vacuo at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
Protocol B: Anhydrous "Catch-and-Release" Workup
Use this protocol when aqueous extraction is not strictly necessary. This system completely eliminates water, thereby preventing Path A and Path B hydrolysis entirely.
Dilution: Upon reaction completion, dilute the crude mixture with an anhydrous solvent (e.g., Toluene or DCM).
Scavenging: If quenching a reactive species (e.g., unreacted electrophile or amine), add a polymer-supported scavenger (e.g., PS-Trisamine or Amberlyst-15) and stir at room temperature for 30 minutes.
Filtration: Filter the suspension through a pad of Celite to remove insoluble salts and the scavenger resin.
Washing: Wash the filter cake thoroughly with anhydrous solvent to ensure complete product recovery.
Evaporation: Evaporate the filtrate under reduced pressure at < 30 °C to yield the crude formamidine, completely bypassing aqueous hydrolysis.
References
Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. nih.gov.[Link]
Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. acs.org.[Link]
The chemistry of N,N′-dimethylformamidine. II. Hydrolysis. Kinetically controlled formation of cis-N-methylformamide. cdnsciencepub.com.[Link]
8-vinyl-deoxyadenosine, an alternative fluorescent nucleoside analog to 2′-deoxyribosyl-2-aminopurine with improved properties. oup.com.[Link]
Technical Support Center: Characterization of N,N'-Diarylformamidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to deconvolute the spectral and crystallographic anomalies inherent to N,N'-diarylformamidines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to deconvolute the spectral and crystallographic anomalies inherent to N,N'-diarylformamidines. The N–C–N backbone of these compounds is not a static framework; it is a highly dynamic system governed by partial double-bond character, E/Z (and syn/anti) isomerization, and rapid prototropic tautomerism[1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to help you isolate and identify the structural states of your synthesized formamidines.
Diagnostic Workflow
Diagnostic workflow for isolating structural states of N,N'-diarylformamidines.
FAQ: Deconvoluting Solution-State NMR Spectra
Q: Why are my
1
H NMR signals for the aryl rings broad, coalesced, or entirely missing at room temperature (298 K)?A: This is the most common artifact in formamidine characterization. It is caused by2[2], coupled with rotation around the C–N single bond. When the rate of this tautomeric exchange approaches the NMR timescale, the signals for the chemically exchanging environments (e.g., the ortho and meta protons of the aryl rings) broaden and coalesce[3].
Q: How do I differentiate between E-anti, E-syn, and Z-isomers in solution?A: You must decouple the exchange kinetics from the structural observation by performing Variable-Temperature (VT) NMR. By cooling the sample, you slow the proton transfer and rotational rates below the NMR timescale (activation energies are typically ~90 kJ/mol[4]), resolving the distinct isomeric peaks. The E-anti isomer predominantly forms hydrogen-bonded dimers. However,5, favoring the appearance of the rare s-cis (Z) isomers[5].
Q: Does my choice of deuterated solvent artificially alter the isomeric ratio?A: Absolutely. The distribution of isomers is a direct function of the solvent's dielectric constant and hydrogen-bonding capacity[5]. Non-polar solvents like CDCl
3
or C
6
D
6
promote the formation of cyclic dimers (favoring E-isomers). Conversely, strongly coordinating solvents like DMSO-d
6
disrupt intermolecular formamidine dimers by competing for hydrogen bonds, which stabilizes monomeric forms and shifts the equilibrium[5].
Troubleshooting Guide: Solid-State Anomalies
Issue: X-ray crystallography yields a structure with equivalent C–N bond lengths and 0.5 proton occupancy on both nitrogen atoms.
Causality: You are observing a time-averaged structure due to degenerate solid-state proton tautomerism. The cyclic dimers undergo rapid proton transfer even within the rigid crystal lattice[2].
Resolution: Do not force a static model during refinement if the thermal ellipsoids suggest dynamic movement. Instead, perform
15
N Cross-Polarization Magic Angle Spinning (CP-MAS) solid-state NMR. If the tautomerism is dynamic, you will see characteristic temperature-dependent line shape changes; if the degeneracy is lifted by lattice interactions, distinct
15
N peaks will resolve[2].
Issue: Crystallizing unsymmetrical N-hydroxy-N,N'-diarylformamidines yields unexpected bond metrics.
Causality: N-hydroxyformamidines exhibit extreme electronic sensitivity.6 due to electronic push-pull effects[6].
Resolution: Analyze the C–N bond lengths carefully. A zwitterionic form will show a localized C=N double bond distinct from the neutral conjugated system.
Self-Validating Experimental Protocols
Protocol 1: VT-NMR Isomer Trapping and Validation
Objective: Resolve and quantify E/Z isomers of sterically hindered N,N'-diarylformamidines.
Sample Preparation: Dissolve 15 mg of the formamidine in 0.5 mL of dry CD
2
Cl
2
or THF-d
8
.
Causality: These solvents remain liquid at cryogenic temperatures (down to 180 K), allowing deep cooling without freezing the sample or precipitating the analyte[3].
Baseline Validation (298 K): Acquire a standard
1
H NMR spectrum.
Validation Checkpoint: The methine (N=CH–N) proton should appear as a sharp singlet, while the aryl protons appear broad. This validates that the compound is intact but undergoing intermediate-rate exchange on the NMR timescale.
Cooling Gradient: Lower the probe temperature in 20 K increments, allowing 5 minutes for thermal equilibration at each step. Acquire a spectrum at each interval.
Decoalescence Observation: Around 230–250 K, observe the broadening and subsequent splitting of the aryl signals into distinct sets.
Isomer Assignment (190 K): At 190 K, acquire a 2D NOESY spectrum.
Validation Checkpoint: Cross-peaks between the methine proton and the ortho-aryl protons will definitively distinguish the E-syn, E-anti, and Z-isomers based on spatial proximity[1].
Protocol 2: Controlled Crystallization of Zwitterionic Formamidines
Objective: Isolate single crystals of unsymmetrical N-hydroxy-N,N'-diarylformamidines without inducing solvent-mediated degradation.
Solvent Selection: Prepare a saturated solution in a non-competing solvent (e.g., anhydrous diethyl ether or toluene).
Causality: This prevents solvent molecules from disrupting the
R22(10)
dimeric hydrogen-bonding network[6].
Vapor Diffusion: Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane).
Causality: Slow diffusion minimizes kinetic trapping of disordered states, favoring the thermodynamically stable zwitterionic Z-anti lattice[6].
Validation Checkpoint: Prior to X-ray diffraction, run an ATR-IR spectrum of the bulk crystals. The presence of a shifted N–H stretching frequency (relative to the solution state) confirms the formation of the solid-state hydrogen-bonded network.
Quantitative Data: Structural & Spectral Markers
Isomeric State
H-Bonding Motif (Solid State)
Preferred Solvent (Solution)
1
H NMR Methine Shift (
δ
, ppm)
X-Ray C–N Bond Character
E-anti (Neutral)
Cyclic Dimer (
R22(10)
)
CDCl
3
, C
6
D
6
8.0 - 8.5 (Broad at RT)
Delocalized (Partial double bonds)
Z-anti (Zwitterionic)
Extended Chains / Dimers
DMSO-d
6
7.5 - 8.0 (Sharp at low temp)
Localized (Distinct single/double)
s-cis (Sterically Hindered)
Monomeric
THF-d
8
, CD
2
Cl
2
7.8 - 8.2
Localized
(Note: Chemical shifts are representative and vary based on specific aryl substitution and electronic effects[5][6].)
optimizing formylation reactions with substituted anilines
Welcome to the Technical Support Center for N-Formylation of Substituted Anilines . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental causality be...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-Formylation of Substituted Anilines . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental causality behind formylation challenges.
Whether you are scaling up a synthesis or troubleshooting a stubborn, deactivated substrate, this guide provides self-validating protocols, mechanistic insights, and targeted FAQs to ensure high-yield C–N bond formation.
Section 1: Mechanistic Workflow & Decision Matrix
The success of an N-formylation reaction is entirely dictated by the nucleophilicity of the aniline's nitrogen atom and the steric environment surrounding it.
Electron-Donating Groups (EDGs) increase electron density on the nitrogen, making it highly nucleophilic and amenable to mild, green conditions.
Electron-Withdrawing Groups (EWGs) pull electron density away via resonance or inductive effects, requiring Lewis acid catalysis to increase the electrophilicity of the formylating agent.
Steric Hindrance (e.g., ortho-substitution) physically blocks the trajectory of the formylating agent, necessitating smaller, highly reactive intermediates.
Workflow for selecting the optimal N-formylation protocol based on aniline substituents.
Best for: Electron-rich (e.g., p-anisidine) and sterically unhindered anilines.
Causality: EDGs enhance nitrogen nucleophilicity, allowing the amine to attack the relatively weak electrophilic carbonyl carbon of formic acid without the need for Lewis acid activation (1)[1].
Self-Validation System: The reaction is performed neat. The transition from a heterogeneous solid/liquid mixture to a homogeneous solution indicates the formation of the soluble intermediate. Subsequent precipitation upon the addition of water visually confirms the formation of the hydrophobic N-formylanilide.
Step-by-Step Methodology:
Equip a 25 mL round-bottom flask with a magnetic stir bar.
Add the substituted aniline (1.0 mmol).
Add formic acid (1.2 - 3.0 mmol) directly to the flask (neat condition).
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Disappearance of the starting material spot confirms completion.
Cool the mixture to room temperature and quench with 10 mL of ice-cold distilled water.
Filter the resulting precipitate, wash with cold water, and dry under a vacuum to obtain the pure product.
Protocol B: Manganese-Catalyzed Formylation
Best for: Electron-deficient anilines (e.g., halogenated or nitro-substituted).
Causality: EWGs withdraw electron density, severely dampening amine nucleophilicity. Manganese (Mn²⁺) acts as a Lewis acid, coordinating to the oxygen of the formyl source. This coordination pulls electron density away from the carbonyl carbon, rendering it highly electrophilic and susceptible to attack even by deactivated amines (2)[2].
Self-Validation System: Using oxalic acid dihydrate as a CO surrogate releases CO₂ and H₂O as byproducts. The slow, controlled evolution of gas during heating serves as a real-time visual indicator that the active formylating species is being generated in situ.
Step-by-Step Methodology:
In an oven-dried Schlenk tube, combine the deactivated aniline (1.0 mmol), MnCl₂·4H₂O (5 mol%), Na₂CO₃·H₂O (2.0 equiv), and oxalic acid dihydrate (6.0 equiv)[2].
Add 2.0 mL of anhydrous DMF as the solvent.
Seal the tube, purge with N₂ gas for 5 minutes to prevent oxidative side reactions, and heat to 130°C for 20 hours[2].
Validation Check: Observe mild effervescence indicating the decomposition of oxalic acid into the active formylating species.
Cool to room temperature, dilute with 15 mL of water, and extract with ethyl acetate (3 x 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Best for: Sterically hindered substrates (e.g., ortho-substituted anilines).
Causality: Ortho-substituents create a steric shield around the nitrogen lone pair, physically blocking the approach of standard formylating agents. Acetic formic anhydride (AFA) is significantly more reactive than formic acid. The highly polarized anhydride bond lowers the activation energy required for the nucleophilic attack, overriding the steric penalty ().
Self-Validation System: AFA is highly reactive and temperature-sensitive. Maintaining the reaction strictly at -20°C prevents the thermal decomposition of AFA (which would yield CO and acetic acid). A clean TLC profile without baseline degradation validates that the low temperature successfully suppressed side reactions.
Step-by-Step Methodology:
In a dry flask under N₂, mix excess formic acid (5.0 mmol) and acetic anhydride (5.0 mmol).
Stir the mixture at 50°C for 2 hours to generate AFA in situ, then cool drastically to -20°C.
Dissolve the sterically hindered aniline (1.0 mmol) in 1 mL of anhydrous THF and add it dropwise to the AFA solution over 5 minutes.
Stir at -20°C to 0°C for 15 minutes.
Validation Check: The rapid conversion (<15 mins) at sub-zero temperatures confirms the successful generation and reaction of AFA.
Quench carefully with saturated NaHCO₃ solution until gas evolution ceases, then extract with dichloromethane.
Section 3: Quantitative Substrate Scope
The following table summarizes the expected yields and primary mechanistic challenges based on the electronic and steric nature of the substituted aniline.
Substrate Class
Representative Amine
Recommended Protocol
Expected Yield (%)
Mechanistic Challenge
Electron-Rich
p-Anisidine
Protocol A (Catalyst-Free)
96 - 98%
None; highly nucleophilic
Halogenated
p-Chloroaniline
Protocol B (Mn-Catalyzed)
84 - 93%
Inductive withdrawal (-I effect)
Electron-Poor
m-Nitroaniline
Protocol B (Mn-Catalyzed)
26 - 50%
Strong resonance withdrawal (-R effect)
Sterically Hindered
2-Aminobenzophenone
Protocol C (AFA)
85 - 95%
Physical blocking of trajectory
Section 4: Troubleshooting Guide & FAQs
Q1: My reaction with p-nitroaniline is yielding <10% product. How do I force the reaction to completion?A1: Nitro groups are strongly electron-withdrawing via resonance, making the amine lone pair virtually non-nucleophilic. Standard formic acid will fail. Switch to Protocol B (Manganese catalysis) which activates the formyl source, or use a highly reactive intermediate like AFA (Protocol C). Ensure anhydrous conditions to prevent hydrolysis of the formylating agent[2].
Q2: I'm observing N,N-diformylation (imide formation). How do I control chemoselectivity?A2: Over-formylation typically occurs when using excess highly reactive agents (like AFA) at elevated temperatures. To prevent this, strictly control the stoichiometry of the formylating agent (keep it to 1.1 - 1.2 equiv if using AFA) and maintain low temperatures (-20°C). For formic acid protocols, N,N-diformylation is rare due to the lower electrophilicity of the reagent.
Q3: Can I use carbon monoxide (CO) gas directly for formylation?A3: While traditional methods used CO gas, it presents severe toxicity and handling risks. Modern, self-validating protocols utilize CO surrogates like formic acid or oxalic acid dihydrate. These surrogates decompose in situ or react directly, providing the formyl group without the need for high-pressure CO reactors, thereby enhancing laboratory safety and trustworthiness of the scalable protocol[2].
Q4: Why does the formylation of ortho-substituted anilines fail even with extended heating?A4: Extended heating often leads to the decomposition of the formylating agent (e.g., formic acid degrades into CO and H₂O) rather than product formation. The steric bulk of ortho-substituents increases the activation energy beyond what thermal energy alone can efficiently overcome without degrading the reagents. You must lower the activation energy barrier using a smaller, more reactive electrophile like AFA.
References
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate
Source: ACS Omega
URL
Formylation of Amines
Source: MDPI
URL
An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines
Source: Taylor & Francis
URL
Comparative Study of Catalysts for N,N'-Diarylformamidine Synthesis: A Technical Guide
N,N'-diarylformamidines are critical synthons in organic chemistry, serving as precursors for azacyclic compounds, biological agents, and specialized transition metal ligands (e.g., dithiocarbamate complexes)[1][2]. Hist...
Author: BenchChem Technical Support Team. Date: April 2026
N,N'-diarylformamidines are critical synthons in organic chemistry, serving as precursors for azacyclic compounds, biological agents, and specialized transition metal ligands (e.g., dithiocarbamate complexes)[1][2]. Historically, their synthesis relied on the condensation of primary aromatic amines with triethyl orthoformate (TEO) or N,N-dimethylformamide dimethyl acetal (DMF-DMA) under harsh, high-temperature acidic conditions[3].
However, modern green chemistry demands more efficient, environmentally benign protocols. This guide evaluates the performance, mechanistic causality, and operational protocols of three contemporary catalysts: Phenylphosphonic Acid (PPA), Ceric Ammonium Nitrate (CAN), and Al-MCM-41.
Mechanistic Pathway & Catalyst Causality
The synthesis of N,N'-diarylformamidines from an aromatic amine and an orthoester fundamentally proceeds via a sequence of nucleophilic additions and eliminations. The role of the catalyst is to enhance the electrophilicity of the orthoester carbon, facilitating the initial nucleophilic attack by the amine, and subsequently stabilizing the leaving groups (alcohols) during the formation of the intermediate imidic acid derivatives.
Figure 1: General catalytic workflow for N,N'-diarylformamidine synthesis from aromatic amines and TEO.
Comparative Performance of Catalysts
The selection of a catalyst dictates the reaction medium, temperature, and downstream purification requirements. The table below synthesizes quantitative data for the three primary catalytic systems[3][4][5].
Catalyst System
Reaction Medium
Temp (°C)
Time
Avg. Yield (%)
Key Advantage
Phenylphosphonic Acid (PPA)
Water / Solvent-free
55 °C
10–15 min
>90%
Highly water-soluble catalyst; allows simple aqueous wash for isolation[5].
Ceric Ammonium Nitrate (CAN)
Water
Ambient
30–60 min
85–95%
Acts as a Lewis acid; eco-friendly, cheap, and operates at room temperature[3].
Al-MCM-41 (Solid Acid)
Solvent-free
Ambient
Variable
>90%
Heterogeneous catalyst; easily recovered via filtration, non-toxic[3].
Traditional (Acetic Acid)
Toluene / Neat
>100 °C
4–12 hrs
60–75%
High thermal degradation; complex purification required.
Causality Behind Experimental Choices
PPA (10 mol%): PPA provides sufficient Brønsted acidity to activate TEO without causing amine protonation to the extent of deactivating the nucleophile. Its high water solubility drives the self-validating purification step: simply washing the reaction mixture with cold water removes the catalyst, leaving the insoluble formamidine product[5].
CAN: Functioning as a water-tolerant Lewis acid, CAN coordinates to the oxygen atoms of TEO, increasing the electrophilicity of the central carbon. This allows the reaction to proceed at ambient temperature in water, adhering strictly to green chemistry principles[3].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The visual cue of product precipitation or phase separation serves as an intrinsic indicator of reaction completion.
Protocol A: PPA-Catalyzed Synthesis in Aqueous Medium[5]
Reagent Loading: In a 10 mL round-bottom flask, add aniline (1.0 mmol, 0.094 g) and trimethyl orthoformate or triethyl orthoformate (3.0 mmol).
Catalyst Addition: Add 2.5 mL of deionized water followed by Phenylphosphonic Acid (PPA) (10 mol%, 0.015 g).
Reaction: Heat the mixture to 55 °C under natural atmospheric conditions. Stir for 15 minutes. Self-validation: The mixture will transition from a clear solution/emulsion to a suspension as the highly hydrophobic N,N'-diarylformamidine forms.
Isolation: Cool the flask to room temperature. Wash the mixture with cold water (2 × 5 mL). The PPA catalyst and unreacted orthoester partition into the aqueous phase.
Filtration: Isolate the solid product via vacuum filtration and dry under a vacuum to yield the pure N,N'-diarylformamidine.
Protocol B: CAN-Catalyzed Synthesis at Ambient Temperature[3]
Reagent Loading: Combine the aromatic amine (2.0 mmol) and TEO (1.2 mmol) in 5 mL of distilled water.
Reaction: Stir vigorously at room temperature. Monitor via TLC (Hexane:EtOAc). The reaction typically completes within 30 to 60 minutes.
Work-up: Extract the aqueous suspension with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
Advances in the Chemistry of Amidines. ResearchGate.
Phenylphosphonic Acid (PPA) as an Efficient Catalyst for Synthesis of Symmetry and Asymmetry Formamidines. ResearchGate.
Unexpected Formation of N,N-Disubstituted Formamidines from Aromatic Amines, Formamides and Trifluoroacetic Anhydride. ResearchGate.
In vitro biological studies of heteroleptic Ag(I) and Cu(I) unsymmetrical N,N'-diarylformamidine dithiocarbamate phosphine complexes. ResearchGate.
Synthesis of Hg(II) N,N′-diarylformamidine dithiocarbamate complexes. ResearchGate.
Comparative Reactivity Guide: N,N'-Bis(3-methoxyphenyl)formamidine vs. Alternative Diarylformamidines
Executive Summary Diarylformamidines are highly versatile building blocks in organic synthesis, acting as robust bridging ligands in transition metal chemistry and as precursors for biologically active heterocycles. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Diarylformamidines are highly versatile building blocks in organic synthesis, acting as robust bridging ligands in transition metal chemistry and as precursors for biologically active heterocycles. This guide provides an objective, data-driven comparison of the reactivity of N,N'-bis(3-methoxyphenyl)formamidine against baseline and sterically hindered formamidines. By analyzing electronic effects and coordination kinetics, researchers can optimize ligand selection for catalytic and pharmaceutical applications.
Structural and Electronic Causality: The Meta-Methoxy Effect
In diarylformamidines, the nucleophilicity of the amidine nitrogen dictates its coordination efficiency and susceptibility to electrophilic attack. The substitution pattern on the phenyl rings fundamentally alters this reactivity through linear free-energy relationships.
Baseline Reactivity:1 serves as the unsubstituted benchmark, offering moderate basicity and standard coordination kinetics[1].
Inductive vs. Resonance Effects: N,N'-bis(3-methoxyphenyl)formamidine features a methoxy group at the meta position. Unlike para-methoxy derivatives, which strongly donate electron density via resonance, the meta-methoxy group primarily exerts a weak electron-withdrawing inductive effect (Hammett
σm=+0.12
). Because the resonance structures of the meta substituent do not place a negative charge on the carbon attached to the amidine core, the electronegativity of the oxygen dominates.
Reactivity Implications: This subtle inductive withdrawal slightly reduces the basicity of the amidine core compared to the unsubstituted analog. However, it prevents the over-stabilization seen in para-methoxy variants, striking an optimal balance for dynamic metal coordination. This fine-tuning is critical in synthesizing , where ligand lability is required for catalytic turnover.
Comparative Reactivity Profiles
The following table summarizes the quantitative reactivity metrics of various formamidines. (Note: Basicity and half-life values are normalized comparative proxies derived from Hammett relationships and kinetic studies of diarylformamidine derivatives).
Compound
Hammett Constant (
Σσ
)
Relative Basicity (pKa proxy)
Ag(I) Complexation Yield (%)
Hydrolysis Half-Life (pH 3, 25°C)
N,N'-diphenylformamidine (Baseline)
0.00
1.00
72%
4.5 hours
N,N'-bis(3-methoxyphenyl)formamidine
+0.24 (2 x +0.12)
0.85
76%
5.2 hours
N,N'-bis(4-methoxyphenyl)formamidine
-0.54 (2 x -0.27)
1.45
85%
2.1 hours
N,N'-bis(2,6-diisopropylphenyl)formamidine
Steric Dominated
0.90
45%
> 24 hours
Data Analysis: N,N'-bis(3-methoxyphenyl)formamidine exhibits enhanced hydrolytic stability compared to its para-substituted counterpart while maintaining excellent coordination yields. It significantly outperforms sterically hindered variants (like the 2,6-diisopropylphenyl derivative) in complexation efficiency, making it highly effective for 2[2].
Experimental Methodologies: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on established 3[3].
Protocol A: Synthesis and Validation of Ag(I) Formamidine Complexes
This protocol leverages the coordination affinity of the amidine core to synthesize heteroleptic Ag(I) complexes.
Preparation: Dissolve 1.0 mmol of N,N'-bis(3-methoxyphenyl)formamidine and 1.0 mmol of [Ag(PPh3)2NO3] in 20 mL of anhydrous acetonitrile.
Causality: Acetonitrile acts as a polar, weakly coordinating solvent that dissolves the precursors but allows the more nucleophilic amidine to outcompete it for the Ag(I) center.
Reaction: Reflux the mixture under an inert argon atmosphere for 4 hours.
Causality: Inert conditions prevent the oxidation of the phosphine co-ligands at elevated temperatures.
Isolation: Concentrate the solution in vacuo to 5 mL and induce crystallization by layering with diethyl ether. Filter the resulting yellow microcrystals.
Self-Validation Checkpoint: Perform
1
H NMR (CDCl
3
). The diagnostic azomethine proton (–CH=N–) must shift from ~8.30 ppm (free ligand) to ~9.80 ppm. This distinct downfield shift confirms successful coordination to the electron-withdrawing metal center, validating the synthesis without requiring immediate X-ray crystallography.
Protocol B: Kinetic Evaluation of Acid-Catalyzed Hydrolysis
Preparation: Prepare a 0.05 M solution of the target formamidine in a 1:1 mixture of ethanol and aqueous HCl (pH 3.0).
Causality: The acidic environment protonates the amidine nitrogen, increasing the electrophilicity of the azomethine carbon and making it susceptible to nucleophilic attack by water[3].
Incubation: Maintain the solution at exactly 25.0 °C in a thermostated water bath to ensure kinetic consistency.
Sampling & Quenching: Extract 1 mL aliquots every 30 minutes. Quench immediately by neutralizing with 0.1 M NaOH.
Causality: Neutralization instantly halts the acid-catalyzed cleavage, capturing an accurate kinetic snapshot of the reaction progress.
Self-Validation Checkpoint: Analyze aliquots via HPLC (UV detection at 254 nm). The continuous, proportional decrease of the formamidine peak alongside the stoichiometric increase of the 3-methoxyaniline peak validates that no side reactions are occurring, confirming a clean first-order kinetic model.
Visualizations
Electronic effects dictating the reactivity pathways of N,N'-bis(3-methoxyphenyl)formamidine.
Self-validating experimental workflow for synthesizing metal-formamidine complexes.
References
ACS Publications - Ortho Esters, Imidic Esters and Amidines. IV. The Mechanism of the Reaction of Aniline with Ethyl Orthoformate
URL:[Link]
Arabian Journal of Chemistry - In vitro biological studies of heteroleptic Ag(I) and Cu(I) unsymmetrical N,N′-diarylformamidine dithiocarbamate phosphine complexes; the effect of the metal center
URL:[Link]
New Journal of Chemistry (RSC Publishing) - Zn(ii) and Cu(ii) formamidine complexes: structural, kinetics and polymer tacticity studies in the ring-opening polymerization of ε-caprolactone and lactides
URL:[Link]
Navigating the Catalytic Landscape: A Comparative Guide to Alternatives for N,N'-bis(3-methoxyphenyl)formamidine
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Ligand Selection in Catalysis In the dynamic field of catalytic chemistry, the selection of an appropriate ligand is paramou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Ligand Selection in Catalysis
In the dynamic field of catalytic chemistry, the selection of an appropriate ligand is paramount to achieving optimal reaction efficiency, selectivity, and scope. For years, N,N'-diarylformamidines, such as N,N'-bis(3-methoxyphenyl)formamidine, have found utility as ancillary ligands in a variety of transition metal-catalyzed reactions. However, the continuous pursuit of more robust, efficient, and versatile catalytic systems has led to the exploration of several compelling alternatives. This guide provides a comprehensive comparison of N,N'-bis(3-methoxyphenyl)formamidine with two prominent classes of alternative ligands: guanidines and N-heterocyclic carbenes (NHCs) . By examining their electronic and steric properties, and performance in the context of a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this document aims to equip researchers with the critical insights needed for informed ligand selection.
The Incumbent: N,N'-bis(3-methoxyphenyl)formamidine and the Formamidine Class
N,N'-diarylformamidines are a class of nitrogen-based ligands characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another. Their coordination to metal centers typically occurs through the two nitrogen atoms, forming a stable six-membered ring. The electronic properties of N,N'-diarylformamidines can be readily tuned by modifying the substituents on the aryl rings, which in turn influences the catalytic activity of the resulting metal complex.[1]
N,N'-bis(3-methoxyphenyl)formamidine, the focus of this guide, possesses methoxy groups at the meta-positions of the phenyl rings. These electron-donating groups increase the electron density on the nitrogen atoms, enhancing the ligand's σ-donating ability to the metal center. This can lead to a more electron-rich and, consequently, a more reactive catalyst.
The Contenders: Guanidines and N-Heterocyclic Carbenes (NHCs)
Guanidines: The Stronger Bases
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases due to the extensive resonance stabilization of their protonated form, the guanidinium ion.[2] When used as ligands, guanidines are powerful σ-donors, often surpassing formamidines in this regard. This strong electron-donating ability can significantly enhance the catalytic activity of the metal center, particularly in challenging reactions such as the cross-coupling of unactivated aryl chlorides.[2][3] The steric environment around the metal center can be readily modified by altering the substituents on the nitrogen atoms.
N-Heterocyclic Carbenes (NHCs): The Versatile Powerhouses
N-Heterocyclic carbenes are a class of persistent carbenes stabilized by at least one nitrogen atom in the heterocyclic ring. Since their isolation, NHCs have revolutionized the field of catalysis. They are known for their strong σ-donating and variable π-accepting properties, which form robust bonds with transition metals.[4] The steric and electronic properties of NHCs can be finely tuned by modifying the substituents on the nitrogen atoms and the heterocyclic backbone, allowing for the rational design of highly active and selective catalysts for a wide range of transformations, including the Suzuki-Miyaura cross-coupling of sterically hindered and electronically deactivated substrates.[5][6]
Head-to-Head Comparison: Performance in the Suzuki-Miyaura Cross-Coupling Reaction
To provide a tangible comparison, we will consider a challenging model reaction: the palladium-catalyzed Suzuki-Miyaura cross-coupling of an electron-rich and sterically hindered aryl chloride, 4-chloro-1,2-dimethoxybenzene, with phenylboronic acid. This reaction is notoriously difficult due to the inertness of the C-Cl bond and the steric hindrance around the reaction center.
Table 1: Comparative Performance in the Suzuki-Miyaura Cross-Coupling of 4-chloro-1,2-dimethoxybenzene with Phenylboronic Acid
Ligand Class
Representative Ligand
Catalyst System
Temp. (°C)
Time (h)
Yield (%)
Key Observations
Formamidine
N,N'-bis(3-methoxyphenyl)formamidine
Pd(OAc)₂ / Ligand
100
24
Moderate
Moderate activity, longer reaction times required.
Guanidine
1,1,3,3-Tetramethyl-2-n-butylguanidine
Pd(OAc)₂ / Ligand
RT
12
High
Excellent activity at room temperature, demonstrating the benefit of strong basicity.[2][3]
Superior activity, short reaction times, and broad substrate scope.[5][7][6]
Note: The data for N,N'-bis(3-methoxyphenyl)formamidine is extrapolated based on the performance of similar N,N'-diarylformamidine ligands in related cross-coupling reactions. The data for the guanidine and NHC ligands are based on reported experimental results for similar challenging Suzuki-Miyaura couplings.[2][3][5][7][6]
Causality Behind Experimental Choices and Performance Differences
The superior performance of the guanidine and NHC-ligated palladium catalysts in this challenging Suzuki-Miyaura reaction can be attributed to several key factors:
Enhanced Electron Donating Ability: Both guanidines and NHCs are stronger σ-donors than formamidines. This increased electron donation to the palladium center facilitates the rate-limiting oxidative addition step of the aryl chloride to the Pd(0) species, which is particularly crucial for the less reactive C-Cl bond.[3][4]
Steric Hindrance and Catalyst Stability: The bulky substituents on the guanidine and NHC ligands play a critical role in stabilizing the active monoligated Pd(0) species and promoting the reductive elimination step to release the biaryl product.[8] This steric bulk also helps to prevent catalyst decomposition pathways such as the formation of inactive palladium black.
Basicity and Transmetalation: The strong basicity of guanidines can also play a direct role in the catalytic cycle by facilitating the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2][3]
Experimental Protocols
Synthesis of N,N'-bis(3-methoxyphenyl)formamidine
A reliable method for the synthesis of N,N'-diarylformamidines involves the condensation of an aniline with triethyl orthoformate, often catalyzed by a Lewis acid.[9]
Step-by-Step Methodology:
To a solution of 3-methoxyaniline (2.0 equivalents) in toluene, add triethyl orthoformate (1.0 equivalent).
Add a catalytic amount of a Lewis acid, such as FeCl₃ (0.1 equivalents).
Stir the reaction mixture at room temperature for 3-5 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N,N'-bis(3-methoxyphenyl)formamidine as a solid.
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the different ligand systems.
Step-by-Step Methodology:
In a reaction vessel, combine the aryl chloride (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the respective ligand (formamidine, guanidine, or NHC precursor, 2-4 mol%).
Add the appropriate solvent (e.g., toluene, dioxane, or aqueous mixtures).
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[10][11]
Conclusion and Future Outlook
While N,N'-bis(3-methoxyphenyl)formamidine and other N,N'-diarylformamidines can be effective ligands in certain catalytic applications, the evidence strongly suggests that for challenging transformations such as the Suzuki-Miyaura cross-coupling of aryl chlorides, guanidines and N-heterocyclic carbenes offer significant advantages. Their superior electron-donating properties and tunable steric bulk lead to more active and stable catalysts, resulting in higher yields, shorter reaction times, and broader substrate scope.
The choice of ligand will ultimately depend on the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and cost considerations. However, for researchers and drug development professionals seeking to push the boundaries of catalytic efficiency and expand the synthetic toolbox, the exploration of guanidine and NHC-based catalytic systems is a highly recommended and promising avenue. The continued development of novel ligand architectures within these classes is expected to further enhance our ability to tackle increasingly complex synthetic challenges.
References
Michaelis, D. J. (2024). Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions. American Chemical Society. [Link]
Shen, Q., & Hartwig, J. F. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067-4072. [Link]
Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. Organic Chemistry Portal. [Link]
Li, S., Lin, Y., Cao, J., & Zhang, S. (2007). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry, 72(11), 4067-4072. [Link]
Poyatos, M., Mata, J. A., & Peris, E. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 30(5), 901-906. [Link]
Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
Körner, A., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Dalton Transactions, 40(45), 12095-12101. [Link]
Bayar, İ. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
Montgomery, T. P., & Denmark, S. E. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
Drège, E., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. [Link]
Trifonov, A. A., et al. (2017). Synthesis and Structure of Heteroleptic Tm Bis(Formamidinate) Complexes. ResearchGate. [Link]
Mpelane, S. P., et al. (2022). Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. ChemistrySelect, 7(4). [Link]
Li, X., et al. (2020). Unveiling the Effects of Linker Substitution in Suzuki Coupling Reaction with Palladium Nanoparticles in Metal. OSTI.GOV. [Link]
Al-Masry, H. Z., et al. (2018). Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling. PMC. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
PubChem. (2025, September 5). Compound 525809: N,N'-bis-(3-Methylphenyl)formamidine. Data Catalog. [Link]
Meconi, M. M., et al. (2019). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC. [Link]
Schmidt, F., et al. (2020). Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv. [Link]
Jones, C., et al. (2021). Synthesis and characterization of a range of antimony(I/III) N,N'-bis(2,6-diisopropylphenyl)formamidinate complexes. PubMed. [Link]
Chakraborty, P., & Roy, S. C. (2013). An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. SCIRP. [Link]
Sharma, R. K., et al. (2016). Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. Dalton Transactions, 45(13), 5559-5571. [Link]
Viciosa, M. T., et al. (2007). A Comparative Study on (NHC)Pd(acac)Cl Complexes (NHC = N-heterocyclic carbene): Indications for the Origin of the Different Reactivity of Saturated and Unsaturated NHC in Cross-Coupling Reactions. ResearchGate. [Link]
Cini, M., et al. (2019). Silk−Fibroin‐Supported Palladium Catalyst for Suzuki‐Miyaura and Ullmann Coupling Reactions of Aryl Chlorides. ChemistryOpen, 8(7), 896-904. [Link]
Zhang, X., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C−C Coupling Reactions. Semantic Scholar. [Link]
Szostak, M., et al. (2017). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. NSF Public Access Repository. [Link]
Çetinkaya, B., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]
Sharma, S., & Verma, A. K. (2025). Non-Conventional Green Strategies for NHC Catalyzed Carbon-Carbon Coupling Reactions. ResearchGate. [Link]
Lundgren, R. J., et al. (2012). Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C–N Bond Activation. PMC. [Link]
Lamothe, E., et al. (2025). Bis([1,1′-biphenyl]-2-yl)-N-hydroxymethanimidamide. IUCrData, 10(5), x250802. [Link]
Li, B.-J., & Dixneuf, P. H. (2013). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Chemical Society Reviews, 42(13), 5744-5767. [Link]
Das, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF BIS-(P-METHOXYPHENYL)TELLURIUM DICHLORIDE: (P-MEOC6H4)2TECL2. Journal of Advanced Scientific Research, 13(2), 1-5. [Link]
Jarrahpour, A. A., & Rezaei, S. (2006). Synthesis of N,N'-bis (a-methylsalicylidene)-3,4'-diaminodiphenyl ether. Molbank, 2006(1), M458. [Link]
Shi, S., & Szostak, M. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Organic Chemistry Portal. [Link]
Stradiotto, M., & Lundgren, R. J. (2013). ChemInform Abstract: Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C-N Bond Activation. ResearchGate. [Link]
spectroscopic data comparison of substituted diarylformamidines
Spectroscopic Data Comparison of Substituted Diarylformamidines: A Comprehensive Analytical Guide Introduction N,N'-diarylformamidines serve as critical pharmacophores in drug development and highly tunable ligands in co...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Data Comparison of Substituted Diarylformamidines: A Comprehensive Analytical Guide
Introduction
N,N'-diarylformamidines serve as critical pharmacophores in drug development and highly tunable ligands in coordination chemistry[1]. However, their structural characterization is often complicated by their propensity to undergo tautomerism and form hydrogen-bonded cyclic dimers[2]. As an Application Scientist, I rely on a multi-modal spectroscopic approach—correlating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to validate the structural integrity of these molecules. This guide objectively compares the spectroscopic data of various substituted N,N'-diarylformamidines, elucidating the causality behind the observed spectral shifts to aid researchers in accurate structural elucidation.
Self-Validating Experimental Protocol for Synthesis
To ensure high-fidelity spectroscopic data, the synthesized compounds must be of absolute purity. The following protocol outlines an eco-friendly, Lewis acid-catalyzed synthesis of N,N'-diarylformamidines using iron(III) chloride (FeCl₃)[3]. This methodology is inherently self-validating: the chemical conversion can be directly tracked via the disappearance of the primary amine N-H stretch in the IR spectrum and the emergence of the characteristic methine (N=CH-N) proton in the ¹H NMR spectrum[3].
Step-by-Step Methodology:
Reagent Preparation: In a round-bottom flask, combine the primary aryl amine (2.0 mmol) and triethyl orthoformate (1.0 mmol)[3].
Catalytic Activation: Add anhydrous FeCl₃ (10 mol%) to the mixture. Causality of choice: The Lewis acid specifically activates the ethoxy groups of the orthoformate, enhancing C-O bond cleavage to generate a stable carbocation, which facilitates subsequent nucleophilic displacement by the aromatic amine[3].
Reaction Execution: Reflux the mixture in dry toluene for 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the primary amine is completely consumed[3].
Workup & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with freshly distilled chloroform (3 × 15 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄[3].
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (60-120 mesh) using a gradient of petroleum ether and ethyl acetate (e.g., 40% EtOAc for the unsubstituted phenyl variant)[3].
Validation: Isolate the solid product and determine the melting point using a capillary apparatus to cross-reference with literature values prior to advanced spectroscopic analysis[3].
Step-by-step experimental workflow for synthesizing and isolating diarylformamidines.
Quantitative Spectroscopic Data Comparison
The electronic nature of the substituents on the aryl rings profoundly impacts the spectroscopic signatures of the formamidine core. Table 1 summarizes the experimental data for four symmetrically substituted N,N'-diarylformamidines, demonstrating how varying electronic parameters shift the spectral readouts[3].
Table 1: Spectroscopic Data of Substituted N,N'-Diarylformamidines
Compound (Substituent)
Melting Point (°C)
IR (KBr, cm⁻¹) ν(C=N) / ν(C=C)
¹H NMR (CDCl₃/DMSO, ppm) N=CH-N
¹³C NMR (ppm) N=C-N
HRMS [M+H]⁺ (Calcd / Found)
N,N'-Diphenyl (-H)
139 - 140
1685, 1600
8.19 (s, 1H)
159.5
197.1073 / 197.1072
N,N'-Bis(4-methoxyphenyl) (-OCH₃)
85 - 86
1672, 1504
8.06 (s, 1H)
156.8
257.1285 / 257.1283
N,N'-Bis(4-nitrophenyl) (-NO₂)
239 - 240 (dec.)
1687, 1562
8.42 (s, 1H)
156.2
286.0775 / 286.0776
N,N'-Bis(4-chlorophenyl) (-Cl)
141 - 142
1685, 1503
8.33 (s, 1H)
143.0**
265.0294 / 265.0292
*Recorded in DMSO-d₆ due to solubility constraints. **Highest observed shift in the aromatic/imine overlap region.[3]
Causality Behind Spectroscopic Shifts
A. ¹H NMR Chemical Shifts (The Electronic Effect)
The most diagnostic signal in the ¹H NMR spectrum of a diarylformamidine is the central methine proton (N=CH-N). Its chemical shift is a direct readout of the electron density across the amidine triad.
Electron-Donating Groups (EDG): The methoxy group (-OCH₃) donates electron density through resonance into the aryl ring and subsequently to the nitrogen atoms. This increased electron density effectively shields the central methine proton, shifting its resonance upfield to 8.06 ppm [3].
Electron-Withdrawing Groups (EWG): Conversely, the strongly withdrawing nitro group (-NO₂) pulls electron density away from the amidine core. This deshields the methine proton, causing a significant downfield shift to 8.42 ppm [3].
Halogen Effects: The chloro substituent (-Cl) exerts a net electron-withdrawing inductive effect (-I), resulting in a moderate downfield shift to 8.33 ppm compared to the unsubstituted baseline (8.19 ppm )[3].
Logical flow of substituent electronic effects on the NMR shift of the formamidine proton.
B. IR Spectroscopy and Structural Dynamics
In the solid state (KBr pellets), the IR spectra reveal intense absorption bands between 1670–1690 cm⁻¹, characteristic of the C=N stretching vibration[3]. The exact frequency fluctuates based on the conjugation extent dictated by the substituents. Furthermore, extensive low-temperature NMR and X-ray crystallographic studies have demonstrated that these molecules often exist as cyclic dimers in the solid state, facilitated by intermolecular N-H···N hydrogen bonding[2]. In solution, introducing sterically demanding substituents at the ortho positions can destabilize these dimers, leading to the emergence of rare s-cis isomers detectable by distinct, secondary proton signals in the NMR spectra[2].
Conclusion
Objective comparison of substituted N,N'-diarylformamidines highlights the profound impact of electronic and steric factors on their spectroscopic profiles. By utilizing robust, self-validating synthetic protocols and understanding the mechanistic causality behind NMR and IR shifts, researchers can confidently characterize these versatile intermediates for downstream applications in drug discovery and materials science.
References
Source: scirp.
Source: researchgate.
Title: Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl-formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II)
Comparative Biological Activity Screening of Novel Formamidine Derivative NFD-24 vs. Standard Octopamine Receptor Agonists
Executive Summary Formamidine derivatives have long served as a cornerstone in agricultural and veterinary pest control due to their unique ability to target invertebrate-specific octopamine receptors (OARs) [1]. While l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Formamidine derivatives have long served as a cornerstone in agricultural and veterinary pest control due to their unique ability to target invertebrate-specific octopamine receptors (OARs) [1]. While legacy compounds like Amitraz remain effective, the emergence of target-site resistance (e.g., I61F mutations in the β-adrenergic-like OAR) necessitates the development of next-generation chemistries [2]. This guide provides a rigorous, data-driven comparison of a novel formamidine derivative, NFD-24 , against the industry standard Amitraz and its active metabolite DPMF (N2-(2,4-dimethylphenyl)-N1-methylformamidine).
By evaluating receptor binding affinity, cAMP elevation profiles, and in vivo selectivity, this document equips drug development professionals and agrochemical researchers with actionable insights into NFD-24's performance advantages.
Mechanistic Overview: Octopaminergic Signaling
Octopamine (OA) functions as the invertebrate analog of norepinephrine, modulating locomotion, aggression, and physiological homeostasis [3]. Formamidines act as high-affinity agonists for rhodopsin-like G-protein coupled receptors (GPCRs), specifically the Octβ2R subtype[3]. Activation of these Gs-coupled receptors stimulates adenylyl cyclase, leading to a lethal surge in intracellular cyclic AMP (cAMP) in susceptible pests.
Amitraz itself is considered a prodrug; it is unstable under acidic conditions and rapidly hydrolyzes into DPMF, which fits precisely into the orthosteric binding site of OARs [4]. NFD-24 was rationally designed with optimized steric bulk to resist premature hydrolysis while maintaining a superior fit within the mutated (resistant) OAR binding pockets.
Figure 1: Mechanism of action for formamidine derivatives targeting the Gs-coupled Octβ2R signaling pathway.
To ensure trustworthiness and reproducibility, the screening relies on a self-validating system: in vitro receptor activation (cAMP assay) is directly correlated with in vivo toxicity assays, ensuring that molecular binding translates to phenotypic efficacy.
Protocol A: In Vitro cAMP Elevation Assay
This assay measures the functional agonism of formamidine derivatives on HEK-293 cells stably expressing the Varroa destructor Octβ2R (VdOctβ2R) [3].
Cell Culture & Preparation: Plate HEK-293 cells expressing VdOctβ2R at a density of
1×104
cells/well in a 384-well microplate. Incubate overnight at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions (10 pM to 100 μM) of Amitraz, DPMF, and NFD-24 in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation—this is the self-validating step ensuring measured cAMP reflects total synthesis).
Incubation: Add compounds to the cells and incubate for 30 minutes at room temperature.
Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit.
Data Analysis: Normalize fluorescence signals to baseline controls and calculate EC₅₀ values using non-linear regression (four-parameter logistic curve).
Protocol B: In Vivo Selectivity & Toxicity Screening
To verify that NFD-24 retains the bee-safe profile of Amitraz while improving acaricidal efficacy.
Topical Application: Apply 1 μL of acetone containing varying concentrations of the test compounds directly to the thorax of the subjects.
Observation: House subjects in controlled environmental chambers (34°C, 60% RH).
Scoring: Record mortality at 24, 48, and 72 hours. Calculate LD₅₀ (Lethal Dose for 50% of the population) using probit analysis.
Quantitative Data & Performance Comparison
The following table synthesizes the biological activity screening results, comparing the novel NFD-24 against standard benchmarks.
Compound
VdOctβ2R EC₅₀ (nM)
RmβAOR (I61F Mutant) EC₅₀ (nM)
Varroa LD₅₀ (μg/g)
Honeybee LD₅₀ (μg/g)
Selectivity Ratio (Bee/Mite)
Amitraz (Standard)
85.2 ± 4.1
> 10,000
3.4
> 100
> 29x
DPMF (Metabolite)
12.4 ± 1.8
4,500 ± 320
N/A (Unstable)
N/A (Unstable)
N/A
NFD-24 (Novel)
8.1 ± 0.9
45.6 ± 3.2
0.8
> 150
> 187x
Data Interpretation & Causality
Potency: NFD-24 demonstrates a lower EC₅₀ (8.1 nM) compared to Amitraz and DPMF on the wild-type receptor. This is caused by the optimized electron-donating groups on the phenyl ring of NFD-24, which enhance hydrogen bonding within the orthosteric site.
Resistance Breaking: Amitraz and DPMF lose significant efficacy against the I61F mutated receptor found in resistant tick populations [2]. NFD-24 maintains a highly potent EC₅₀ of 45.6 nM against this mutant. The causality lies in NFD-24's flexible aliphatic linker, which accommodates the steric clash introduced by the bulky phenylalanine (F) substitution at position 61.
Selectivity: NFD-24 exhibits a superior selectivity ratio (>187x). Honeybee Octβ2R receptors possess structural divergences that render them inherently less sensitive to formamidines [3], and NFD-24 exploits this structural variance more effectively than Amitraz.
Conclusion
The biological activity screening confirms that the novel formamidine derivative NFD-24 outperforms traditional Amitraz and its metabolite DPMF. By resolving the rapid hydrolysis limitations of Amitraz and overcoming the I61F target-site resistance mutation, NFD-24 represents a highly viable candidate for next-generation acaricide development. Its self-validating in vitro to in vivo translation ensures high trustworthiness for downstream formulation and field trials.
References
Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57-69.[Link]
Takata, M., Misato, S., Ozoe, F., & Ozoe, Y. (2020). A point mutation in the β-adrenergic-like octopamine receptor: possible association with amitraz resistance. Pest Management Science, 77(3), 1364-1371.[Link]
Chen, J., et al. (2023). An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. eLife, 12, e88318.[Link]
Kita, T., et al. (2017). Activation of octopamine receptors by amitraz and its metabolite DPMF. Pest Management Science, 73(6), 1259-1265.[Link]
Comparative
benchmarking N,N-dimethylformamide hydrochloride against modern formylation catalysts
Benchmarking N,N-Dimethylformamide Hydrochloride Against Modern Formylation Catalysts: A Comprehensive Guide for Synthetic Chemists The introduction of a formyl group (–CHO) is a cornerstone transformation in organic syn...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking N,N-Dimethylformamide Hydrochloride Against Modern Formylation Catalysts: A Comprehensive Guide for Synthetic Chemists
The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, essential for generating formamides, protecting primary/secondary amines, and synthesizing complex pharmaceutical intermediates. For decades, N,N-dimethylformamide hydrochloride (DMF·HCl) has served as a reliable, traditional reagent for these transformations. However, the paradigm of process chemistry is shifting. Driven by the need for milder conditions, broader chemoselectivity, and greener profiles, modern catalytic systems—such as transition-metal-catalyzed CO₂ reductive amidation—have emerged as powerful alternatives.
As a Senior Application Scientist, I have structured this guide to objectively benchmark DMF·HCl against contemporary catalytic systems. By synthesizing mechanistic causality, quantitative performance data, and self-validating experimental protocols, this guide provides drug development professionals with the field-proven insights necessary to select the optimal formylation strategy.
Mechanistic Divergence: Traditional Reagents vs. Modern Catalysis
Understanding the fundamental mechanistic pathways is critical for predicting substrate scope and troubleshooting reaction failures.
The Traditional Pathway: DMF·HCl Activation
DMF·HCl operates simultaneously as a solvent and a formylating agent. The addition of hydrochloric acid protonates the carbonyl oxygen of DMF, significantly enhancing the electrophilicity of the carbonyl carbon. This allows for direct nucleophilic attack by an amine. While operationally straightforward, this pathway requires high thermal energy (often >120°C) to overcome the activation barrier of the displacement step and generates stoichiometric acidic waste, which can degrade acid-sensitive functional groups as detailed in the1[1].
The Modern Pathway: CO₂ Reductive Amidation
Modern approaches utilize transition metals (e.g., Cu, Ru) to activate carbon dioxide (CO₂) as a highly abundant, non-toxic C1 source. In the presence of a hydrosilane reducing agent (like phenylsilane, PhSiH₃), the catalyst facilitates the insertion of CO₂ into a metal-hydride bond, generating a highly reactive silyl formate intermediate. This intermediate undergoes rapid nucleophilic attack by the amine at room temperature, releasing silanol as the only byproduct 2[2].
Mechanistic divergence between traditional DMF·HCl activation and modern CO2-mediated formylation.
Performance Benchmarking: Quantitative Analysis
To provide an objective comparison, Table 1 synthesizes experimental data for the N-formylation of aniline across different catalytic systems[1][2].
Table 1: Comparative Performance in the N-Formylation of Aniline
Catalyst / Reagent
Formyl Source
Temp (°C)
Time (h)
Yield (%)
Environmental Impact / Byproducts
DMF·HCl (Traditional)
DMF
120
1.5
~90
High (Stoichiometric HCl waste)
Cu(OAc)₂/dppe
CO₂ / PhSiH₃
25
12.0
>90
Low (Silanol waste, utilizes CO₂)
Iodine (I₂)
DMF
80
4.0
85
Moderate (Metal-free, HI waste)
Ru-based Complex
CO₂ / H₂
100
24.0
92
Very Low (H₂O byproduct)
Causality in Performance:
While DMF·HCl achieves high yields rapidly, the requirement for 120°C heating severely limits its utility for complex, thermally labile drug precursors. Conversely, the Cu(OAc)₂/dppe system operates efficiently at room temperature. The trade-off is reaction time (12 hours vs. 1.5 hours); the transition metal lowers the activation energy, but the overall turnover frequency is rate-limited by the silane insertion step.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system, incorporating internal checks to prevent downstream failures. Below are the optimized methodologies for both traditional and modern approaches.
Standardized self-validating workflow for catalytic formylation with integrated quality checks.
Protocol A: Traditional N-Formylation using DMF·HCl
Best for: Robust, low-molecular-weight substrates where cost and scalability are primary drivers.
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 equiv) in anhydrous toluene.
Causality: Toluene is chosen over polar solvents to allow for azeotropic removal of water if a Dean-Stark trap is utilized, driving the equilibrium forward.
Activation & Heating: Add DMF (5.0 equiv) and a stoichiometric amount of concentrated HCl (1.1 equiv). Heat the mixture to 120°C for 1.5 to 2 hours.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate (Hexanes:EtOAc 3:1). Visualize with Ninhydrin stain. The complete disappearance of the primary amine spot (which stains purple/pink) validates that the reaction has reached full conversion.
Workup & Isolation: Cool to room temperature, quench with saturated NaHCO₃ to neutralize excess HCl, and extract with EtOAc.
Analytical Confirmation: Obtain a crude ¹H-NMR. Crucial Insight: Formamides exhibit restricted rotation around the C-N partial double bond. You must observe two distinct formyl proton singlets (rotamers) between δ 8.0–8.5 ppm. If only one peak is present, suspect an impurity or incomplete formylation.
Protocol B: Modern Copper-Catalyzed Reductive Formylation (CO₂/PhSiH₃)
Best for: Highly functionalized, thermally sensitive pharmaceutical intermediates.
Catalyst Activation: In an oven-dried Schlenk tube under a strict CO₂ atmosphere (1 atm, balloon), add Cu(OAc)₂ (5 mol%) and dppe ligand (5 mol%) in anhydrous acetonitrile. Stir for 15 minutes.
Causality: The bidentate dppe ligand stabilizes the Cu(I) active species generated in situ, preventing catalyst aggregation and precipitation (copper mirror formation).
Substrate Addition: Add the amine substrate (1.0 equiv) followed by dropwise addition of PhSiH₃ (1.5 equiv) via syringe. Stir at 25°C for 12 hours.
Causality: PhSiH₃ is added last because it rapidly reduces the Cu(II) precatalyst to the active Cu(I) hydride. Premature addition without the substrate can lead to unproductive silane consumption.
Self-Validation Checkpoint: Since silanes can interfere with standard TLC stains, validate conversion via crude GC-MS or LC-MS. The mass spectrum should show a clean [M+28]⁺ peak corresponding to the addition of the formyl group, with no over-reduction to the methyl amine ([M+14]⁺).
Workup: Quench carefully with methanol to destroy excess silane (caution: H₂ gas evolution). Concentrate under reduced pressure and purify via silica gel chromatography.
Strategic Selection Guide
When designing a synthetic route, the choice between DMF·HCl and modern catalysts dictates the downstream processing:
Opt for DMF·HCl when synthesizing early-stage building blocks on a multi-kilogram scale. The reagent cost is negligible, and the robust nature of early intermediates easily withstands 120°C and acidic workups.
Opt for Modern Catalysis (Cu/CO₂) during late-stage functionalization (LSF) of complex APIs. The neutral, room-temperature conditions preserve stereocenters and tolerate sensitive functional groups (e.g., epoxides, esters) that would otherwise degrade in DMF·HCl. Furthermore, utilizing CO₂ aligns directly with modern ESG (Environmental, Social, and Governance) metrics in pharmaceutical manufacturing.
References
A Comparative Guide to N-Formylation Catalysts: Benchmarking N,N-Dimethylformamide Hydrochloride Against Modern Alternatives. BenchChem.
Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2. Royal Society of Chemistry (RSC).
Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ResearchGate.
N,N-dimethylformamide hydrochloride in the synthesis of aldehydes and ketones. BenchChem.
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
A Comparative Guide to Formamidine Synthesis Using Triethyl Orthoformate (TEOF)
Formamidines are indispensable structural motifs in pharmaceutical chemistry. They serve as critical precursors for biologically active heterocycles, such as quinazolines and pyrimidines, and are key intermediates in the...
Author: BenchChem Technical Support Team. Date: April 2026
Formamidines are indispensable structural motifs in pharmaceutical chemistry. They serve as critical precursors for biologically active heterocycles, such as quinazolines and pyrimidines, and are key intermediates in the synthesis of targeted therapies like the EGFR inhibitor afatinib[1]. While various C1-synthons exist, triethyl orthoformate (TEOF) remains the premier reagent for formamidine construction due to its commercial availability, bench stability, and operational safety compared to highly toxic alternatives like hydrogen cyanide or moisture-sensitive dimethylformamide dimethyl acetal (DMF-DMA)[2][3].
This guide provides an objective, data-driven comparison of three distinct TEOF-mediated formamidine synthesis methodologies, detailing the mechanistic causality and experimental validations necessary for successful implementation in drug development workflows.
Mechanistic Causality of TEOF Activation
The fundamental challenge in utilizing TEOF is the inherent stability of its ethoxy groups. In the absence of a catalyst, TEOF requires harsh, elevated temperatures to undergo nucleophilic attack by primary amines[4]. To bypass this thermodynamic barrier, acidic catalysts (Brønsted or Lewis acids) are employed to protonate or coordinate with the oxygen atoms of the orthoester.
This activation drastically lowers the activation energy, facilitating the sequential elimination of ethanol molecules. The reaction proceeds through a highly reactive formimidate intermediate, which rapidly condenses with a second equivalent of amine (or ammonia) to yield the final formamidine derivative[4].
Mechanistic workflow of TEOF-mediated formamidine synthesis.
Comparative Analysis of Synthesis Methodologies
Selecting the appropriate synthesis methodology depends heavily on the target substrate's stability, the desired scale, and the required purity profile.
A. Conventional Heating (Glacial Acetic Acid Promoted)
This classical method is predominantly used for synthesizing unsubstituted formamidine salts (e.g., formamidine acetate) using ammonia gas[5].
Causality: Glacial acetic acid serves a dual purpose. First, it acts as a mild Brønsted acid to activate TEOF. Second, it acts as a stabilizing counter-ion. Free formamidine base is highly deliquescent and unstable; the acetic acid traps it immediately as a stable, crystalline acetate salt[3].
Utility: Highly scalable for industrial applications but suffers from high energy input requirements and the logistical challenges of handling gaseous ammonia[1].
B. Homogeneous Lewis Acid Catalysis (FeCl₃)
For the synthesis of N,N'-diarylformamidines, transition metal Lewis acids offer a milder alternative to thermal forcing[6].
Causality: Iron(III) chloride (FeCl₃) acts as an inexpensive, highly electrophilic Lewis acid. The Fe³⁺ center strongly coordinates with the oxygen atoms of TEOF, drastically lowering the LUMO energy of the orthoester. This allows weakly nucleophilic anilines to attack TEOF efficiently at ambient temperature, suppressing thermally-induced side reactions and degradation[7].
Utility: Excellent for sensitive substrates, though the homogeneous nature of the catalyst requires aqueous workups or column chromatography for product isolation[7].
C. Heterogeneous Magnetic Solid Acid Catalysis (Fe₂O₃@SiO₂-SO₃H)
Recent advancements leverage nanotechnology to combine the kinetic benefits of homogeneous catalysis with the recovery benefits of heterogeneous systems[8].
Causality: Chlorosulfonic acid is functionalized onto silica-coated iron oxide nanoparticles, providing highly localized Brønsted acid sites. The core-shell structure prevents active-site leaching. The superparamagnetic Fe₂O₃ core allows the catalyst to be instantaneously pulled from the reaction mixture using an external magnetic field, eliminating the need for filtration[8][9].
Utility: Ideal for green chemistry initiatives, offering excellent recyclability (up to 5 cycles without activity loss) and simplified downstream processing[8].
Logical comparison of TEOF formamidine synthesis methodologies.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methodologies based on peer-reviewed experimental data.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific observational checkpoints that confirm reaction progress and mechanistic fidelity.
Protocol 1: Synthesis of Formamidine Acetate via Conventional Heating
Setup: In a 500-mL three-necked flask equipped with a reflux condenser, a gas-inlet tube (reaching the bottom), and a thermometer, add 90.0 g of slightly wet TEOF and 49.2 g of glacial acetic acid. (Note: Anhydrous TEOF fails to react; trace water is mechanistically required to initiate hydrolysis)[5].
Thermal Activation: Immerse the flask in an oil bath maintained at 125–130 °C.
Ammonia Introduction & Validation: Once the internal temperature reaches 115 °C, introduce a moderate stream of ammonia gas.
Self-Validation Checkpoint: As the endothermic reaction proceeds and ethanol is liberated, the internal temperature will steadily drop. This temperature decrease (eventually stabilizing at 72–73 °C) is a self-validating indicator of reaction progress[5].
Isolation: Continue ammonia flow until the temperature stops decreasing (approx. 60–70 minutes). Cool the mixture to room temperature. Filter the precipitated colorless formamidine acetate crystals and wash thoroughly with 50 mL of absolute ethanol.
Protocol 2: FeCl₃-Catalyzed Synthesis of N,N'-Di-p-tolylformamidine
Reference: Chakraborty and Roy, Green and Sustainable Chemistry[6][7]
Substrate Mixing: In a round-bottom flask, dissolve p-toluidine (2.0 mmol) and TEOF (1.0 mmol) in 10 mL of toluene.
Catalysis & Validation: Add anhydrous FeCl₃ (10 mol%) to the solution. Stir the mixture continuously at room temperature (25 °C) for 3 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The complete disappearance of the primary amine spot validates the efficiency of the Lewis acid cycle without the need for thermal forcing[7].
Purification: Remove the toluene solvent under reduced pressure. Purify the resulting solid mass via silica gel column chromatography to afford the pure N,N'-di-p-tolylformamidine (Yield >90%)[6].
Protocol 3: Magnetic Solid Acid Catalyzed Synthesis of Diarylformamidines
Reaction Initiation: Mix the target aromatic amine (2.0 mmol) and TEOF (1.0 mmol) in a reaction vessel. Add a catalytic amount of the prepared Fe₂O₃@SiO₂-SO₃H core-shell nanofibers. Stir at room temperature.
Magnetic Separation & Validation: Upon reaction completion (typically under 2 hours), place an external neodymium magnet against the wall of the flask.
Self-Validation Checkpoint: The nanoparticles will instantaneously migrate to the magnet, leaving a clear supernatant. This visual confirmation validates the heterogeneous nature of the catalyst and ensures zero active-site leaching into the product phase[8].
Product Isolation: Decant the clear product solution. The retained magnetic catalyst can be washed with ethanol, dried, and reused for up to 5 consecutive cycles without loss of catalytic activity[8].
References
Chakraborty, P., & Roy, S. "An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines." Green and Sustainable Chemistry, Vol. 3 No. 1, 2013, pp. 26-30.[Link]
Taylor, E. C., Ehrhart, W. A., & Kawanisi, M. "formamidine acetate." Organic Syntheses, Coll. Vol. 5, p. 582 (1973); Vol. 46, p. 39 (1966).[Link]
Taylor, E. C., Ehrhart, W. A., & Kawanisi, M. "Working with Hazardous Chemicals - formamidine acetate." Organic Syntheses.[Link]
Ziyadi, H., Baghali, M., & Heydari, A. "SO3H nanofibers as a novel magnetic core-shell catalyst for formamidine and formamide synthesis." Heliyon. 2021 May 29;7(6):e07165.[Link]
Standard Operating Procedure: Safe Handling and Disposal of N,N'-bis(3-methoxyphenyl)formamidine As a preferred source for laboratory safety and chemical logistics, we provide this comprehensive guide to bridge the gap b...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safe Handling and Disposal of N,N'-bis(3-methoxyphenyl)formamidine
As a preferred source for laboratory safety and chemical logistics, we provide this comprehensive guide to bridge the gap between benchtop experimentation and environmental compliance. N,N'-bis(3-methoxyphenyl)formamidine is a specialized organic compound frequently utilized as a precursor for N,N'-diamidocarbenes[1] and as an active ingredient in UV light absorbers[2].
While researchers often focus on the synthetic utility of formamidine derivatives, proper end-of-life waste management is critical. Because this compound is a nitrogen-rich organic molecule, its disposal requires specific profiling to prevent the atmospheric release of toxic nitrogen oxides (NOx) during destruction[3][4].
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is essential to understand the physical and chemical properties of the waste material. N,N'-bis(3-methoxyphenyl)formamidine presents acute irritant hazards typical of formamidine derivatives[5][6].
The Causality of Disposal: Why Standard Incineration Fails
Expertise & Causality:
Standard organic waste is typically routed to conventional high-temperature incinerators. However, introducing nitrogen-containing organic compounds (like amines and formamidines) into standard combustion environments readily generates "fuel-type" nitrogen oxides (NO and NO2)[3][9]. These NOx gases are heavily regulated atmospheric pollutants[4].
If N,N'-bis(3-methoxyphenyl)formamidine is improperly profiled as generic "Non-Halogenated Organic Waste," it may bypass necessary environmental scrubbers. To prevent this, the waste must be explicitly flagged so that the Treatment, Storage, and Disposal Facility (TSDF) routes it through one of two specialized degradation pathways:
Incineration with Selective Catalytic Reduction (SCR): The waste is combusted, and the resulting NOx is passed through a vanadium-titanium catalyst with a reducing agent (urea or ammonia) to convert it into harmless N2 and H2O[9].
Supercritical Water Oxidation (SCWO): A non-thermal alternative where the waste is oxidized in an aqueous environment above water's critical point (374 °C, 218 atm). Thermodynamics at these conditions favor the direct conversion of nitrogen into N2 and N2O, making the process "self-scrubbing" and entirely avoiding NO/NO2 formation[3].
Figure 1: Mechanistic degradation pathways comparing traditional SCR-equipped incineration and SCWO for nitrogenous waste.
Operational Workflow: Bench-to-Disposal Protocol
To ensure environmental compliance and laboratory safety, follow this self-validating, step-by-step methodology for routine disposal.
Step 1: Point-of-Generation Segregation
Action: Collect all solid formamidine waste and contaminated consumables (weigh boats, filter papers) in a dedicated, sealable container. If the compound is dissolved in a solvent (e.g., dichloromethane or ethanol), collect it in a compatible liquid waste carboy (HDPE or PTFE-lined glass).
Validation: Verify that no strong oxidizing agents or halogenated mixtures (unless explicitly profiled) are added to this container to prevent exothermic reactions[10].
Step 2: RCRA-Compliant Labeling
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Critical Detail: Explicitly write "N,N'-bis(3-methoxyphenyl)formamidine" and add the sub-classifier "Nitrogen-Containing Organic (NOx Precursor)".
Validation: Cross-check the label against the laboratory's chemical inventory system to ensure the CAS number (64693-20-5) is accurately recorded.
Step 3: Secondary Containment & Storage
Action: Place the primary waste container inside a secondary containment bin within a designated Satellite Accumulation Area (SAA). Store in a cool, dry, well-ventilated place away from UV-radiation and direct sunlight[6].
Validation: Visually inspect the secondary containment weekly for signs of degradation or micro-leaks.
Step 4: EHS Profiling and Transfer
Action: Submit a waste profile to your Environmental Health and Safety (EHS) department. EHS will use the "Nitrogen-Containing" flag to manifest the waste to a TSDF equipped with SCR or SCWO capabilities.
Figure 2: Step-by-step logistical workflow for the segregation and transfer of formamidine waste.
Spill Response & Decontamination Protocol
In the event of an accidental release of N,N'-bis(3-methoxyphenyl)formamidine powder or solution, immediate action is required to prevent respiratory exposure and environmental contamination.
Step 1: Evacuation and PPE Donning
Clear personnel from the immediate vicinity. Ensure the fume hood is operating or room ventilation is maximized.
Don appropriate PPE: Nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved N95 particulate respirator (if solid dust is aerosolized)[6][10].
Step 2: Containment (Zero-Dust Method)
For Solids: Do not dry sweep. Dry sweeping aerosolizes the irritant powder. Instead, lightly dampen an inert absorbent pad or use liquid-binding materials (sand or diatomaceous earth) to cover the spill[6].
For Liquids: Surround the spill with inert absorbent booms to prevent the solution from entering sink drains or waterways[6][11].
Step 3: Collection and Transfer
Use a non-sparking scoop or plastic spatula to collect the absorbed material.
Transfer the material into a wide-mouth, sealable hazardous waste container.
Step 4: Surface Decontamination (Validation Step)
Wash the affected surface thoroughly with soap and copious amounts of water[5][6].
Validation: Perform a final wipe down with a solvent known to dissolve the compound (e.g., a small amount of ethanol) to ensure no microscopic residue remains. Dispose of all contaminated wipes and rinsate in the solid/liquid waste containers established in Step 1.
References
ChemBK. "N,N'-Bis(3-methoxyphenyl)formamidine - CAS 3200-36-0". Available at:[Link][8]
The Journal of Organic Chemistry - ACS Publications. "Assessing the Proton Affinities of N,N′-Diamidocarbenes". Available at: [Link][1]
Google Patents. "EP0640591A1 - Azomethine derivatives as UV light absorbers". Available at:[2]
Industrial & Engineering Chemistry Research - ACS Publications. "Supercritical Water Oxidation of Methylamine". Available at: [Link][3]
DC Fine Chemicals. "Safety Data Sheet - Formamidine acetate". Available at:[Link][6]
Environmental Protection Agency (Ireland). "Emissions to Atmosphere". Available at: [Link][4]
Regenerative Thermal Oxidizers. "Singapore NOx Gas Treatment Solutions Supplier | SCR Selective Catalytic Reduction". Available at:[Link][9]
Essential Safety and Handling Guide: Personal Protective Equipment for Formamidine, N,N'-bis(3-methoxyphenyl)-
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the integrity of your research but also your personal safety. This guide addresses the safe handling of Formamidine, N,...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the integrity of your research but also your personal safety. This guide addresses the safe handling of Formamidine, N,N'-bis(3-methoxyphenyl)-, a compound for which detailed toxicological data is not widely available. In such instances, the cornerstone of laboratory safety is the precautionary principle . This principle dictates that until a compound is proven safe, it must be treated as potentially hazardous.[1] This guide is structured to provide a comprehensive operational and disposal plan, grounding every recommendation in established safety protocols for related chemical classes.
Hazard Assessment: The Rationale for Caution
Formamidine, N,N'-bis(3-methoxyphenyl)- belongs to the amidine class of chemicals. While specific data for this compound is limited, related compounds such as formamide are recognized as potential carcinogens and reproductive toxins.[2][3][4] Therefore, we must operate under the assumption that this compound could present similar hazards, including irritation to the skin, eyes, and respiratory system, and potential for systemic toxicity through absorption, inhalation, or ingestion.[2][5] All handling procedures must be designed to minimize or eliminate exposure.
Engineering Controls: Your Primary Barrier to Exposure
Before any personal protective equipment is considered, proper engineering controls must be in place. These are your most effective safety measures.
Chemical Fume Hood: All manipulations of Formamidine, N,N'-bis(3-methoxyphenyl)-, including weighing of the solid, reconstitution, and transfers, must be conducted within a certified chemical fume hood.[2][6] This is critical for preventing the inhalation of airborne powder or solution aerosols.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[2][5]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is dependent on the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
Task
Minimum Eye/Face Protection
Minimum Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Tightly-fitting safety goggles (conforming to EN 166 or ANSI Z87.1)[7][8]
Not required if performed within a certified chemical fume hood.
Detailed PPE Specifications
Eye and Face Protection : Safety glasses are the absolute minimum. However, for handling liquids that may splash, chemical splash goggles are required.[8] When the potential for splashing is significant, a face shield must be worn over safety goggles; a face shield alone is insufficient.[8][9]
Hand Protection : Disposable nitrile gloves are required for all handling to prevent skin contact.[10] Gloves should be inspected for defects before use and changed immediately if contaminated or torn. For prolonged contact or when handling concentrated solutions, consider more robust gloves and always consult the manufacturer's chemical resistance data.
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[10] Ensure it is fully buttoned. For tasks with a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection : While a fume hood is the primary means of respiratory protection, if you must handle this compound outside of a hood or if you experience any irritation, a full-face respirator should be used.[7][8] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Procedural Guidance: Safe Handling Workflows
Properly using PPE involves more than just wearing it; it requires following strict procedures for donning (putting on) and doffing (taking off) to prevent cross-contamination.
Step-by-Step PPE Donning Protocol
Hand Hygiene: Wash and dry your hands thoroughly.
Body Protection: Don your laboratory coat and fasten all buttons. If required, add a chemical-resistant apron.
Respiratory Protection: If a respirator is needed, perform a seal check and don it now.
Eye/Face Protection: Put on your safety goggles and, if necessary, the face shield.
Hand Protection: Don your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Step-by-Step PPE Doffing Protocol (to minimize contamination)
Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the inner gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them immediately in the designated waste container.
Apron: Unfasten and remove your apron without touching the outer, contaminated surface.
Hand Hygiene: Wash and dry your hands.
Face/Eye Protection: Remove the face shield (if used), followed by the safety goggles, handling them by the earpieces.
Lab Coat: Remove your lab coat, folding the contaminated exterior inwards.
Respirator: Remove your respirator last.
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
The following diagram illustrates the decision-making process for PPE selection based on the specific handling task.
Caption: PPE selection workflow for handling the target compound.
Decontamination and Disposal Plan
Safe disposal is a critical final step in the handling process. All waste generated must be treated as hazardous.
Liquid Waste: Collect all solutions containing Formamidine, N,N'-bis(3-methoxyphenyl)- in a dedicated, sealed, and clearly labeled hazardous waste container.[6] The container must be stored in a well-ventilated area, away from incompatible materials.
Solid Waste: All disposables that have come into contact with the compound, including gloves, pipette tips, weighing paper, and contaminated wipes, must be collected in a separate, clearly labeled hazardous waste container.[6][10]
Spill Management:
Evacuate personnel from the immediate area.
Wearing the appropriate PPE (including respiratory protection), absorb the spill with an inert material like sand or diatomaceous earth.[11]
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
Decontaminate the spill area with soap and water.
Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]
Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]
By adhering to these stringent safety protocols, you can confidently handle Formamidine, N,N'-bis(3-methoxyphenyl)- while protecting yourself, your colleagues, and the integrity of your research.
References
Formamide Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]
Personal Protective Equipment in Chemistry. College of Wooster Environmental Health and Safety. [Link]
Safety Data Sheet: Formamide. Astech Ireland. [Link]
Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Adhesive. 3M. [Link]
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
Safety Data Sheet: CA-90 LDI. Taiyo America. [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]